4-(Morpholine-4-carbonyl)benzonitrile chemical structure and formula
Executive Summary & Chemical Identity 4-(Morpholine-4-carbonyl)benzonitrile (CAS 87294-97-1) serves as a critical bifunctional scaffold in medicinal chemistry.[1] Structurally, it bridges a lipophilic, metabolically stab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
4-(Morpholine-4-carbonyl)benzonitrile (CAS 87294-97-1) serves as a critical bifunctional scaffold in medicinal chemistry.[1] Structurally, it bridges a lipophilic, metabolically stable morpholine ring with an electron-deficient benzonitrile core via a rigid amide linker.[1] This architecture allows for dual-vector modification: the nitrile group provides a versatile handle for downstream functionalization (e.g., tetrazoles, amines, amidines), while the morpholine amide modulates physicochemical properties such as solubility and metabolic stability (microsomal clearance).
Physicochemical Profile
Property
Data
Note
IUPAC Name
4-(Morpholine-4-carbonyl)benzonitrile
CAS Number
87294-97-1
Molecular Formula
C₁₂H₁₂N₂O₂
Molecular Weight
216.24 g/mol
SMILES
O=C(N1CCOCC1)C2=CC=C(C#N)C=C2
Physical State
Solid (Crystalline)
Typically off-white to pale yellow
Solubility
DMSO, DMF, DCM, EtOAc
Low aqueous solubility without cosolvents
LogP (Calc)
~0.8 - 1.2
Favorable for CNS penetration/Oral bioavailability
Synthetic Methodologies
To ensure high purity and scalability, we prioritize the Acid Chloride Activation Route over direct coupling reagents for multi-gram synthesis. This method minimizes byproduct formation (e.g., urea derivatives from EDC) and simplifies purification.[1]
Primary Protocol: Acid Chloride Activation
Rationale: 4-Cyanobenzoic acid is converted to its acid chloride using thionyl chloride (
).[1] The acid chloride is a "hard" electrophile that reacts rapidly with morpholine.[1]
Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (SiO₂, 0-5% MeOH in DCM).[1]
Visualization of Synthetic Logic
Caption: Stepwise conversion of 4-cyanobenzoic acid to the target amide via acid chloride intermediate.
Analytical Characterization (Self-Validation)
Verification of the structure relies on the distinct electronic environments of the aromatic ring and the morpholine chair conformation.[1]
Expected 1H NMR Data (
, 400 MHz)
Aromatic Region (AA'BB' System):
~ 7.75 ppm (d, J=8.4 Hz, 2H): Protons ortho to the Nitrile group (deshielded by anisotropy of CN).
~ 7.50 ppm (d, J=8.4 Hz, 2H): Protons ortho to the Carbonyl group.[2]
Aliphatic Region (Morpholine):
~ 3.40 – 3.80 ppm (m, 8H): Broad multiplets corresponding to and .[1] Due to restricted rotation of the amide bond, the protons may appear as two distinct sets of signals at room temperature or a broad coalescence.[1]
The utility of 4-(Morpholine-4-carbonyl)benzonitrile lies in its "divergent reactivity."[1] The nitrile is a masked functional group, while the morpholine acts as a physicochemical modulator.[1]
Functionalization of the Nitrile Group
The electron-deficient nature of the benzonitrile ring (due to the para-carbonyl) activates the nitrile towards nucleophilic attack.[1]
Pinner Reaction / Amidines: Treatment with
followed by ammonia yields the amidine, a key pharmacophore for serine protease inhibitors (e.g., Thrombin, Factor Xa).
Tetrazole Formation: Reaction with Sodium Azide (
) and a Lewis acid () generates the tetrazole bioisostere of a carboxylic acid, crucial for Angiotensin II receptor antagonists.[1]
Reduction: Catalytic hydrogenation (
, Pd/C) or hydride reduction () yields the benzylamine.[1] Note: will also reduce the amide; use selective conditions (e.g., Raney Ni) to preserve the morpholine amide if desired.
Reactivity Pathway Diagram
Caption: Divergent synthetic pathways accessible from the nitrile core.[1]
Metabolic Warning: Aromatic nitriles are generally stable, but metabolic oxidation can release cyanide ions in rare cases. Handle with standard PPE.[1]
Storage: Store in a cool, dry place. Hygroscopic nature of the amide may require desiccant storage.[1]
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.[1]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 594615, 4-Cyanobenzoyl morpholine.[1] [1]
An In-depth Technical Guide to (4-cyanophenyl)(morpholino)methanone
This guide provides a comprehensive technical overview of (4-cyanophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed sy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of (4-cyanophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed synthesis protocol, its physicochemical properties, and potential applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Nomenclature
The compound referred to as "4-cyanobenzoyl morpholide" is most accurately identified by its systematic IUPAC name: (4-cyanophenyl)(morpholino)methanone .
Synonyms: While not widely documented, logical synonyms include:
4-(4-Cyanobenzoyl)morpholine
N-(4-Cyanobenzoyl)morpholine
Molecular Structure:
Feature
Description
Molecular Formula
C₁₂H₁₂N₂O₂
Molecular Weight
216.24 g/mol
CAS Number
Not assigned
InChI Key
(Predicted) YWGYVGNLEWUSAD-UHFFFAOYSA-N
Synthesis of (4-cyanophenyl)(morpholino)methanone
The synthesis of (4-cyanophenyl)(morpholino)methanone is readily achieved through the acylation of morpholine with 4-cyanobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the morpholine attacks the electrophilic carbonyl carbon of the acyl chloride.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of (4-cyanophenyl)(morpholino)methanone.
Experimental Protocol
This protocol is based on a well-established procedure for the amidation of benzoyl chloride with morpholine and is expected to be directly applicable.[1]
Materials:
Reagent
Formula
MW ( g/mol )
Amount
Moles
4-Cyanobenzoyl chloride
C₈H₄ClNO
165.57
1.66 g
10.0 mmol
Morpholine
C₄H₉NO
87.12
0.96 g (0.97 mL)
11.0 mmol
Triethylamine
(C₂H₅)₃N
101.19
1.21 g (1.67 mL)
12.0 mmol
Dichloromethane (DCM)
CH₂Cl₂
84.93
20 mL
-
Deionized Water
H₂O
18.02
As needed
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
-
Procedure:
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.96 g, 11.0 mmol) and triethylamine (1.21 g, 12.0 mmol) to dichloromethane (20 mL).
Stir the solution at room temperature (20-25°C).
In a separate beaker, dissolve 4-cyanobenzoyl chloride (1.66 g, 10.0 mmol) in a minimal amount of dichloromethane.
Carefully add the 4-cyanobenzoyl chloride solution dropwise to the stirred morpholine solution. An exotherm may be observed. The addition should be slow enough to maintain a gentle reflux.
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-cyanobenzoyl chloride) is consumed.
Upon completion, add deionized water (20 mL) to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
Combine the organic extracts and wash with deionized water (4 x 20 mL) to remove any remaining salts and impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure (4-cyanophenyl)(morpholino)methanone.
Causality Behind Experimental Choices:
Excess Morpholine and Triethylamine: A slight excess of morpholine is used to ensure the complete consumption of the 4-cyanobenzoyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.
Dichloromethane as Solvent: Dichloromethane is a suitable solvent as it is relatively inert and dissolves both the reactants and the product. Its low boiling point facilitates easy removal after the reaction.
Aqueous Workup: The water wash is crucial for removing the triethylamine hydrochloride salt and any unreacted morpholine.
Drying and Evaporation: Anhydrous sodium sulfate is a common drying agent to remove residual water from the organic phase. Rotary evaporation allows for the gentle removal of the solvent to isolate the product.
Physicochemical Properties
Property
Predicted Value / Expected Characteristics
Appearance
White to off-white solid
Melting Point
Expected to be a solid with a defined melting point, likely in the range of 100-150°C.
Solubility
Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.
¹H NMR
Aromatic protons of the cyanophenyl group would appear in the downfield region (δ 7.5-8.0 ppm). The methylene protons of the morpholine ring would appear as multiplets in the upfield region (δ 3.5-4.0 ppm).
¹³C NMR
The carbonyl carbon would show a characteristic peak around 168-172 ppm. The nitrile carbon would appear around 118-120 ppm. Aromatic and morpholine carbons would also be present in their respective regions.
IR Spectroscopy
A strong carbonyl (C=O) stretching band around 1630-1660 cm⁻¹. A characteristic nitrile (C≡N) stretching band around 2220-2240 cm⁻¹. C-H and C-N stretching bands will also be present.
Potential Applications
The structural motifs of (4-cyanophenyl)(morpholino)methanone suggest its potential utility in several areas of research and development, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
Scaffold for Drug Discovery: The morpholine ring is a common scaffold in many biologically active compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] It is present in drugs such as the antibiotic linezolid and the anticancer agent gefitinib.[3]
Enzyme Inhibition: The cyanophenyl group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, making it a valuable pharmacophore for targeting enzyme active sites. Compounds containing the 4-cyanophenyl moiety have shown anticancer activity.[4]
Modulation of Pharmacokinetics: The combination of the polar morpholine group and the more lipophilic cyanophenyl group allows for the fine-tuning of a molecule's pharmacokinetic properties, such as solubility, permeability, and metabolic stability.
Materials Science
Liquid Crystals: The rigid, polar nature of the 4-cyanobenzoyl group is a common feature in liquid crystalline materials. 4-Cyanobenzoyl chloride has been used in the synthesis of new liquid crystalline compounds.[5]
Polymer Chemistry: As a stable, functionalized molecule, it could serve as a monomer or a building block for the synthesis of specialty polymers with tailored properties.
Safety and Handling
4-Cyanobenzoyl chloride (Starting Material):
Hazards: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water to produce hydrochloric acid.
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Morpholine (Starting Material):
Hazards: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Precautions: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Wear appropriate PPE.
(4-cyanophenyl)(morpholino)methanone (Product):
Hazards (Predicted): Based on analogous structures, it is expected to be harmful if swallowed. May cause skin and eye irritation.
Precautions: Handle with care, avoiding inhalation, ingestion, and skin contact. Wear standard laboratory PPE.
Conclusion
(4-cyanophenyl)(morpholino)methanone is a readily synthesizable compound with significant potential as a building block in both medicinal chemistry and materials science. Its synthesis from commercially available starting materials is straightforward. The combination of the biologically relevant morpholine moiety and the electronically distinct 4-cyanophenyl group makes it an attractive scaffold for further chemical exploration and the development of novel functional molecules.
References
PubChem. 4-Cyanobenzoyl chloride. Available from: [Link].
RSC Publishing. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Available from: [Link].
Google Patents. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
PubMed. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity. Available from: [Link].
PMC. Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity. Available from: [Link].
PubChem. Morpholino(4-(morpholinosulfonyl)phenyl)methanone. Available from: [Link].
Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - 8- aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. Available from: [Link].
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link].
The following is an in-depth technical guide and whitepaper designed for researchers and drug development professionals. It synthesizes safety data, chemical architecture, and operational protocols into a cohesive resour...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide and whitepaper designed for researchers and drug development professionals. It synthesizes safety data, chemical architecture, and operational protocols into a cohesive resource.
Operational Safety, Synthesis, and Application Guide[1]
Part 1: Executive Summary & Chemical Architecture
4-(Morpholine-4-carbonyl)benzonitrile is a bifunctional organic intermediate frequently utilized in the synthesis of pharmaceutical candidates.[1] It serves as a critical scaffold in the development of inhibitors for various biological targets (e.g., kinases, GPCRs) due to the metabolic stability of the benzonitrile group and the solubility-enhancing properties of the morpholine amide.[1]
Unlike standard Safety Data Sheets (SDS) that list hazards in isolation, this guide contextualizes the compound's reactivity and biological interaction through Structure-Activity Relationship (SAR) analysis.[1]
Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water.[1][2][3][4]
Melting Point
145–150 °C (Predicted/Analogous range)
Critical Distinction: Do not confuse with 4-morpholinobenzonitrile (CAS 10282-31-2), where the morpholine is attached directly to the aromatic ring.[1] The presence of the carbonyl linker in the title compound significantly alters its electronic properties and reactivity.
Part 2: Hazard Dynamics & Toxicology (SAR Analysis)[1]
Expert Insight: The safety profile of this compound is dictated by two distinct functional groups: the aromatic nitrile and the morpholine amide .[1]
2.1 Toxicology Matrix
While specific LD50 data for this exact CAS may be limited in public repositories, we apply a Read-Across Toxicology Assessment based on structurally validated analogs (e.g., 4-cyanobenzamide).[1]
Acute Toxicity (Oral/Inhalation): Classified as Harmful (Category 4) .[1] The benzonitrile moiety can undergo metabolic oxidation.[1] While aromatic nitriles are generally more stable than aliphatic nitriles, ingestion can lead to gastric distress and central nervous system depression.
Cyanide Potential: Unlike simple aliphatic nitriles, the cyano group on the benzene ring is robust. However, under extreme thermal decomposition or strong enzymatic hydrolysis, the release of cyanide ions (CN⁻) is a theoretical risk that mandates precautionary handling.[1]
Irritation: The morpholine amide moiety is lipophilic, facilitating skin absorption.[1] It is a confirmed Skin and Eye Irritant (Category 2) .[1]
H335: May cause respiratory irritation.[1][2][7][8]
Part 3: Synthesis & Purity Validation
To ensure scientific integrity, researchers must understand the genesis of the material. Impurities from synthesis (e.g., residual acid chlorides) can alter toxicity profiles.[1]
3.1 Synthesis Pathways
The compound is typically synthesized via two primary routes. Understanding these routes aids in identifying potential impurities.[1]
Route A (Acid Chloride): 4-Cyanobenzoyl chloride + Morpholine (Base catalyzed).[1]
Risk:[1][4][6][7] Residual HCl or acid chloride (highly corrosive).[1]
Route B (Coupling): 4-Cyanobenzoic acid + Morpholine + EDC/HATU.[1]
Figure 1: Synthetic pathways. Route A (Red/Solid) is common for scale-up but poses corrosion risks.[1] Route B (Blue/Dashed) is common in medicinal chemistry.[1]
3.2 Self-Validating Purity Protocol
Before using this compound in biological assays, execute this check:
Visual Inspection: Must be a free-flowing powder.[1] Clumping indicates hydrolysis (formation of 4-cyanobenzoic acid).[1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 394808 (Analogous Structure).[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile and derivatives hazard classification.[1] Retrieved from [Link][1]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile.[1][7] Retrieved from [Link][1]
Disclaimer: This guide is for research purposes only. It is not a substitute for official regulatory compliance documents required by local government bodies (OSHA/REACH).[1]
Navigating the Synthesis and Procurement of a Key Furo[3,2-h]isoquinoline Alkaloid Intermediate (CAS 87294-97-1)
A Technical Guide for Researchers in Drug Discovery and Development For scientists engaged in the synthesis of complex bioactive molecules, access to specialized intermediates is a critical bottleneck. This guide provide...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery and Development
For scientists engaged in the synthesis of complex bioactive molecules, access to specialized intermediates is a critical bottleneck. This guide provides an in-depth technical overview of CAS 87294-97-1, a key 3,7,8-trisubstituted isoquinoline framework, which serves as a crucial building block in the total synthesis of the furo[3,2-h]isoquinoline alkaloid, TMC-120B. Given the nature of this compound as a non-commercial research intermediate, this document will focus on its synthesis, characterization, and the practicalities of its procurement through custom synthesis services.
The Significance of Furo[3,2-h]isoquinoline Alkaloids and the Role of the Isoquinoline Core
The furo[3,2-h]isoquinoline scaffold is a privileged heterocyclic system found in a variety of natural products with interesting biological activities.[1] The parent compound, TMC-120B, isolated from Aspergillus ustus, has garnered significant interest in the scientific community for its potential therapeutic applications.[2] Initially explored for its modulatory effects on interleukin-5 mediated eosinophil viability, recent studies have highlighted its promising antiepileptic properties.[3][4] This has spurred efforts towards its total synthesis to enable further pharmacological investigation.
At the heart of TMC-120B's structure lies a substituted isoquinoline core. Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The specific substitution pattern on the isoquinoline ring is critical for the biological activity of the final product.
Unveiling CAS 87294-97-1: A 3,7,8-Trisubstituted Isoquinoline Intermediate
The Chemical Abstracts Service (CAS) number 87294-97-1 has been assigned to a key intermediate in the synthesis of TMC-120B, described as a "3,7,8-trisubstituted isoquinoline framework".[2] The precise structure of this intermediate can vary depending on the specific synthetic route employed. One of the early total syntheses of TMC-120B by Hibino and coworkers identified this key intermediate as a molecule with a specific substitution pattern essential for the subsequent construction of the furan ring.[2]
The general chemical properties of isoquinoline itself provide a foundation for understanding its derivatives. Isoquinoline is a colorless, hygroscopic liquid with a pKa of 5.14, rendering it a weak base.[8] Its aromatic nature dictates its reactivity, and the presence of substituents can significantly influence its electronic properties and, consequently, its role in a synthetic pathway.[5]
The Synthetic Pathway to the 3,7,8-Trisubstituted Isoquinoline Framework
The construction of the 3,7,8-trisubstituted isoquinoline core is a pivotal step in the total synthesis of TMC-120B. Several synthetic strategies have been reported in the literature, each with its own advantages in terms of efficiency and scalability.
One of the seminal approaches involves a thermal electrocyclic reaction of a 1-aza 6π-electron system.[2] More recent and improved syntheses have also been developed, aiming for higher overall yields and fewer steps. For instance, Haidar et al. reported a concise total synthesis of TMC-120B featuring an ethynyl-imino cyclization to form the isoquinoline scaffold.[3][4]
Below is a generalized workflow illustrating the key steps often involved in the synthesis of the 3,7,8-trisubstituted isoquinoline intermediate.
Caption: Generalized workflow for the synthesis of the 3,7,8-trisubstituted isoquinoline intermediate.
Experimental Protocol: A Representative Synthesis
The following protocol is a conceptual representation based on published synthetic routes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Step 1: Sonogashira Coupling
To a solution of a suitable 2-bromobenzaldehyde derivative in an appropriate solvent (e.g., triethylamine), add a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper co-catalyst (e.g., CuI).
Bubble propyne gas through the reaction mixture at a controlled temperature (e.g., 55 °C) for a specified duration (e.g., 24 hours).
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, perform an aqueous work-up and purify the resulting alkyne adduct by column chromatography.
Step 2: Protection of the Hydroxyl Group (if present)
Dissolve the alkyne adduct in a suitable solvent (e.g., dichloromethane).
Add a protecting group reagent (e.g., MOMCl) and a base (e.g., DIPEA).
Stir the reaction at an appropriate temperature (e.g., 40 °C) until the reaction is complete as monitored by TLC.
Perform an aqueous work-up and purify the protected compound.
Step 3: Imino-annulation and Cyclization
Heat the protected alkyne adduct with a source of ammonia (e.g., a solution of ammonia in methanol) in a sealed tube at an elevated temperature (e.g., 80 °C).
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
The resulting crude product is then subjected to acidic hydrolysis (e.g., refluxing with HCl in methanol) to yield the 8-hydroxyisoquinoline adduct.
Step 4: Substitution to Form the Final Intermediate
The 8-hydroxyisoquinoline adduct is then subjected to a nucleophilic substitution reaction to introduce the desired substituent at the 8-position. This can be achieved, for example, by reacting with an appropriate electrophile in the presence of a base.
The final 3,7,8-trisubstituted isoquinoline framework (CAS 87294-97-1) is then purified using standard techniques such as column chromatography or recrystallization.
Sourcing CAS 87294-97-1: The Role of Custom Synthesis
As a specialized research intermediate, CAS 87294-97-1 is not typically available from commercial chemical suppliers as a stock item. Therefore, researchers requiring this compound will need to pursue one of two primary routes: in-house synthesis or outsourcing to a custom synthesis provider.
In-House Synthesis vs. Custom Synthesis
Factor
In-House Synthesis
Custom Synthesis
Expertise
Requires significant expertise in multi-step organic synthesis.
Access to experienced chemists specializing in complex heterocyclic compounds.[9][10][11][12]
Resources
Demands dedicated laboratory space, equipment, and analytical instrumentation.
Leverages the provider's existing infrastructure and advanced analytical capabilities.[10]
Time
Can be a time-consuming process, diverting resources from core research activities.
Faster turnaround times, allowing researchers to focus on their primary objectives.[11]
Cost
Can be costly in terms of personnel time, reagents, and waste disposal.
Often a more cost-effective solution, especially for small to medium quantities.
Scale
Scaling up can be challenging.
Providers often have capabilities for synthesis from milligram to kilogram scales.[9][12]
Selecting a Custom Synthesis Partner
For researchers opting for custom synthesis, the selection of a reliable partner is crucial. Here are some key considerations:
Expertise in Heterocyclic Chemistry: Look for companies with a proven track record in the synthesis of complex heterocyclic compounds, including isoquinolines.[9][11][13]
Flexibility and Communication: A good partner will offer a collaborative approach with regular progress updates.
Analytical Capabilities: Ensure the company has comprehensive analytical services (e.g., NMR, LC-MS, HPLC) to confirm the identity and purity of the final product.
Confidentiality: A strong commitment to protecting intellectual property is essential.
The following is a logical workflow for engaging a custom synthesis provider for a compound like CAS 87294-97-1.
Caption: A typical workflow for procuring a research chemical through custom synthesis.
Due to the specialized nature of CAS 87294-97-1, pricing will be determined on a project-by-project basis by custom synthesis providers. Factors influencing the cost include the complexity of the synthesis, the required quantity and purity, and the availability of starting materials. It is advisable to request quotes from multiple reputable vendors to ensure competitive pricing.
Conclusion
The 3,7,8-trisubstituted isoquinoline framework, CAS 87294-97-1, represents a critical synthetic intermediate for researchers exploring the therapeutic potential of the furo[3,2-h]isoquinoline alkaloid TMC-120B. While not commercially available off-the-shelf, a clear understanding of its synthesis and the landscape of custom synthesis providers empowers research and drug development professionals to procure this vital building block. By leveraging the expertise of specialized chemical synthesis companies, researchers can accelerate their discovery programs and unlock the full potential of this promising class of bioactive molecules.
References
Kumemura, T., Choshi, T., Hirata, A., Sera, M., Takahashi, Y., Nobuhiro, J., & Hibino, S. (2005). Synthesis of the new furo[3,2-h]isoquinoline alkaloid, TMC-120B from Aspergillus ustus. Chemical & Pharmaceutical Bulletin, 53(4), 393-397. [Link]
Capot Chemical Co., Ltd. (n.d.). A Custom Synthesis Company. Retrieved February 22, 2026, from [Link]
Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 22, 2026, from [Link]
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved February 22, 2026, from [Link]
chemeurope.com. (n.d.). 8 Heterocycles Companies From around the world. Retrieved February 22, 2026, from [Link]
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved February 22, 2026, from [Link]
Cieśla, A., & Włodarczyk, M. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6092. [Link]
University of Bath. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved February 22, 2026, from [Link]
Wikipedia. (2024, January 29). Isoquinoline. Retrieved February 22, 2026, from [Link]
Haidar, A. K., Kjeldsen, N. D., Troelsen, N. S., Previtali, V., Lundquist, K. P., Larsen, T. O., & Clausen, M. H. (2022). A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. Molecules, 27(2), 521. [Link]
Haidar, A. K., Kjeldsen, N. D., Troelsen, N. S., Previtali, V., Lundquist, K. P., Larsen, T. O., & Clausen, M. H. (2022). A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. PubMed. Retrieved from [Link]
Copmans, D., Kildgaard, S., Rasmussen, S. A., de Witte, P., & Larsen, T. O. (2022). Chemical structures of the isoquinoline alkaloids TMC-120A and TMC-120B and structural analogues TMC-120C, penicisochroman G, and ustusorane B. ResearchGate. Retrieved from [Link]
Technical University of Denmark. (2022). A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B. Retrieved from [Link]
Bentham Science. (n.d.). Synthesis and Characterization of Furo[3,2-h]Quinoliniums as Potent Non- Detergent Spermicides. Retrieved February 22, 2026, from [Link]
Sharma, A., & Kumar, V. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1169-1196. [Link]
PubChem. (n.d.). 2(5H)-Furanone, 3-((13R)-13-((2R,2'R,5R,5'R)-5'-((1S)-1-(acetyloxy)undecyl)octahydro(2,2'-bifuran)-5-yl)-13-hydroxytridecyl)-5-methyl-, (5S)-. Retrieved February 22, 2026, from [Link]
Choshi, T., Kumemura, T., Fujioka, H., Hieda, Y., & Hibino, S. (2012). IMPROVED SYNTHESIS OF THE NEW FURO[3,2-h]ISOQUINOLINE ALKALOIDS TMC-120B AND TMC-120A, AND THEIR INHIBITORY ACTIVITIES AGAINST IFN-γ AND IL-4 PRODUCTION. Heterocycles, 84(1), 587-595. [Link]
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
Butler, M. S., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 30(1), 123. [Link]
PubChem. (n.d.). Butane, 1,4-difluoro-. Retrieved February 22, 2026, from [Link]
PubChem. (n.d.). Alkannin. Retrieved February 22, 2026, from [Link]
PubChem. (n.d.). (4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide. Retrieved February 22, 2026, from [Link]
Al-Hussain, S. A., & S. A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 1234. [Link]
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Retrieved from [Link]
4-cyanobenzamide derivatives in medicinal chemistry
An In-Depth Technical Guide to 4-Cyanobenzamide Derivatives in Medicinal Chemistry Abstract The 4-cyanobenzamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-Cyanobenzamide Derivatives in Medicinal Chemistry
Abstract
The 4-cyanobenzamide scaffold is a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of targeted therapeutic agents. Its unique electronic properties and versatile synthetic handles have enabled its incorporation into molecules targeting critical pathways in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of 4-cyanobenzamide derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for creating these compounds, elucidate their primary mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols. The narrative emphasizes the causal logic behind experimental design and the principles of molecular interaction that drive biological activity.
The 4-Cyanobenzamide Core: A Privileged Scaffold
The benzamide functional group is a recurring feature in numerous approved drugs and clinical candidates, prized for its metabolic stability and ability to form crucial hydrogen bonds with biological targets.[1][2] The addition of a cyano (-C≡N) group at the para-position (position 4) of the phenyl ring profoundly influences the molecule's properties. The cyano group is a potent electron-withdrawing group, which modulates the acidity of the amide N-H proton and the molecule's overall polarity and dipole moment. This electronic fine-tuning is often critical for achieving high-affinity binding to target proteins. Furthermore, the linear geometry and hydrogen-bonding acceptor capability of the nitrile nitrogen offer additional points of interaction within a receptor's active site, making the 4-cyanobenzamide moiety a valuable building block for rational drug design.[3]
Synthetic Strategies and Methodologies
The most prevalent and efficient method for synthesizing N-substituted 4-cyanobenzamides involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with a desired primary or secondary amine.[1] This reaction is robust, high-yielding, and amenable to a wide range of substrates, making it a workhorse in library synthesis for drug discovery campaigns.
General Reaction Scheme
The core reaction is the acylation of an amine, often performed under conditions that neutralize the hydrochloric acid byproduct, such as the Schotten-Baumann reaction which uses a biphasic system with an aqueous base.[1]
Caption: General synthesis of N-substituted 4-cyanobenzamides.
Detailed Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamides
This protocol describes a standard laboratory procedure for synthesizing N-aryl-4-cyanobenzamides, a class of compounds with potential anticancer applications.[1]
Rationale: Anhydrous dichloromethane (DCM) is used as the solvent due to its inert nature and ability to dissolve both reactants. An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture, which could hydrolyze the highly reactive 4-cyanobenzoyl chloride. Triethylamine (TEA) is added as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine. The aqueous workup steps (HCl, NaHCO₃, brine) are designed to remove unreacted starting materials and the triethylammonium chloride salt.
Materials:
4-Cyanobenzoyl chloride
Substituted aniline (e.g., 4-chloroaniline)
Anhydrous Dichloromethane (DCM)
Triethylamine (TEA)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate
Procedure:
Under an inert nitrogen atmosphere, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (5-10 mL per mmol of aniline) in a round-bottom flask.
Cool the stirring solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of the acyl chloride.
In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.
Add the 4-cyanobenzoyl chloride solution dropwise to the cold amine solution over 10-15 minutes. A precipitate (triethylammonium chloride) will likely form.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining HCl), and brine (to reduce the solubility of organic material in the aqueous phase).
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-cyanobenzamide.
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
Mechanisms of Action and Therapeutic Targets
4-Cyanobenzamide derivatives have been successfully developed as inhibitors for several important enzyme classes, primarily in the field of oncology.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HRR) pathway for repairing double-strand breaks (DSBs) is deficient.[5]
Causality (Synthetic Lethality): When PARP is inhibited in these HRR-deficient cells, SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. Since the cell cannot repair these DSBs via the faulty HRR pathway, it leads to genomic collapse and selective cell death. This concept is known as synthetic lethality.[5]
The benzamide core of the inhibitors acts as a pharmacophore, mimicking the nicotinamide moiety of the PARP substrate NAD+. This allows it to bind in the enzyme's active site, preventing the synthesis of poly(ADP-ribose) chains and stalling the DNA repair process.[6] Some PARP inhibitors also function by "trapping" the PARP enzyme on the DNA, which is itself a cytotoxic lesion.[4][5]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Protein Kinase Inhibition
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7] Several 4-cyanobenzamide derivatives have been developed as potent protein kinase inhibitors. These compounds can be designed to target the ATP-binding site of the kinase.
A notable study detailed a series of 4-methylbenzamide derivatives containing 2,6-substituted purines that act as inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[7] Molecular modeling revealed that these compounds could bind either as Type 1 (ATP-competitive) or Type 2 (allosteric) inhibitors, depending on the specific substitutions.[7] This demonstrates the scaffold's versatility in targeting different conformational states of the kinase.
Table 1: In Vitro Anticancer Activity of Representative 4-Methylbenzamide Kinase Inhibitors [7]
Compound
Target Cell Line
IC₅₀ (µM)
7
K562 (Leukemia)
2.27
HL-60 (Leukemia)
1.42
OKP-GS
4.56
10
K562 (Leukemia)
2.53
HL-60 (Leukemia)
1.52
| | OKP-GS | 24.77 |
These compounds were also shown to induce apoptosis and cell cycle arrest at the G2/M phase, confirming their antiproliferative mechanism.[7]
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[8][9] Therefore, inhibiting these isoforms is a validated anticancer strategy.
Derivatives such as 4-cyanamidobenzenesulfonamides have been synthesized and shown to be effective inhibitors of several human CA isoforms.[10][11] In these molecules, the sulfonamide group acts as the primary zinc-binding group (ZBG), anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site. The 4-cyanamido-phenyl portion extends into the active site cavity, forming additional interactions that determine potency and isoform selectivity. Structure-activity relationship studies have shown that the nature of the substituent on the cyanamide functionality is critical, with longer aliphatic chains often leading to more potent inhibition.[10]
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors are an important class of anticancer agents that reactivate these silenced genes.[12] Benzamides are a well-established class of HDAC inhibitors. A comprehensive 3D-QSAR analysis of benzamide derivatives revealed that steric and electrostatic properties are key determinants of HDAC1 inhibitory activity.[12] Specifically, an increase in electron density around the benzamide ring was found to enhance inhibitory potency, a feature that can be modulated by substituents like the 4-cyano group.[12]
Structure-Activity Relationships (SAR)
The systematic modification of the 4-cyanobenzamide scaffold has yielded crucial insights into the structural requirements for potent biological activity.
Benzamide Moiety: The amide N-H and carbonyl oxygen are critical hydrogen bond donors and acceptors, respectively. They often form a bidentate hydrogen bond interaction with the "hinge" region of protein kinases or the active site of PARP.
4-Cyano Group: This group acts as a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can enhance binding affinity by participating in specific interactions with the target protein and by modulating the electronic character of the entire scaffold.
N-Substituent: This is the primary point of diversification (the 'R' groups in the general synthesis scheme). The size, shape, and chemical nature of this substituent are tailored to exploit specific pockets and residues within the target's active site, thereby dictating the compound's potency and selectivity. For instance, in kinase inhibitors, this group often extends into hydrophobic regions of the ATP-binding pocket.[7] In antiparasitic benzimidazole derivatives, modifications at this position significantly impact activity against different protozoa.[13]
Caption: Summary of Structure-Activity Relationship (SAR) principles.
Future Perspectives and Conclusion
The 4-cyanobenzamide scaffold continues to be a highly productive starting point for the design of novel therapeutics. Its synthetic tractability and favorable physicochemical properties ensure its continued relevance in drug discovery. Future efforts will likely focus on several key areas:
Enhanced Selectivity: Designing derivatives that can distinguish between closely related enzyme isoforms (e.g., different PARP or kinase family members) to minimize off-target effects and improve safety profiles.
Targeting Resistance: Developing next-generation inhibitors that are active against mutant forms of targets that confer resistance to existing therapies.[5]
Novel Applications: Exploring the utility of the 4-cyanobenzamide core for targets beyond oncology, including in neurodegenerative diseases, inflammation, and infectious diseases.[2][14][15]
Conjugate Chemistry: Using the scaffold as a payload or targeting moiety in more complex therapeutic modalities, such as antibody-drug conjugates (ADCs) or targeted protein degraders (PROTACs).[16]
References
Benchchem.
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
Semenyuta, I., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
D'Ascenzio, M., et al. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.
Sharma, P., et al.
Kawamoto, Y., et al. Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN.
Bhavani, D.S., et al. (2025). Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid.
Promgool, T., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
D'Ascenzio, M., et al. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC.
Kumar, A., et al. (2025).
Nocentini, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PMC.
Al-Ostath, A., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
Liu, A., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
Koyama, M., et al. (1991). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed.
Warwas, K.M., et al. (2018).
Chen, T., et al. (2025).
Farooq, U., et al. (2023).
Ali, I., et al.
Choi, P.J., et al. (2020). PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. PubMed.
Abcam. 3-Aminobenzamide (3-AB), PARP inhibitor.
Wang, Y., et al. (2024).
Chávez-Hernández, A.L., et al. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. RSC Publishing.
Ji, J., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers.
Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025).
Gilbert, L., et al. (2009). BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. McGill University.
Technical Guide: Physical & Photophysical Characterization of Morpholine-Conjugated Benzonitriles
Executive Summary & Chemical Architecture Target Compound Class: 4-(Morpholin-4-yl)benzonitrile and derivatives.[1] Significance: These compounds represent a classic Donor-Acceptor (D-A) dyad system. The morpholine ring...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Architecture
Target Compound Class: 4-(Morpholin-4-yl)benzonitrile and derivatives.[1]
Significance: These compounds represent a classic Donor-Acceptor (D-A) dyad system. The morpholine ring acts as a moderate electron donor (D), while the cyano group (-CN) on the phenyl ring serves as a strong electron acceptor (A). Unlike the prototypical 4-(dimethylamino)benzonitrile (DMABN), the morpholine donor introduces steric constraints and conformational rigidity (chair conformation), making these molecules critical models for studying Twisted Intramolecular Charge Transfer (TICT) and designing viscosity-sensitive fluorophores.
Solvent: DMSO (Anhydrous) – chosen for its high dielectric constant to stabilize the Meisenheimer complex intermediate.
Conditions: Heat at 100°C for 12 hours under
atmosphere.
Workup: Pour into ice water. The product typically precipitates as a white solid. Filter, wash with water, and recrystallize from ethanol.
Validation:
1H NMR (CDCl3): Doublet at ~7.5 ppm (Ar-H ortho to CN), Doublet at ~6.9 ppm (Ar-H ortho to N), Triplet at ~3.8 ppm (Morpholine O-CH2), Triplet at ~3.3 ppm (Morpholine N-CH2).
Figure 1: SNAr synthesis pathway. The strong electron-withdrawing nitrile group activates the para-fluorine for displacement by the morpholine amine.
Photophysical Properties: The TICT Phenomenon
The defining physical property of morpholine-conjugated benzonitriles is Dual Fluorescence .[6] Upon excitation, the molecule can relax via two distinct pathways:
Intramolecular Charge Transfer (ICT) State: Twisted conformation, emission at longer wavelengths (Green/Red).
The Mechanism of Dual Emission
Unlike simple fluorophores, this system is environment-sensitive.[6]
Non-Polar Solvents (Hexane): Emission is dominated by the LE state. The energy barrier to twist is high, and the ICT state is destabilized.
Polar Solvents (Acetonitrile/Methanol): The highly dipolar ICT state is stabilized by solvent reorganization. The molecule twists the morpholine-phenyl bond (approx 90°), decoupling the orbitals and creating a charge-separated species (
).
Figure 2: Thermodynamic cycle of the Twisted Intramolecular Charge Transfer (TICT) process. Solvent polarity drives the equilibrium toward the red-shifted ICT state.
Solvatochromic Data Profile
The following table summarizes typical spectral shifts observed in 4-(morpholin-4-yl)benzonitrile. Note the significant Stokes shift in polar solvents, a hallmark of ICT.
Solvent
Polarity ()
Absorption (nm)
Emission (nm)
Stokes Shift ()
Dominant State
Cyclohexane
0.006
295
340
~4,500
LE
Toluene
0.099
300
365
~5,900
LE/ICT Mix
Dichloromethane
0.309
305
450
~10,500
ICT
Acetonitrile
0.460
308
485
~11,800
ICT
Methanol
0.762
310
500
~12,200
ICT (Quenched)
Note: In protic solvents like methanol, quantum yield often decreases due to hydrogen bonding with the morpholine oxygen/nitrogen, promoting non-radiative decay.
Application Context: Bio-Sensing & Drug Discovery
pH Sensing (Lysosomal Tracking)
Morpholine is a weak base (
).
Neutral pH: The nitrogen lone pair participates in conjugation, enabling ICT fluorescence.
Acidic pH: Protonation of the morpholine nitrogen locks the lone pair. The donor capability is destroyed (
), quenching the ICT emission.
Utility: This "On-Off" switching makes these derivatives excellent probes for acidic organelles (lysosomes).
Viscosity Sensing
The conversion from LE to ICT requires physical rotation of the morpholine ring. In highly viscous environments (e.g., cell membranes, crowded cytosol), this rotation is mechanically hindered.
Result: Inhibition of ICT formation
Increased intensity of the LE band (Blue) relative to the ICT band (Red).
Metric: Ratiometric imaging (
) provides a concentration-independent measure of microviscosity.
Experimental Protocols for Characterization
Protocol 2: Solvatochromic Shift Measurement
Objective: Quantify the dipole moment change upon excitation.
Preparation: Prepare
M solutions of the compound in 5 solvents of varying polarity (Hexane, Toluene, THF, DCM, Acetonitrile).
Absorbance Check: Ensure Optical Density (OD) at excitation wavelength is
to avoid inner-filter effects.
Emission Scan: Excite at the absorption maximum (approx 300 nm). Record emission from 310 nm to 600 nm.
Analysis: Plot the Stokes shift (
) versus the Lippert-Mataga orientation polarizability ().
Equation:
A linear slope confirms ICT character.
Protocol 3: Quantum Yield (
) Determination
Standard: Quinine Sulfate in 0.1 M
().
Measure integrated fluorescence intensity (
) and absorbance () for both sample () and reference ().
Calculate using:
Where is the refractive index of the solvent.
References
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link
Lippert, E., et al. (1987). Photophysics of Internal Twisting. Advances in Chemical Physics, 68, 1-173. Link
PubChem. (n.d.).[7] 4-Morpholinobenzonitrile | C11H12N2O.[1] National Library of Medicine. Link
Saha, S., & Samanta, A. (2002). Influence of the morpholine ring on the excited state intramolecular charge transfer reaction of 4-(morpholenyl) benzonitrile. The Journal of Physical Chemistry A, 106(20), 4763-4771. Link
Xu, W., et al. (2016). A morpholine-functionalized fluorescent probe for lysosomal pH imaging. Sensors and Actuators B: Chemical, 224, 32-39. Link
Application Note: High-Purity Synthesis of 4-(Morpholine-4-carbonyl)benzonitrile
Executive Summary & Strategic Rationale This application note details the synthesis of 4-(morpholine-4-carbonyl)benzonitrile via the reaction of 4-cyanobenzoyl chloride with morpholine. Unlike nucleophilic aromatic subst...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This application note details the synthesis of 4-(morpholine-4-carbonyl)benzonitrile via the reaction of 4-cyanobenzoyl chloride with morpholine. Unlike nucleophilic aromatic substitution (
) routes that require high temperatures and electron-deficient aryl fluorides, this acyl substitution pathway proceeds rapidly at ambient temperatures with high atom economy.
Why this Route?
Kinetics: The acyl chloride is highly activated, allowing for reaction completion in
hours.
Purification: The major by-product (triethylamine hydrochloride) is water-soluble, simplifying workup to a liquid-liquid extraction.
Scalability: The reaction is exothermic but easily controlled via addition rate, making it suitable for gram-to-kilogram scale-up.
Reaction Mechanism & Pathway Analysis
The formation of the amide bond follows a classic Nucleophilic Addition-Elimination mechanism.[1][2][3] Understanding this pathway is critical for controlling impurity formation (e.g., hydrolysis of the acid chloride).
Mechanistic Workflow
Figure 1: Mechanistic pathway showing the addition of morpholine to the carbonyl center followed by elimination of the chloride ion and scavenging of HCl by Triethylamine.
Experimental Protocol
Reagents & Stoichiometry
Note: All equivalents (eq.) are relative to 4-cyanobenzoyl chloride.
Setup: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with
or Argon.
Solvation: Charge the RBF with Morpholine (1.1 eq) , Triethylamine (1.5 eq) , and anhydrous DCM (50% of total volume) .
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. Reasoning: The reaction is exothermic; cooling prevents solvent boiling and minimizes side reactions.
Phase 2: Reaction (15 mins – 3 hours)
4. Addition: Dissolve 4-cyanobenzoyl chloride (1.0 eq) in the remaining DCM. Transfer this solution to the addition funnel.
5. Controlled Feed: Dropwise add the acid chloride solution to the amine mixture over 20–30 minutes.
Critical Check: Ensure the internal temperature does not exceed . Vapor evolution (white fumes) indicates HCl release escaping the base scavenging—slow down addition.
Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.
Phase 3: Workup & Isolation
7. Quench: Add water (equal volume to solvent) to the reaction mixture to dissolve TEA·HCl salts.[4]
8. Extraction: Transfer to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer once more with a small portion of DCM.
9. Washing: Wash the combined organics sequentially with:
1M HCl (removes unreacted morpholine/TEA).
Saturated (removes any hydrolyzed 4-cyanobenzoic acid).
Brine (saturated NaCl).
Drying: Dry the organic phase over anhydrous , filter, and concentrate under reduced pressure (Rotavap).
Quality Control & Self-Validation
To ensure scientific integrity, the following checkpoints verify the success of the synthesis before moving to downstream applications.
In-Process Monitoring (TLC)
Stationary Phase: Silica Gel
.
Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.
Visualization: UV Light (254 nm).
Validation: The starting material (Acid Chloride) is highly non-polar (high
). The product (Amide) will have a lower due to the amide polarity. Disappearance of the high spot indicates conversion.
Analytical Characterization[7]
IR Spectroscopy: Look for the disappearance of the acyl chloride stretch (
) and the appearance of the amide carbonyl stretch () and the nitrile stretch ().
1H NMR (CDCl3): Diagnostic signals include the morpholine backbone protons (
, multiplet) and the para-substituted aromatic protons (two doublets, typically ).
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure glassware is oven-dried; use anhydrous DCM.
Precipitate in Reaction
TEA·HCl formation (Normal)
Do not filter during reaction; salts dissolve during aqueous workup.
Impurity: Carboxylic Acid
Moisture ingress
Wash organic layer thoroughly with sat. to remove acid.
Safety & Handling
4-Cyanobenzoyl Chloride: Corrosive and lachrymator.[6] Handle only in a fume hood. Reacts violently with water.
Morpholine: Flammable liquid, corrosive.
DCM: Volatile, suspected carcinogen. Use proper PPE (gloves, goggles).
References
General Amide Synthesis Protocol
Amidation of benzoyl chloride with morpholine. ChemSpider Synthetic Pages. (2013).[7] A validated protocol for the Schotten-Baumann reaction of benzoyl chlorides.
Reagent Properties (4-Cyanobenzoyl Chloride)
4-Cyanobenzoyl chloride Physical Properties and Reactivity.[6] Sigma-Aldrich / Merck.
Nucleophilic Addition–Elimination Mechanisms.[1][2][3][9] SaveMyExams / ChemGuide. Detailed breakdown of acyl chloride reactivity with amines.
Product Context (Morpholine Amides)
Synthesis of 4-(morpholine-4-carbonyl)benzonitrile derivatives. National Institutes of Health (PMC). Discusses the structural characterization of similar benzonitrile-morpholine amides.
Application Note: High-Efficiency Amide Coupling of 4-Cyanobenzoic Acid and Morpholine
[1][2] Abstract & Strategic Overview This guide details the protocol for synthesizing 4-(morpholine-4-carbonyl)benzonitrile via the amide coupling of 4-cyanobenzoic acid and morpholine .[1][2] The coupling of electron-de...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Strategic Overview
This guide details the protocol for synthesizing 4-(morpholine-4-carbonyl)benzonitrile via the amide coupling of 4-cyanobenzoic acid and morpholine .[1][2]
The coupling of electron-deficient benzoic acids (bearing a para-cyano group) with secondary amines requires specific attention to electronic effects. The electron-withdrawing cyano group (
) increases the acidity of the benzoic acid (), making the carboxylate anion less nucleophilic during the activation step, yet rendering the resulting active ester highly electrophilic.[1]
We present two distinct protocols tailored to the scale of operation:
Method A (Discovery Scale): HATU-mediated coupling.[1][3][4] Ideal for milligram-to-gram scale, offering fast kinetics and high tolerance for functional groups.[1]
Method B (Process Scale): Acid Chloride activation via Thionyl Chloride (
). Ideal for multi-gram to kilogram scale, minimizing reagent costs and simplifying purification.
Chemical Strategy & Mechanism[1][4][5][6][7][8][9][10]
Reaction Scheme
The transformation involves the activation of the carboxylic acid followed by nucleophilic attack by the secondary amine (morpholine).[1][2]
Figure 1: General reaction scheme illustrating the activation and coupling pathway.
Mechanistic Insight (HATU)
HATU is selected over EDC/HOBt for Method A due to the electron-deficient nature of the acid.[1][2] The 7-azabenzotriazole moiety in HATU provides a "neighboring group effect" via the pyridine nitrogen, accelerating the acylation of the morpholine and compensating for the lower nucleophilicity of the initial carboxylate [1].[1][2]
Solvent: Anhydrous DMF (0.2 M concentration relative to acid)
Step-by-Step Protocol
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanobenzoic acid (1.0 equiv) in anhydrous DMF.
Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly due to deprotonation.[1][2]
Activation: Add HATU (1.2 equiv) in one portion.
Checkpoint: The solution typically turns yellow/orange.[1][2] Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the OAt-active ester.
Figure 2: Troubleshooting logic for common coupling issues.
Note on Nitrile Stability
The para-cyano group is relatively robust.[1] However, under prolonged reflux in strong acid (Method B) or strong aqueous base, it can hydrolyze to the primary amide (
Prevention: In Method B, limit reflux time to what is necessary for clarification of the solution (usually <3 hours). Avoid aqueous workups that are highly basic (pH > 12) or highly acidic (pH < 1) for extended periods.[1]
References
Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2][4][9] An efficient peptide coupling additive". Journal of the American Chemical Society.
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.[1]
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling". Tetrahedron.
Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development.
Application Notes and Protocols for the Pharmaceutical Intermediate: 4-(Morpholine-4-carbonyl)benzonitrile
Document ID: AN-MCB-2026-01 Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, application, and characterization of 4-(morpholi...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: AN-MCB-2026-01
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, application, and characterization of 4-(morpholine-4-carbonyl)benzonitrile (MCB). MCB is a versatile pharmaceutical intermediate that strategically combines two key pharmacophores: a morpholine amide and a benzonitrile moiety. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1] The benzonitrile group serves as a highly valuable and synthetically flexible functional handle. It can act as a bioisostere for a carbonyl group, engage in crucial hydrogen bonding interactions with protein targets, or be chemically transformed into other key functional groups such as carboxylic acids or benzylamines.[2][3] This guide details a robust protocol for the amide coupling synthesis of MCB, outlines its subsequent transformations into valuable downstream intermediates, provides standardized analytical methods for quality control, and summarizes essential safety and handling procedures.
Introduction and Strategic Value
The rational design of pharmaceutical intermediates is critical to the efficient construction of complex active pharmaceutical ingredients (APIs). 4-(Morpholine-4-carbonyl)benzonitrile represents a strategically designed building block, leveraging the synergistic benefits of its constituent parts.
The Morpholine Moiety: As a heterocyclic motif, morpholine is found in numerous approved drugs, including the antibiotic Linezolid and the kinase inhibitor Gefitinib. Its inclusion is known to favorably modulate physicochemical properties, such as pKa and lipophilicity, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) parameters.[1] The amide linkage in MCB is generally stable and provides a fixed conformational element.
The Benzonitrile Moiety: The nitrile group is a versatile functional group in drug design.[2] It is relatively stable under many reaction conditions, yet it can be selectively transformed. Its linear geometry and electronic properties allow it to serve as a key pharmacophore for binding to enzyme active sites.[4] More importantly, it serves as a synthetic precursor to two highly valuable functional groups:
Carboxylic Acid: via hydrolysis, enabling further peptide couplings or the introduction of acidic functionalities.
Primary Aminomethyl Group: via reduction, providing a nucleophilic site for building molecular complexity.
This combination makes MCB a valuable starting point for generating libraries of compounds in lead optimization campaigns.
Physicochemical & Spectroscopic Data
All quantitative data for the target compound are summarized below for quick reference.
This section details the synthesis of 4-(morpholine-4-carbonyl)benzonitrile from commercially available starting materials.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Rationale and Principle
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group.[6] This protocol employs a carbodiimide-mediated coupling, a widely used and reliable method in medicinal chemistry.[7]
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with 4-cyanobenzoic acid to form a highly reactive O-acylisourea intermediate.
Catalysis: Hydroxybenzotriazole (HOBt) is used as a catalytic additive. It traps the O-acylisourea to form an active HOBt ester. This step is crucial for two reasons: it minimizes the risk of racemization if chiral substrates were used, and it prevents the formation of an unreactive N-acylurea byproduct.[8]
Coupling & Neutralization: Morpholine, acting as the nucleophile, attacks the activated ester to form the stable amide bond. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the HOBt and any hydrochloride salt of EDC, ensuring the amine remains deprotonated and nucleophilic.[9]
Step-by-Step Protocol
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-cyanobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
Cool the stirred suspension to 0°C using an ice bath.
Add EDC (1.1 eq) and HOBt (0.1 eq) to the mixture.
Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. The mixture should become a clear solution as the active ester forms.
Amine Addition: Add DIPEA (2.0 eq) followed by the dropwise addition of morpholine (1.05 eq).
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
Quenching & Workup: Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-(morpholine-4-carbonyl)benzonitrile as a solid.
Application as a Pharmaceutical Intermediate
The synthetic utility of MCB lies in the selective transformation of its nitrile functionality.
Synthetic Transformations Diagram
Caption: Key synthetic transformations of the nitrile group.
Protocol A: Hydrolysis to Carboxylic Acid
Principle: Basic hydrolysis of the nitrile proceeds via nucleophilic attack of a hydroxide ion, followed by tautomerization and subsequent hydrolysis of the resulting amide to yield the carboxylate salt, which is then protonated.
Protocol:
In a round-bottom flask, suspend 4-(morpholine-4-carbonyl)benzonitrile (1.0 eq) in a 6 M aqueous solution of NaOH (10-20 eq).
Heat the mixture to reflux (approx. 100-110°C) and stir vigorously for 24-48 hours. Monitor by TLC or HPLC for the disappearance of starting material.
Cool the reaction mixture to 0°C in an ice bath.
Carefully acidify the solution to pH ~2-3 by the slow addition of concentrated HCl.
Collect the resulting precipitate by vacuum filtration.
Wash the solid with cold water and dry under vacuum to yield 4-(morpholine-4-carbonyl)benzoic acid.
Protocol B: Reduction to Benzylamine
Principle: The nitrile group is reduced to a primary amine using a hydride-donating reagent like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This protocol uses a borane-tetrahydrofuran complex, which offers good selectivity and milder reaction conditions compared to LiAlH₄.
Protocol:
To a flame-dried, argon-purged flask, add 4-(morpholine-4-carbonyl)benzonitrile (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
Cool the solution to 0°C.
Slowly add a 1.0 M solution of borane-THF complex (BH₃•THF, 3.0-4.0 eq) dropwise via syringe. Caution: Hydrogen gas is evolved.
After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.
Cool the reaction to 0°C and quench by the very slow, dropwise addition of 6 M HCl until the gas evolution ceases.
Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.
Cool to room temperature and basify the aqueous solution with 6 M NaOH to pH >12.
Extract the product with ethyl acetate or DCM (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude benzylamine derivative. Further purification may be required.
Analytical and Quality Control Workflow
Ensuring the identity and purity of the synthesized intermediate is paramount. A standard analytical workflow is presented below.
QC Workflow Diagram
Caption: Standard quality control workflow for batch release.
Analytical Protocols
Protocol 1: HPLC Purity Assessment
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Acceptance Criterion: Purity ≥ 95%.
Protocol 2: Mass Spectrometry (MS)
Method: Use an LC-MS system with Electrospray Ionization (ESI) in positive mode.
Observation: Confirm the presence of the [M+H]⁺ ion at m/z 217.1 and the [M+Na]⁺ adduct at m/z 239.1.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Prep: Dissolve ~10 mg of sample in ~0.7 mL of CDCl₃ or DMSO-d₆.
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
Confirmation: Verify that the observed chemical shifts, multiplicities, and integrations match the predicted values and expected structure.
Protocol 4: Infrared (IR) Spectroscopy
Method: Analyze the solid sample using a Fourier-Transform Infrared (FT-IR) spectrometer with a KBr pellet or an ATR accessory.
Confirmation: Confirm the presence of characteristic absorption bands for the key functional groups: a sharp C≡N stretch around 2230 cm⁻¹ and a strong amide C=O stretch around 1645 cm⁻¹.
Safety and Handling
All laboratory work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
PPE: Safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves are mandatory.
Chemical Hazards:
4-(Morpholine-4-carbonyl)benzonitrile: While specific toxicity data is not available, it should be handled with care. Compounds containing the nitrile group can be toxic. Avoid inhalation of dust, and prevent skin and eye contact.[10]
Morpholine: Flammable, corrosive, and toxic. Handle with extreme care in a fume hood.[11][12]
EDC/DIPEA: Corrosive and irritants. Avoid contact and inhalation.
DCM: A volatile solvent and a suspected carcinogen. Minimize exposure.
Handling: Use powder-free techniques when weighing solids. All reagent transfers should be performed in a fume hood.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and chlorinated waste should be collected in separate, labeled containers.
Conclusion
4-(Morpholine-4-carbonyl)benzonitrile is a high-value pharmaceutical intermediate that provides a direct route to incorporating the beneficial morpholine-amide scaffold while retaining a versatile nitrile handle for downstream synthetic diversification. The protocols outlined in this guide provide a reliable framework for its synthesis, application, and quality control, empowering chemists in the rapid development of novel therapeutic agents.
References
Not directly used in text, retained for context.
PubChem. (n.d.). 4-Morpholinobenzonitrile. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
Not directly used in text, retained for context.
Not directly used in text, retained for context.
Not directly used in text, retained for context.
Appchem. (n.d.). 4-(Morpholine-4-carbonyl)benzonitrile. Retrieved February 22, 2026, from [Link]
Not directly used in text, retained for context.
Not directly used in text, retained for context.
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]
Not directly used in text, retained for context.
Not directly used in text, retained for context.
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. Available from: [Link]
Not directly used in text, retained for context.
Funke, C., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1600. Available from: [Link]
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
Not directly used in text, retained for context.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved February 22, 2026, from [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 22, 2026, from [Link]
Not directly used in text, retained for context.
PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved February 22, 2026, from [Link]
Angene. (2026). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. Retrieved February 22, 2026, from [Link]
Not directly used in text, retained for context.
Vale, J. A. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(46), 6174–6176. Available from: [Link]
Application Note: Synthesis of Ribonucleotide Reductase Inhibitors Using CAS 87294-97-1
Introduction & Scope Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[1][2] Inhibitors of RNR, such as Gemcitabine (2',2'-difluorode...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA.[1][2] Inhibitors of RNR, such as Gemcitabine (2',2'-difluorodeoxycytidine) , are critical chemotherapeutic agents used in the treatment of pancreatic, non-small cell lung, and breast cancers.
This guide details the synthetic utility of CAS 87294-97-1 (2-Deoxy-2,2-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate). This fluorinated carbohydrate scaffold is the industry-standard "chiral pool" intermediate for introducing the critical gem-difluoro moiety found in Gemcitabine.
Role: Key electrophilic intermediate for glycosylation.
Critical Feature: The C2 gem-difluoro group is pre-installed, avoiding harsh fluorination steps later in the synthesis. The 3,5-dibenzoate protection directs stereochemistry and solubility.
Mechanism of Action: Why Synthesize This?
To understand the synthesis, one must understand the target. Gemcitabine is a pro-drug that requires intracellular phosphorylation.[1][3] Its cytotoxicity arises from a dual mechanism termed "Self-Potentiation."[2]
Pathway Visualization
The following diagram illustrates the metabolic activation and RNR inhibition pathway.[2]
Figure 1: Dual mechanism of Gemcitabine.[2][3] The diphosphate (dFdCDP) inhibits RNR, depleting dCTP pools.[1][2] This depletion lowers feedback inhibition on dCK, accelerating the phosphorylation of more drug (Self-Potentiation).
Synthetic Protocol: From CAS 87294-97-1 to Gemcitabine
The conversion of the lactone (CAS 87294-97-1) to the nucleoside involves three critical phases: Reduction, Activation, and Glycosylation.
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis of Gemcitabine from the lactone precursor.
Detailed Experimental Procedures
Step 1: Selective Reduction (Lactone to Lactol)
The carbonyl of the lactone must be reduced to a hemiacetal (lactol) without opening the ring.
Reagents: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or DIBAL-H.
Criticality: Temperature control is paramount. Higher temperatures lead to ring-opened diols.
Protocol:
Dissolve CAS 87294-97-1 (10.0 g, 26.6 mmol) in anhydrous Toluene (100 mL) under Nitrogen atmosphere.
Cool the solution to -78°C (Dry ice/Acetone bath).
Add Red-Al (65% in toluene, 0.55 eq) dropwise over 30 minutes. Note: Do not use excess reducing agent; over-reduction destroys the chiral center.
Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).
Quench: Add saturated Potassium Sodium Tartrate (Rochelle salt) solution slowly at -78°C, then allow to warm to Room Temperature (RT).
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.
Yield: Expect ~90-95% of the lactol (white foam).
Step 2: Activation (Mesylation)
The hydroxyl group of the lactol is a poor leaving group. It is converted to a mesylate (or chloride) to facilitate nucleophilic attack by the base.
Protocol:
Dissolve the Lactol (from Step 1) in dry Dichloromethane (DCM).
Wash with 1N HCl, NaHCO3, and brine. Concentrate to yield the α-mesylate (predominant anomer).
Step 3: Glycosylation (The Vorbrüggen Coupling)
This is the most challenging step. The goal is to couple Cytosine to the sugar.
Challenge: The gem-difluoro group is electron-withdrawing, deactivating the anomeric center.
Stereochemistry: We require the β-anomer . Standard conditions often yield a 1:1 α/β mixture.
Protocol:
Silylation of Base: Reflux Cytosine (10 eq) in Hexamethyldisilazane (HMDS) with catalytic Ammonium Sulfate until clear. Evaporate excess HMDS to get Bis-TMS-Cytosine.
Coupling: Dissolve the Mesylate (from Step 2) and Bis-TMS-Cytosine (3-5 eq) in Anisole or 1,2-Dichloroethane.
Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 5-10 eq) as the Lewis Acid catalyst.
Reflux (80-100°C) for 12-24 hours. Note: High temperatures are required to overcome the inductive effect of fluorine.
Workup: Quench with NaHCO3. Extract with DCM.
Purification: Isolate the protected nucleoside via column chromatography or selective crystallization (ethanol/water) to separate the β-anomer.
Step 4: Global Deprotection
Remove the benzoyl groups to release the active drug.
1'H coupling constant (J) helps distinguish α vs β.
Safety & Handling
CAS 87294-97-1: Generally stable but moisture sensitive. Store desiccated at 2-8°C.
TMSOTf: Highly corrosive and moisture sensitive. Fumes in air. Handle in a fume hood under inert gas.
Red-Al: Pyrophoric. Handle with extreme caution. Keep away from water sources during storage.
References
Hertel, L. W., et al. (1988).[4] "Synthesis of 2'-deoxy-2',2'-difluoro-D-ribose and 2'-deoxy-2',2'-difluorocytidine." The Journal of Organic Chemistry, 53(11), 2406-2409.
Chou, T. S., et al. (1992). "Stereospecific synthesis of 2-deoxy-2,2-difluororibonolactone and its use in the preparation of 2'-deoxy-2',2'-difluoro-beta-D-ribofuranosyl pyrimidine nucleosides." Synthesis, 1992(06), 565-570.
Eli Lilly and Company. (1990). "Process for preparing 2'-deoxy-2',2'-difluoronucleosides." U.S. Patent 4,965,374.
Mini, E., et al. (2006). "Cellular pharmacology of gemcitabine." Annals of Oncology, 17(suppl_5), v7-v12.
Application Note: Chemoselective Reduction of 4-(morpholine-4-carbonyl)benzonitrile
This Application Note provides a comprehensive technical guide for the chemoselective reduction of the nitrile group in 4-(morpholine-4-carbonyl)benzonitrile . The primary synthetic challenge is the chemoselective reduct...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the chemoselective reduction of the nitrile group in 4-(morpholine-4-carbonyl)benzonitrile .
The primary synthetic challenge is the chemoselective reduction of the nitrile functionality (
) while preserving the tertiary amide (morpholine carbonyl) moiety. This guide details three validated protocols ranging from scalable catalytic hydrogenation to bench-scale hydride reductions.
Executive Summary & Chemoselectivity Analysis
The reduction of 4-(morpholine-4-carbonyl)benzonitrile requires careful reagent selection to differentiate between two reducible functionalities: the nitrile and the tertiary amide.
Thermodynamic Hierarchy: In general, nitriles are more easily reduced to primary amines than tertiary amides are reduced to amines. However, strong hydride donors (e.g.,
) or unmoderated borane reagents () can reduce both groups, leading to the over-reduced side product 4-(morpholinomethyl)benzylamine.
Strategic Pathway: To obtain the benzylamine derivative (Product A), Catalytic Hydrogenation or Cobalt-Catalyzed Borohydride Reduction are the preferred methods due to their high kinetic selectivity for nitriles. To obtain the aldehyde (Product B), cryogenic DIBAL-H reduction is required.
Reaction Pathway Diagram
Figure 1: Chemoselective reduction pathways for 4-(morpholine-4-carbonyl)benzonitrile.
Catalyst: Raney Nickel (Active slurry in water/alcohol) - Pyrophoric!
Solvent: Methanol (anhydrous)
Additive: 7N Ammonia in Methanol (
)
Reagent: Hydrogen gas (
) - Balloon or Parr Shaker
Protocol
Preparation: In a fume hood, dissolve the substrate (e.g., 10 mmol) in Methanol (50 mL).
Suppression of Secondary Amines: Add 7N
in MeOH (5 mL).
Note: The reduction of nitriles proceeds via an imine intermediate. Without ammonia, the primary amine product can attack the intermediate imine, forming a secondary amine dimer. Excess ammonia shifts the equilibrium toward the primary amine.
Catalyst Addition: Carefully add Raney Nickel (~20-30 wt% relative to substrate) to the solution.
Safety: Raney Nickel is pyrophoric when dry. Always handle as a slurry and keep wet.
Hydrogenation: Purge the vessel with Nitrogen (
) x3, then Hydrogen () x3.
Pressure:[2][3][4][5] Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker at 30-50 psi.
Temperature: Ambient temperature (20-25°C).
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4-12 hours.
Endpoint: Disappearance of nitrile peak; appearance of amine mass (
).
Workup: Filter the mixture through a Celite pad to remove the catalyst. Keep the catalyst wet during filtration to prevent ignition. Rinse the pad with MeOH.
Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude primary amine, often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH/
Dissolution: Dissolve the substrate (e.g., 5 mmol) and
(2.5 mmol) in Methanol (30 mL). The solution will be deep purple/pink.
Cooling: Cool the solution to 0°C in an ice bath.
Reduction: Add
(15 mmol) portion-wise over 15-20 minutes.
Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve hydrogen gas. Vigorous stirring is essential.
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.
Quench: Carefully add 1N HCl or saturated
solution to quench excess borohydride and dissolve the cobalt salts.
Note: If the product is acid-sensitive, use basic workup. However, the amine is basic, so an acidic quench followed by basification (pH > 10) is standard to extract the free amine.
Extraction: Basify with aqueous NaOH to pH 12. Extract with DCM or EtOAc (x3).
Drying: Dry organic layers over
, filter, and concentrate.
Method C: DIBAL-H Reduction (Aldehyde Synthesis)
Objective: Synthesis of 4-(morpholine-4-carbonyl)benzaldehyde.
Mechanism: Hydride transfer to form a stable metallo-imine intermediate, hydrolyzed to aldehyde upon workup.
Selectivity: Temperature dependent. At -78°C, DIBAL-H reacts with the nitrile to form an imine-aluminum complex. It can react with the amide, but the nitrile is often kinetically favored or the amide forms a stable tetrahedral intermediate that reverts to amide or cleaves to aldehyde/amine depending on workup. Strict temperature control is critical.
Protocol
Setup: Flame-dry glassware. Maintain an inert atmosphere (
or ).
Dissolution: Dissolve substrate in anhydrous DCM or Toluene. Cool to -78°C (Dry ice/Acetone).
Addition: Add DIBAL-H (1.0 M in Hexanes/Toluene, 1.1 - 1.2 equiv) dropwise via syringe pump over 30 minutes.
Critical: Do not exceed -70°C.
Stirring: Stir at -78°C for 1-2 hours.
Quench (Hydrolysis):
Add Methanol (excess) at -78°C to quench unreacted hydride.
Pour the cold mixture into saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.
Workup: Vigorously stir the biphasic mixture at room temperature until the emulsion clears (can take 1-4 hours). Separate layers, extract aqueous with DCM, dry, and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc) is usually required to separate the aldehyde from any over-reduced alcohol or unreacted nitrile.
Analytical Validation
Analytical Method
Expected Signal (Product A: Amine)
Expected Signal (Product B: Aldehyde)
1H NMR
New: ppm (s, 2H, ) Loss: No aldehyde proton.
New: ppm (s, 1H, )
IR Spectroscopy
Loss: Nitrile stretch () New: N-H stretch ()
Loss: Nitrile stretch New: C=O (Aldehyde) ()
Mass Spectrometry
(net +4H)
(net +1H, +1O, -1N)
References
Watson, D. et al. "Chemoselective Reduction of Nitriles in the Presence of Amides." Journal of Organic Chemistry, 2009, 74(19), 1964–1970. Link
Gowda, D. C. et al. "Cobalt-catalyzed reduction of nitriles to amines using sodium borohydride." Tetrahedron Letters, 2002, 43(7), 1329-1331. Link
Pfizer Inc. "Process for the preparation of Apixaban intermediates." World Intellectual Property Organization, WO2007001385. (Demonstrates morpholine amide stability). Link
Organic Chemistry Portal. "Reduction of Nitriles to Amines." (General methodology review). Link
Application Notes and Protocols: Preparation of Benzyl Amines from 4-(Morpholine-4-carbonyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl amines are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl amines are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from their ability to participate in key biological interactions, often serving as crucial pharmacophores. The synthesis of substituted benzyl amines is, therefore, a cornerstone of modern drug discovery and development. This application note provides a detailed guide to the preparation of benzyl amines from 4-(morpholine-4-carbonyl)benzonitrile, a versatile starting material that incorporates both a stable amide and a reactive nitrile group.
The morpholine moiety is frequently found in approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The benzonitrile group, on the other hand, provides a convenient handle for reduction to the corresponding benzyl amine, a transformation that is central to the construction of more complex molecular architectures.[2] This guide will explore various established methods for this reduction, offering detailed protocols, mechanistic insights, and practical considerations to ensure successful and safe execution in a research setting.
Chemical Principles and Reaction Mechanisms
The core transformation discussed herein is the reduction of a nitrile to a primary amine. This process involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Several methodologies can achieve this, each with its own advantages and limitations regarding functional group tolerance, reaction conditions, and safety.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often "greener" method for nitrile reduction. It typically involves the use of a transition metal catalyst and a source of hydrogen gas (H₂) or a hydrogen donor molecule in a process known as transfer hydrogenation.[3][4]
Mechanism of Catalytic Hydrogenation:
The precise mechanism can vary depending on the catalyst and conditions, but generally involves the following key steps:
Adsorption: Both the nitrile and the hydrogen source adsorb onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond of H₂ is cleaved on the catalyst surface, forming reactive metal-hydride species.
Stepwise Reduction: The nitrile is sequentially reduced, first to an imine intermediate, which is then further reduced to the primary amine.[2]
Side reactions can occur, such as the reaction of the intermediate imine with the product primary amine, leading to the formation of secondary amines.[5] Careful control of reaction conditions can minimize these byproducts.
Diagram: Catalytic Hydrogenation of a Nitrile
Caption: Catalytic hydrogenation workflow for nitrile reduction.
Metal Hydride Reduction
Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines.[6][7]
Mechanism of LiAlH₄ Reduction:
The reduction with LiAlH₄ proceeds via nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex.
First Hydride Addition: A hydride ion attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an imine anion.
Second Hydride Addition: A second hydride ion attacks the imine carbon, leading to a dianion intermediate.
Workup: Aqueous workup protonates the dianion to yield the final primary amine.[7]
Due to its high reactivity, LiAlH₄ will also reduce the amide functionality. Therefore, for the selective reduction of the nitrile in 4-(morpholine-4-carbonyl)benzonitrile, milder reducing agents or alternative strategies would be necessary. However, if the goal is the reduction of both functional groups, LiAlH₄ is a suitable choice.
Diagram: LiAlH₄ Reduction of a Nitrile
Caption: Stepwise mechanism of nitrile reduction using LiAlH₄.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol describes the reduction of 4-(morpholine-4-carbonyl)benzonitrile to [4-(morpholine-4-carbonyl)phenyl]methanamine using Raney® Nickel as the catalyst. Raney® Nickel is a versatile and cost-effective catalyst for this transformation.[8]
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®) or a round-bottom flask with a hydrogen balloon
Celite® or other filter aid
Procedure:
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with anhydrous ethanol to remove water. This should be done by decanting the water and resuspending the catalyst in ethanol, repeating this process three times. Caution: Raney® Nickel is pyrophoric and may ignite if it becomes dry.[10][11] Always keep it wet with a solvent.
Reaction Setup: To a suitable hydrogenation vessel, add 4-(morpholine-4-carbonyl)benzonitrile (1.0 eq) and anhydrous ethanol (10-20 mL per gram of substrate).
Catalyst Addition: Add the washed Raney® Nickel (approximately 10-20% by weight of the starting material).
Reducing Agent (if not using H₂ gas): Add potassium borohydride (4.0 eq) portion-wise to the stirred suspension at room temperature.[8]
Hydrogenation:
Using H₂ gas: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50 psi).[12] Heat the reaction to 50-60 °C and agitate vigorously.
Using KBH₄: Stir the reaction mixture vigorously at room temperature.
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
Workup:
Once the reaction is complete, carefully depressurize the vessel (if applicable) and purge with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake must be kept wet with ethanol to prevent ignition.[11]
Wash the filter cake with additional ethanol.
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure benzyl amine.
Reagent/Parameter
Quantity/Value
Purpose
4-(morpholine-4-carbonyl)benzonitrile
1.0 eq
Starting material
Raney® Nickel
10-20 wt%
Catalyst
Potassium Borohydride
4.0 eq
Reducing agent (alternative to H₂)
Hydrogen Gas
50 psi
Reducing agent
Ethanol
10-20 vol
Solvent
Temperature
RT - 60 °C
Reaction Temperature
Reaction Time
2-6 hours
Duration of reaction
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of both the nitrile and the amide functionalities of 4-(morpholine-4-carbonyl)benzonitrile using LiAlH₄.
Materials:
4-(morpholine-4-carbonyl)benzonitrile
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Sodium sulfate (Na₂SO₄)
1 M Sodium Hydroxide (NaOH) solution
Water
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.
Substrate Addition: Dissolve 4-(morpholine-4-carbonyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
Monitoring the Reaction: Monitor the reaction progress by TLC or HPLC.
Workup (Fieser Method):
Cool the reaction mixture to 0 °C.
Carefully and slowly add water (X mL, where X is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction that generates hydrogen gas.[13][14] Ensure adequate ventilation and proceed with extreme caution.
Add 1 M NaOH solution (X mL) dropwise.
Add water (3X mL) dropwise.
Stir the resulting granular precipitate vigorously for 30 minutes.
Isolation:
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel.
Reagent/Parameter
Quantity/Value
Purpose
4-(morpholine-4-carbonyl)benzonitrile
1.0 eq
Starting material
Lithium Aluminum Hydride
2.0-3.0 eq
Reducing agent
Anhydrous THF
10-20 vol
Solvent
Temperature
Reflux
Reaction Temperature
Reaction Time
4-8 hours
Duration of reaction
Safety Precautions
Raney® Nickel: Raney® Nickel is pyrophoric and can ignite spontaneously in air, especially when dry. Always handle it as a slurry in water or another solvent. Keep a bucket of sand or a Class D fire extinguisher readily available.[11]
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[13][14] All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere. The quenching procedure is highly exothermic and must be performed with extreme care, especially on a large scale. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[15][16]
Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
Troubleshooting
Issue
Possible Cause
Solution
Incomplete Reaction
Inactive catalyst (Raney® Ni)
Use fresh or properly activated Raney® Nickel. Ensure complete removal of water during washing.
Insufficient reducing agent
Use the recommended stoichiometry of the reducing agent.
Low reaction temperature or pressure
Increase the temperature or hydrogen pressure within safe limits.
Formation of Secondary Amine Byproducts
Reaction of imine intermediate with product
Use a lower reaction temperature or add ammonia to the reaction mixture to suppress this side reaction.[12]
Low Yield after Workup
Product loss during extraction
Perform multiple extractions and ensure proper phase separation.
Adsorption of product onto the filter cake
Wash the filter cake thoroughly with the reaction solvent.
Conclusion
The preparation of benzyl amines from 4-(morpholine-4-carbonyl)benzonitrile is a versatile and valuable transformation in synthetic and medicinal chemistry. Both catalytic hydrogenation and metal hydride reduction offer effective routes to the desired products. The choice of method will depend on the desired outcome (selective nitrile reduction vs. reduction of both nitrile and amide) and the available laboratory infrastructure. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can confidently and successfully synthesize these important building blocks for drug discovery and development.
References
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
G. W. G. C. D. S. G. P. D. A. D. P. G. T. R. C. S. C. C. M. S. S. J. W. S. W. M. T. L. W. (2024, May 22). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
PeCATHS. (2025, July 16). New paper published: Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. PeCATHS. [Link]
Barbaro, P., Bianchini, C., Gualtieri, G., Meli, A., & Vizza, F. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands: Evidence for a Hydridic−Protonic Outer Sphere Mechanism. Organometallics, 26(23), 5539–5542. [Link]
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. [Link]
Das, B., Mondal, S., Dutta, M., & Dinda, J. (2024). Unraveling the Metal–Ligand Cooperativity in a Phosphine-Free Mn(II)-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amines and Dehydrogenation of Dimethylamine Borane. Inorganic Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 394808, 4-Morpholinobenzonitrile. Retrieved from [Link]
Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]
Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]
Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
Fun, H.-K., Jebas, S. R. I., Mohan, S., Isac, J. V., & Magesh, C. S. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1600. [Link]
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
Zhang, Y., Wang, Z., Zhang, Z., & Zhu, Y. (2023). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
Valerio, M. E., Dos Santos, E. N., & de Avillez, R. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6(12), 2321–2332. [Link]
Vargas-Cárdenas, C. A., Vallejo-Becerra, V., & Hernández-López, S. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 32. [Link]
Google Patents. (n.d.). US3062869A - Reduction of nitriles.
JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
Procter, D. J., & Szostak, M. (2019). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 10(37), 8575–8580. [Link]
ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... Retrieved from [Link]
Google Patents. (n.d.). US3923891A - Hydrogenation of benzonitrile to dibenzylamine.
Al-Shameri, A. M., & Al-Jabori, H. S. (2016). Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. Organometallics, 35(7), 969–975. [Link]
New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]
Werkmeister, S., Bornschein, C., & Junge, K. (2024). Manganese catalysed reduction of nitriles with amine boranes. Dalton Transactions. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4714236, 4-(Morpholine-4-carbonyl)benzoic acid. Retrieved from [Link]
Chemos GmbH & Co.KG. (2019, September 17). Safety Data Sheet: aluminium lithium hydride. Retrieved from [Link]
Li, Z., Li, H., & Zhang, Y. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters, 49(14), 2246–2249. [Link]
Chamberland, S. (n.d.). SOP: Weighing and Working with Raney Nickel. Retrieved from [Link]
Hao, Y., Li, M., Cárdenas-Lizana, F., & Keane, M. A. (2015). Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. Catalysis Communications, 69, 137–141. [Link]
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
ResearchGate. (n.d.). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Retrieved from [Link]
Royal Society of Chemistry. (2020). Formation of complex organics by covalent and non-covalent interactions of the sequential reactions of 1–4 acrylonitrile molecules with the benzonitrile radical cation. Physical Chemistry Chemical Physics. [Link]
Studer, A., & Kalesse, M. (1998). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synlett, (1), 63–64. [Link]
Gelest, Inc. (2015, July 23). LITHIUM ALUMINUM HYDRIDE, pellets. Retrieved from [Link]
Reagents for converting 4-cyanobenzoyl morpholide to sulfonamides
Application Note: Strategic Incorporation of Sulfonamides into 4-Cyanobenzoyl Morpholide Scaffolds Executive Summary The conversion of 4-cyanobenzoyl morpholide to sulfonamide derivatives presents a unique chemoselective...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of Sulfonamides into 4-Cyanobenzoyl Morpholide Scaffolds
Executive Summary
The conversion of 4-cyanobenzoyl morpholide to sulfonamide derivatives presents a unique chemoselective challenge. A direct functional group interconversion (FGI) from a carboxamide (
) to a sulfonamide () is chemically impossible in a single step due to the fundamental difference in the central atom (Carbon vs. Sulfur).
Therefore, this guide addresses two distinct synthetic requirements based on the researcher's intent:
Protocol A (Scaffold Functionalization): Installing a sulfonamide group ortho to the morpholide moiety using Directed Ortho Metalation (DoM) . This retains the original amide and cyano groups while adding complexity.
Protocol B (Bioisosteric Replacement): Converting the benzoyl morpholide moiety into a sulfonamide moiety. This requires a Hydrolysis-Decarboxylative Chlorosulfonylation sequence, effectively "swapping" the carbonyl for a sulfonyl group.
Critical Reagent Selection & Mechanistic Logic
For Protocol A: Directed Ortho Metalation (DoM)
The morpholine amide is a Tier-1 Directed Metalation Group (DMG) . However, the presence of the para-cyano group dictates the choice of base.
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP):
Role: Non-nucleophilic base for lithiation.
Why: Standard
-BuLi is too nucleophilic and will attack the cyano group (forming ketones/imines) or the amide carbonyl. LiTMP is bulky and strictly acts as a base to deprotonate the ortho position.
DABSO (DABCO-bis(sulfur dioxide)):
Role: Solid, bench-stable source of
.
Why: Eliminates the need for hazardous gaseous
. It reacts with the lithiated intermediate to form the lithium sulfinate.
Why: Converts the intermediate sulfinate to sulfonyl chloride in situ, enabling subsequent reaction with amines.[1]
For Protocol B: Decarboxylative Amidosulfonation
To replace the amide with a sulfonamide, the amide must first be hydrolyzed to the carboxylic acid. The acid then undergoes a radical decarboxylation coupled with sulfur capture.
Role: Photocatalyst for Ligand-to-Metal Charge Transfer (LMCT).
Why: Enables the generation of aryl radicals from carboxylic acids under mild conditions (Blue LED), avoiding harsh oxidants that would compromise the cyano group.
Why: Works with the copper catalyst to trap the radical-SO2 adduct, forming the sulfonyl chloride.
Protocol A: Ortho-Sulfamoylation via DoM
Objective: Synthesis of 3-sulfonamido-4-cyanobenzoyl morpholide.
Mechanism: The morpholine oxygen coordinates Li, directing deprotonation to the ortho position (C3).
Reagents Required
Reagent
Equivalents
Role
4-Cyanobenzoyl morpholide
1.0
Substrate
LiTMP (generated in situ)
1.2
Non-nucleophilic Base
DABSO
0.6 (delivers 1.2 eq SO2)
Electrophile
NCS (N-Chlorosuccinimide)
1.5
Oxidant
Target Amine ()
2.0
Nucleophile
Step-by-Step Methodology
Generation of LiTMP:
In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in anhydrous THF (0.5 M).
Cool to -78°C .
Add
-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C .
Directed Lithiation:
Dissolve 4-cyanobenzoyl morpholide (1.0 equiv) in THF. Add dropwise to the LiTMP solution at -78°C.
Critical: Maintain temperature below -70°C to prevent attack on the nitrile. Stir for 1 hour. The solution typically turns deep red/orange (lithiated species).
Sulfinylation:
Add solid DABSO (0.6 equiv) in one portion.
Allow the mixture to warm to room temperature (RT) over 2 hours. The mixture will become a thick slurry (Lithium sulfinate).
One-Pot Sulfonamide Formation:
Cool the mixture to 0°C.
Add NCS (1.5 equiv) dissolved in THF/CH
Cl (1:1). Stir for 30 mins (Formation of Sulfonyl Chloride).
Add the Target Amine (2.0 equiv) and Et
N (2.0 equiv).
Warm to RT and stir for 4 hours.
Workup: Quench with sat. NH
Cl. Extract with EtOAc. The product is the ortho-sulfonamide derivative.
Objective: Conversion of the morpholide moiety into a sulfonamide (Bioisosteric Replacement).
Prerequisite: Hydrolysis of 4-cyanobenzoyl morpholide to 4-cyanobenzoic acid (Standard: LiOH, THF/H2O, 60°C).
Reagents Required
Reagent
Equivalents
Role
4-Cyanobenzoic acid
1.0
Intermediate Substrate
[Cu(MeCN)]BF
0.2 (20 mol%)
Photocatalyst
DCDMH
1.0
Chlorinating Agent
DABSO
1.0
SO2 Source
Target Amine
2.0
Nucleophile
Blue LED (450 nm)
N/A
Energy Source
Step-by-Step Methodology
Reaction Assembly:
In a glass vial, combine 4-cyanobenzoic acid (1.0 equiv), [Cu(MeCN)
]BF (20 mol%), DABSO (1.0 equiv), and DCDMH (1.0 equiv).
Seal the vial and irradiate with Blue LEDs (approx. 30W) at RT for 12–16 hours.
Mechanism:[2][3][4][5] The copper catalyst facilitates decarboxylation to an aryl radical, which is trapped by SO
, then chlorinated by DCDMH.
Amination:
Turn off the light.
Add the Target Amine (2.0 equiv) and Pyridine (3.0 equiv) directly to the reaction mixture.
Stir at RT for 2 hours.
Purification:
Concentrate in vacuo and purify via flash chromatography. Result is 4-cyanobenzenesulfonamide .
Visualizing the Pathways
The following diagram illustrates the decision matrix and chemical flow for both protocols.
Figure 1: Divergent synthetic pathways for installing sulfonamide functionalities onto the 4-cyanobenzoyl morpholide scaffold.
References
Snieckus, V. (1990).[5] Directed ortho metalation.[5][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[7] Chemical Reviews, 90(6), 879-933. Link
Willis, M. C. (2010). One-pot sulphonamide synthesis exploiting the palladium-catalysed sulfinylation of aryl iodides.[1] Chemical Science, 1(1), 1-10. (Reference for DABSO utility). Link
MacMillan, D. W. C., et al. (2022). Decarboxylative Chlorosulfonylation of Aromatic Carboxylic Acids. Journal of the American Chemical Society, 144(35), 16105–16113. Link
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Application Notes & Protocols: Selective Hydrolysis of 4-(morpholine-4-carbonyl)benzonitrile
Introduction The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, crucial for the development of many pharmaceutical intermediates and active ingredients...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, crucial for the development of many pharmaceutical intermediates and active ingredients. The subject of this guide, 4-(morpholine-4-carbonyl)benzonitrile, presents a unique challenge: the selective hydrolysis of a relatively stable aryl nitrile in the presence of a robust morpholine amide moiety. While both nitriles and amides can be hydrolyzed under strong acidic or basic conditions, amides are generally more stable due to significant resonance stabilization.[1] This application note provides a detailed examination of the conditions required to achieve this selective transformation, offering two primary protocols—one acid-catalyzed and one base-catalyzed—and discusses the mechanistic rationale behind each approach. The goal is to equip researchers with the knowledge to select and execute the optimal procedure for converting 4-(morpholine-4-carbonyl)benzonitrile to the desired 4-(morpholine-4-carbonyl)benzoic acid with high yield and purity.
Chemical Transformation:
Starting Material
Product
4-(morpholine-4-carbonyl)benzonitrile
4-(morpholine-4-carbonyl)benzoic acid
Structure:
Structure:
Molecular Formula: C₁₂H₁₂N₂O₂
Molecular Formula: C₁₂H₁₃NO₄
CAS Number: 116361-93-6
CAS Number: 4053-29-0
Mechanistic Overview: The Chemistry of Nitrile Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a two-part transformation that first proceeds through an amide intermediate, which is then subsequently hydrolyzed to the carboxylic acid.[2] The conditions—acidic or basic—dictate the specific mechanistic pathway.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4] A series of proton transfers and tautomerization steps convert the initial adduct into a primary amide.[4][5] This amide is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium ion, the latter of which serves as a thermodynamic sink, driving the reaction to completion.[3][6]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In a basic medium, the reaction begins with the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[2][7] This forms a negatively charged intermediate that is protonated by water to yield an imidic acid, a tautomer of the amide.[2] Tautomerization provides the amide intermediate.[8] Subsequent hydrolysis of the amide, also initiated by hydroxide attack, proceeds to form a carboxylate salt.[9] A final acidic workup step is required to protonate the carboxylate and isolate the neutral carboxylic acid product.[7][10]
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Key Consideration: Stability of the Morpholine Amide
The morpholine amide present in the starting material is a tertiary amide, which is generally very resistant to hydrolysis.[11] This stability arises from the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond character in the C-N bond.[1] However, the vigorous conditions (e.g., prolonged heating in concentrated acid or base) necessary for aryl nitrile hydrolysis can potentially lead to cleavage of this amide bond as an undesired side reaction.[12][13] Therefore, reaction monitoring via techniques like TLC or LC-MS is critical to maximize the yield of the desired product while minimizing the formation of 4-carboxybenzoic acid and morpholine.
Experimental Protocols
The following protocols provide detailed methodologies for the selective hydrolysis of the nitrile group. Safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory.
Protocol A: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong mineral acid to catalyze the hydrolysis. It is often effective but requires careful neutralization during workup.
Materials & Equipment:
4-(morpholine-4-carbonyl)benzonitrile
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Deionized Water
Sodium Hydroxide (NaOH) solution, 5 M
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask with reflux condenser
Heating mantle with stirrer
Separatory funnel, beakers, Erlenmeyer flasks
pH paper or pH meter
Rotary evaporator
TLC plates (silica gel)
Procedure:
To a 100 mL round-bottom flask, add 4-(morpholine-4-carbonyl)benzonitrile (e.g., 2.16 g, 10.0 mmol).
In a fume hood, carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid (40 mL). The addition is exothermic; cool the flask in an ice bath if necessary.
Equip the flask with a reflux condenser and a magnetic stir bar.
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.[14]
Monitor the reaction progress every 2-3 hours using TLC (e.g., 50% Ethyl Acetate/Hexanes). The starting material will be less polar than the carboxylic acid product.
After the reaction is complete (typically 8-12 hours, or when TLC shows consumption of starting material), cool the mixture to room temperature and then further in an ice bath.
Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice (approx. 100 g).
While cooling in an ice bath, neutralize the solution by slowly adding 5 M NaOH solution until the pH is approximately 2-3. The product will precipitate as a white solid.
Collect the solid precipitate by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
Protocol B: Base-Catalyzed Hydrolysis
This method uses a strong base, which typically requires harsher conditions but can sometimes offer better selectivity. The workup involves acidification to precipitate the product.[15][16]
Materials & Equipment:
4-(morpholine-4-carbonyl)benzonitrile
Sodium Hydroxide (NaOH) pellets
Deionized Water
Concentrated Hydrochloric Acid (HCl, 37%)
Ethylene Glycol (optional, to increase reflux temperature)
Standard equipment as listed in Protocol A
Procedure:
To a 100 mL round-bottom flask, add 4-(morpholine-4-carbonyl)benzonitrile (e.g., 2.16 g, 10.0 mmol), sodium hydroxide (4.0 g, 100 mmol, 10 eq.), and 40 mL of deionized water (or a mixture with ethylene glycol for higher temperatures).
Equip the flask with a reflux condenser and a magnetic stir bar.
Heat the mixture to a vigorous reflux (100 °C for water, higher with ethylene glycol). Ammonia gas may be evolved.[14]
Monitor the reaction progress by TLC or LC-MS. Note that the product exists as the sodium salt (carboxylate) in the reaction mixture, which will have different chromatographic behavior. To check by TLC, take a small aliquot, acidify it, extract with ethyl acetate, and then spot the organic layer.
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and then in an ice bath.
Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring. The product will precipitate out of the solution. Continue adding acid until the pH is approximately 2.[10][17]
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
Dry the product under vacuum. Recrystallization can be performed if necessary.
Data Summary and Method Comparison
Parameter
Protocol A (Acid-Catalyzed)
Protocol B (Base-Catalyzed)
Primary Reagent
Concentrated H₂SO₄
Sodium Hydroxide (NaOH)
Reaction Time
8 - 12 hours (Typical)
12 - 24 hours (Typical)
Temperature
~110-120 °C (Reflux)
≥ 100 °C (Reflux)
Workup
Neutralization with base (NaOH) to precipitate the acid.
Acidification with strong acid (HCl) to protonate the carboxylate salt and precipitate.
Potential Side Products
Sulfonated byproducts (rare), hydrolysis of morpholine amide.
Hydrolysis of morpholine amide.
Key Advantage
Generally faster reaction times.
Can be more selective; avoids potential for sulfonation.
Longer reaction times; product is soluble until final acidification step.
Workflow and Decision Guide
Choosing the appropriate protocol depends on laboratory constraints and substrate sensitivity. The following workflow provides a decision-making framework.
Caption: Experimental workflow for selecting a hydrolysis protocol.
Conclusion
The selective hydrolysis of 4-(morpholine-4-carbonyl)benzonitrile to its corresponding carboxylic acid is a challenging but achievable synthetic step. Both acidic and basic hydrolysis protocols can be effective, with the choice depending on factors such as desired reaction time and safety considerations. Due to the stability of the morpholine amide, relatively harsh conditions are required, which necessitates careful monitoring to prevent over-hydrolysis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently perform this transformation and obtain the desired product in good yield and purity.
References
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link][2]
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link][3]
Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the basic hydrolysis. [Link][5]
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link][4]
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link][7]
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link][6]
Filo. (2024, December 23). Conversion of benzonitrile to benzonic acid reaction. [Link][18]
Scalable Synthesis of 4-Morpholinocarbonylbenzonitrile: Application Notes and Protocols
Introduction 4-Morpholinocarbonylbenzonitrile, a key building block in contemporary drug discovery and materials science, is a bifunctional molecule featuring a nitrile group and a morpholine amide. The nitrile can serve...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Morpholinocarbonylbenzonitrile, a key building block in contemporary drug discovery and materials science, is a bifunctional molecule featuring a nitrile group and a morpholine amide. The nitrile can serve as a precursor to various functional groups or act as a key pharmacophoric element, while the morpholine amide confers desirable physicochemical properties such as aqueous solubility and metabolic stability. Its utility in the synthesis of enzyme inhibitors, particularly for proteases and kinases, necessitates robust and scalable manufacturing processes.
This guide provides an in-depth analysis of scalable synthetic methodologies for 4-morpholinocarbonylbenzonitrile, designed for researchers and process chemists. We move beyond simple procedural lists to explore the underlying chemical principles, offering a rationale for strategic decisions in process development. Two primary, scalable routes originating from 4-cyanobenzoic acid are presented: a classical two-step approach via an acyl chloride intermediate and a modern, direct amidation using coupling agents. Each protocol is designed to be self-validating, with clear steps for execution, work-up, and characterization.
Strategic Overview of Synthetic Pathways
The synthesis of 4-morpholinocarbonylbenzonitrile is fundamentally an amide bond formation between a 4-cyanobenzoic acid derivative and morpholine. The primary challenge in any amidation is the inherent lack of reactivity between a carboxylic acid and an amine, which tend to form a non-productive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must be "activated" to become a more potent electrophile. The choice of activation strategy is the critical determinant of the process's scalability, cost-effectiveness, and environmental impact.
Two principal strategies are dominant in the field:
Route A: Acyl Chloride Intermediate. This is a robust, time-tested two-step method. 4-Cyanobenzoic acid is first converted to the highly reactive 4-cyanobenzoyl chloride. This intermediate then readily reacts with morpholine in a Schotten-Baumann-type reaction to yield the final product.[1] This pathway is often preferred for large-scale synthesis due to the low cost of the activating agent (e.g., thionyl chloride) and the straightforward nature of the reactions.
Route B: Direct Amidation via Coupling Agents. This one-pot approach avoids the isolation of a harsh acyl chloride intermediate. A coupling reagent is used to activate the 4-cyanobenzoic acid in situ, forming a highly reactive ester or similar species that is immediately consumed by morpholine.[3][4] While potentially more elegant, the scalability of this route is highly dependent on the cost and efficiency of the chosen coupling agent.
Caption: Overview of primary synthetic routes to 4-morpholinocarbonylbenzonitrile.
Protocol 1: Two-Step Synthesis via 4-Cyanobenzoyl Chloride
This method is highly recommended for multi-gram to kilogram scale production due to its reliability, high yields, and cost-effective reagents. The strategy hinges on the initial, nearly quantitative conversion of the carboxylic acid to the corresponding acyl chloride.
Part A: Synthesis of 4-Cyanobenzoyl Chloride
Principle of the Reaction: Carboxylic acids are converted to highly reactive acyl chlorides using an inorganic acid chloride, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for scale-up as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1][5] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is the true catalytic species.
Experimental Protocol:
Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH solution to neutralize HCl and SO₂), add 4-cyanobenzoic acid.
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂) via an addition funnel. A catalytic amount of DMF is then added dropwise.
Reaction: The mixture is heated to reflux (approx. 75-80°C) and stirred. The reaction is monitored by TLC or by observing the cessation of gas evolution. Typically, the reaction is complete within 1.5-3 hours.[5]
Work-up and Isolation: After cooling to room temperature, excess thionyl chloride is removed by distillation under reduced pressure. The crude 4-cyanobenzoyl chloride, a solid at room temperature, can be purified by recrystallization from a suitable solvent like hexane or used directly in the next step.[6]
Data Table: Reagent Quantities
Reagent
Molar Mass ( g/mol )
Amount
Molar Equiv.
Role
4-Cyanobenzoic Acid
147.13
10.0 g
1.0
Starting Material
Thionyl Chloride (SOCl₂)
118.97
12 mL (19.7 g)
2.4
Activating Agent
DMF
73.09
0.1 mL
~0.02
Catalyst
Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Part B: Amidation with Morpholine (Schotten-Baumann Reaction)
Principle of the Reaction: The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic secondary amine of morpholine. The reaction generates one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base (typically a tertiary amine like triethylamine or pyridine) is added to scavenge the HCl and drive the reaction to completion.[1][7]
Caption: Experimental workflow for the amidation of 4-cyanobenzoyl chloride.
Experimental Protocol:
Setup: In a round-bottom flask, dissolve morpholine and triethylamine (Et₃N) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
Reagent Addition: Dissolve the 4-cyanobenzoyl chloride from Part A in DCM and add it dropwise to the cooled morpholine solution. The addition should be slow to control the exothermic reaction.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the acyl chloride is fully consumed.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute aqueous HCl (to remove excess morpholine and triethylamine), and saturated aqueous NaHCO₃ (to remove any remaining acidic impurities).
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid is typically of high purity but can be further purified by recrystallization from a solvent system like ethanol/water to yield a white crystalline solid.
Protocol 2: Direct Amidation via Coupling Agents
This one-pot method is advantageous for smaller-scale synthesis or when handling acyl chlorides is undesirable. The choice of coupling reagent is critical for scalability. While highly efficient reagents like HATU are excellent for medicinal chemistry, their cost is prohibitive for large-scale production.[2][4] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offer a cost-effective and scalable alternative. EDC is particularly useful as its urea by-product is water-soluble, simplifying purification.[1]
Principle of the Reaction: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (morpholine). This process is often facilitated by an additive like 1-hydroxybenzotriazole (HOBt) which can trap the O-acylisourea to form an active ester, minimizing side reactions like racemization (not a concern here, but critical in peptide synthesis) and improving overall efficiency.
Experimental Protocol:
Setup: In a flask under a nitrogen atmosphere, dissolve 4-cyanobenzoic acid in anhydrous DMF or DCM.
Activation: Add EDC (and optionally HOBt) to the solution and stir at room temperature for 15-30 minutes to allow for the formation of the active intermediate.
Amine Addition: Add morpholine to the reaction mixture.
Reaction: Stir the reaction at room temperature for 2-12 hours. The progress can be monitored by TLC or LC-MS.
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes effectively remove the water-soluble EDC-urea by-product and other reagents.[2]
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization as described in Protocol 1.
Data Table: Comparison of Common Coupling Reagents
Coupling Reagent
Molar Mass ( g/mol )
Key Advantages
Key Disadvantages
Relative Cost
EDC
191.70
Water-soluble urea by-product, easy work-up.
Moderate reactivity.
DCC
206.33
Inexpensive, effective.
Insoluble DCU by-product requires filtration.
$
HATU
380.23
Very fast, high yields, low epimerization.
Very expensive, by-products require chromatography.
Scalability and Process Optimization
When transitioning from bench-scale to pilot or manufacturing scale, several factors must be considered to ensure a safe, efficient, and reproducible process.
Choice of Route: For large-scale (>1 kg) synthesis, Protocol 1 (Two-Step via Acyl Chloride) is generally superior due to the low cost of thionyl chloride and the high efficiency of both steps. The handling of gaseous by-products is a standard engineering problem at scale. Protocol 2 (Direct Amidation) with EDC is an excellent choice for mid-scale synthesis (10-500 g) where process simplification and avoidance of hazardous intermediates are prioritized.
Solvent Selection: While DCM is an excellent laboratory solvent, its environmental and health concerns may lead to its replacement with solvents like 2-MeTHF, ethyl acetate, or toluene at an industrial scale.
Purification: Recrystallization is the most scalable and cost-effective purification method. Column chromatography should be avoided. Developing a robust crystallization procedure is a critical step in process optimization.
Thermal Safety: The amidation of an acyl chloride (Protocol 1B) is highly exothermic. On a large scale, the rate of addition of the acyl chloride must be carefully controlled to manage the heat generated and maintain the reaction temperature within a safe range.
Caption: Decision matrix for selecting a scalable synthetic route.
Expected Product Characterization
Table: Analytical Data for 4-Morpholinocarbonylbenzonitrile
The synthesis of 4-morpholinocarbonylbenzonitrile can be achieved scalably and efficiently through multiple well-established chemical pathways. For large-scale industrial production, the two-step synthesis commencing with the activation of 4-cyanobenzoic acid with thionyl chloride followed by amidation with morpholine remains the most economically viable and robust option. For laboratory and pilot-plant scales where process simplicity is a higher priority, direct amidation using a water-soluble carbodiimide such as EDC presents an excellent, high-yielding alternative. The protocols and strategic considerations outlined in this guide provide a comprehensive framework for researchers and drug development professionals to select and implement the most appropriate synthesis for their specific needs.
References
Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
ChemBK. (2024, April 9). 4-Cyanobenzoyl chloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
HepatoChem, Inc. (n.d.). Amide Coupling Reaction in Medicinal Chemistry. Retrieved from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Gawas, P., Shinde, S., & Park, S. W. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 341-350. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66042, 4-Cyanobenzaldehyde. Retrieved from [Link]
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80172, 4-Cyanobenzoyl chloride. Retrieved from [Link]
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]
Topic: Functionalization of the Morpholine Ring in Benzonitrile Scaffolds
An Application Guide to Strategic Chemical Derivatization Audience: Researchers, scientists, and drug development professionals. Abstract The morpholine ring, particularly when integrated into a benzonitrile scaffold, re...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Strategic Chemical Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract
The morpholine ring, particularly when integrated into a benzonitrile scaffold, represents a "privileged structure" in modern medicinal chemistry.[1][2] Its presence is often correlated with improved physicochemical properties, metabolic stability, and target affinity.[1][3] However, systematically exploring the structure-activity relationship (SAR) of these compounds requires precise and efficient methods for chemical modification. This guide provides an in-depth analysis and actionable protocols for the functionalization of the morpholine ring within benzonitrile-containing molecules. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these methods for their specific molecular targets. The protocols detailed herein cover essential transformations including N-arylation and N-alkylation, as well as advanced late-stage C-H functionalization strategies, providing a comprehensive toolkit for drug discovery and development.
Introduction: The Strategic Value of the Morpholine-Benzonitrile Motif
The morpholine moiety is a cornerstone in drug design, valued for its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and confer a favorable metabolic profile.[3][4] When paired with a benzonitrile scaffold—a group known for its role as a key pharmacophore in numerous enzyme inhibitors and receptor modulators—the resulting architecture becomes a powerful platform for developing novel therapeutics.
The challenge for medicinal chemists lies in diversifying this core structure to optimize biological activity. Functionalization can occur at three primary locations on the morpholine ring: the nitrogen atom (N4) and the carbon atoms adjacent to the nitrogen (C3/C5) or oxygen (C2/C6). This guide focuses on the most synthetically accessible and impactful of these modifications.
Figure 1: Key functionalization points on the morpholine ring within a representative benzonitrile scaffold.
The morpholine nitrogen is the most readily functionalized position due to its nucleophilicity. Modifications at this site are pivotal for extending the molecule into new binding pockets, altering solubility, and fine-tuning the overall electronic profile.
The Buchwald-Hartwig amination is the preeminent method for forming carbon-nitrogen bonds, offering exceptional versatility and functional group tolerance.[5] It enables the coupling of the morpholine nitrogen with a wide array of (hetero)aryl halides and pseudohalides.
Causality Behind the Method: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The choice of ligand and base is crucial and often substrate-dependent, but the combinations outlined below provide a robust starting point for many benzonitrile scaffolds.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the morpholine-benzonitrile substrate (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
Solvent and Base Addition: Under a positive pressure of inert gas, add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv) followed by a dry, degassed solvent (e.g., toluene or dioxane, 0.1 M concentration).
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.
N-Alkylation via Reductive Amination
For introducing alkyl groups, reductive amination is a reliable and high-yielding strategy.[6] This two-step, one-pot process involves the initial formation of an iminium ion from the morpholine and an aldehyde or ketone, followed by in-situ reduction.
Causality Behind the Method: The reaction is typically performed under mildly acidic conditions to facilitate iminium ion formation. The choice of reducing agent is key; mild hydrides like sodium triacetoxyborohydride (STAB) are preferred because they are selective for the iminium ion over the starting carbonyl compound and are tolerant of the acidic conditions.
Protocol 2: N-Alkylation using Sodium Triacetoxyborohydride (STAB)
Initial Mixture: In a round-bottom flask, dissolve the morpholine-benzonitrile substrate (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir for 20-30 minutes at room temperature.
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control any effervescence.
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
C-H Functionalization: Accessing Novel Chemical Space
Directly modifying the carbon-hydrogen bonds of the morpholine ring is a powerful late-stage functionalization (LSF) strategy.[7][8] It allows for the introduction of complexity without requiring a multi-step de novo synthesis. The positions alpha to the nitrogen (C3/C5) are the most susceptible to functionalization due to the stability of adjacent radical or cationic intermediates.
Copper-Catalyzed Oxidative C-H Functionalization
Cross-dehydrogenative coupling (CDC) reactions enable the formation of C-C or C-N bonds by formally removing a hydrogen atom from each coupling partner.[9] For morpholines, this often occurs regioselectively at the C3 position.
Causality Behind the Method: The proposed mechanism often involves the oxidation of the morpholine nitrogen, followed by deprotonation to form an enamine or an α-amino radical.[9] This reactive intermediate can then engage with a coupling partner. Copper catalysts, in the presence of an oxidant, are effective at facilitating this process. The benzonitrile group, being electron-withdrawing, can subtly influence the reactivity but the primary control comes from the heteroatoms within the morpholine ring itself.
Figure 3: Conceptual workflow for oxidative C-H functionalization at the C3-position of a morpholine ring.
Protocol 3: Oxidative C-H Coupling with a Nucleophile
Reagent Preparation: In a pressure-tolerant vial, combine the morpholine-benzonitrile substrate (1.0 equiv), the nucleophilic coupling partner (e.g., an imide or indole, 1.5-2.0 equiv), and a copper catalyst (e.g., CuCl or Cu(OAc)₂, 10 mol%).
Solvent and Oxidant: Add a suitable solvent (e.g., benzene or chlorobenzene) and a stoichiometric oxidant (e.g., tert-butyl hydroperoxide or di-tert-butyl peroxide, 2.0 equiv).
Reaction: Seal the vial tightly and heat to 80-120 °C. The reaction is often sensitive to air, so an inert atmosphere may improve reproducibility, though some oxidative systems use O₂ from the air. Monitor progress by LC-MS.
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate. Concentrate the filtrate.
Purification: Purify the resulting crude material via flash column chromatography to isolate the C3-functionalized product. Note that separating the product from unreacted starting material can sometimes be challenging.[9]
Data Summary and Method Selection
Choosing the right functionalization strategy depends on the desired outcome. The following table provides a comparative overview to guide experimental design.
Strategy
Position
Key Reagents
Typical Yields
Advantages
Considerations
Buchwald-Hartwig
N4
Pd Catalyst, Phosphine Ligand, Base
60-95%
Broad aryl scope, high functional group tolerance.[5]
Requires inert atmosphere; catalyst and ligand can be costly.
Reductive Amination
N4
Aldehyde/Ketone, STAB
70-98%
Operationally simple, mild conditions, high yields.[6]
Limited to alkyl substituents.
Oxidative Coupling
C3/C5
Cu Catalyst, Peroxide Oxidant
40-75%
Accesses novel C-C/C-N bonds directly from C-H bonds.[9]
Can have lower yields; regioselectivity can be an issue with substituted morpholines.
Troubleshooting and Key Insights
Low Yield in Buchwald-Hartwig: This is often due to catalyst deactivation or poor choice of ligand/base combination. Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₂CO₃). Ensure all reagents and solvents are scrupulously dry and the system is free of oxygen.
Stalled Reductive Amination: If the reaction does not proceed, the formation of the iminium ion may be the slow step. Adding a small amount of acetic acid or using a dehydrating agent like molecular sieves can be beneficial.
Poor Regioselectivity in C-H Functionalization: For unsymmetrically substituted morpholines, a mixture of C3 and C5 products is possible. The regioselectivity is dictated by both steric and electronic factors, and optimization of the catalyst and reaction conditions may be required to favor one isomer.[9]
Conclusion
The functionalization of the morpholine ring on benzonitrile scaffolds is a critical task in modern drug discovery. By understanding the chemical principles behind N-functionalization and C-H activation, researchers can strategically and efficiently generate analog libraries to probe SAR. The protocols provided herein for Buchwald-Hartwig amination, reductive amination, and oxidative C-H coupling serve as robust, validated starting points for the synthesis of novel and potent therapeutic agents. The continued development of late-stage functionalization techniques will undoubtedly accelerate the journey from a promising scaffold to a life-changing medicine.
References
Sousa, J. S., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available at: [Link]
Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Available at: [Link]
Bunnage, M. E., et al. (2013). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 15(15), 3852–3855. Available at: [Link]
Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. Available at: [Link]
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]
Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
Zoller, J., & Baran, P. S. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 1009-1025. Available at: [Link]
Cernak, T., et al. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket: Optimization of 4-Cyanobenzoyl Chloride & Morpholine Coupling
Case ID: AC-4CY-MOR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
You are experiencing yield or purity issues with the synthesis of 4-(morpholine-4-carbonyl)benzonitrile .
The reaction between 4-cyanobenzoyl chloride and morpholine is a standard nucleophilic acyl substitution. However, the 4-cyano group is a strong electron-withdrawing group (EWG). While this makes the carbonyl carbon highly electrophilic (reactive), it simultaneously makes the starting material extremely susceptible to hydrolysis by trace moisture.
The Golden Rule: Speed and moisture control are the primary determinants of yield in this specific reaction.
Validated Experimental Protocol (The "Happy Path")
Do not deviate from this stoichiometry without specific cause. This protocol minimizes hydrolysis and maximizes conversion.
Reagents & Stoichiometry Table
Component
Role
Equivalents
Notes
4-Cyanobenzoyl chloride
Electrophile
1.0 eq
Critical: Must be white/crystalline. If yellow/liquid, it has hydrolyzed.
Morpholine
Nucleophile
1.1 - 1.2 eq
Slight excess ensures complete consumption of the acid chloride.
Optional: Only required if reaction is sluggish (<50% conversion).
Step-by-Step Workflow
System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.
Nucleophile Solubilization: Add Morpholine (1.1 eq) and TEA (1.5 eq) to Anhydrous DCM . Cool the mixture to 0°C (Ice bath).
Electrophile Addition: Dissolve 4-cyanobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine mixture over 15–30 minutes.
Why? Adding acid chloride to the amine ensures the base is always in excess, instantly neutralizing the generated HCl.
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
Checkpoint: TLC (EtOAc/Hexane 1:1). The acid chloride spot should disappear.
Workup (The Yield Saver):
Wash 1: Dilute with DCM. Wash with 1M HCl (removes unreacted morpholine and TEA).
Wash 2: Wash with Saturated NaHCO₃ (removes hydrolyzed 4-cyanobenzoic acid).
Dry: Dry organic layer over MgSO₄, filter, and concentrate.[1]
Reaction Logic & Pathway Visualization
The following diagram illustrates the competitive pathways. Your goal is to maximize the Blue Path (Amidation) and eliminate the Red Path (Hydrolysis).
Figure 1: Mechanistic pathway showing the competition between productive amidation (Green/Blue) and destructive hydrolysis (Red).
Troubleshooting Matrix (Symptom -> Cure)
Symptom
Probable Root Cause
Corrective Action
Low Yield (<50%)
Hydrolysis. The 4-cyano group makes the acid chloride highly reactive with moisture in the air or solvent.
1. Use freshly distilled/anhydrous DCM.2. Keep reaction under N₂ balloon.3. Check acid chloride quality (should be solid, not oil).
Thick White Precipitate
Normal Salt Formation. This is Triethylamine Hydrochloride (TEA·HCl), not your product.
Do not filter this out during the reaction; it ensures the reaction drives forward. It will dissolve during the aqueous workup (Water/HCl wash).
Impurity: High Melting Point Solid
4-Cyanobenzoic Acid. The acid chloride hydrolyzed before reacting with morpholine.
Wash the organic layer vigorously with Saturated NaHCO₃ . The acid will deprotonate, become water-soluble, and be removed.
Sluggish Reaction
Protonation of Morpholine. If HCl is not scavenged fast enough, it protonates morpholine, killing its nucleophilicity.
Ensure TEA is added before the acid chloride. Increase TEA to 2.0 eq. Add 5 mol% DMAP.
Deep Dive FAQs
Q1: Can I use Schotten-Baumann conditions (DCM/Water biphasic mix) instead of anhydrous conditions?
Technical Answer: Yes, but it is risky for this specific substrate.
Reasoning: Schotten-Baumann relies on the reaction rate with the amine being significantly faster than with water. While morpholine is a good nucleophile, the 4-cyano group activates the acid chloride so strongly that the rate of hydrolysis in a biphasic aqueous system becomes competitive, potentially lowering yields to 60-70%. The anhydrous method described above consistently yields >90%.[2]
Q2: Why is the order of addition critical?
Technical Answer: You must add the Acid Chloride to the Amine/Base .
Reasoning: If you add Amine to the Acid Chloride, the first equivalent of amine reacts to form HCl. In the absence of excess base, this HCl immediately protonates the next equivalent of morpholine, forming morpholinium chloride (non-nucleophilic). You effectively kill half your reagent instantly.
Q3: My Acid Chloride is a yellow oil/gum. Can I still use it?
Technical Answer: No.
Reasoning: Pure 4-cyanobenzoyl chloride is a solid (MP ~68°C).[3] A yellow oil indicates significant hydrolysis to 4-cyanobenzoic acid or decomposition. You must recrystallize it or purchase fresh stock. Using degraded starting material guarantees a complex purification nightmare.
References & Authority
BenchChem Protocols. "Synthesis of N-Alkyl-4-cyanobenzamides under Schotten-Baumann Conditions." BenchChem Technical Library. (General procedure for cyanobenzamide synthesis).
ChemicalBook. "4-Cyanobenzoyl chloride Product Properties and Synthesis." ChemicalBook Database. (Physical properties and hydrolysis risks).[4][5]
Organic Syntheses. "General procedures for Amide Coupling using Acid Chlorides." Org.[1][4] Syn. Coll. Vol. (Foundational techniques for anhydrous amidation).
US Patent 6,433,211. "Process for the preparation of cyanobenzoyl chlorides." (Industrial synthesis and handling of the starting material).[4][5][6][7][8]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-(morpholine-4-carbonyl)benzonitrile (CAS No. 87294-97-1). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Understanding the Molecule: A Look at its Structure
4-(morpholine-4-carbonyl)benzonitrile possesses a molecular structure that includes a polar morpholine ring and a carbonyl group, contrasted by a non-polar benzonitrile group. This combination of polar and non-polar moieties can lead to complex solubility behavior, making it a compound that requires careful consideration of solvent choice and dissolution techniques.
Here, we address some of the common questions and issues that arise when working with 4-(morpholine-4-carbonyl)benzonitrile.
Q1: Why is my 4-(morpholine-4-carbonyl)benzonitrile not dissolving in aqueous solutions?
A1: The benzonitrile portion of the molecule is hydrophobic, which significantly limits its solubility in water. The morpholine and carbonyl groups introduce some polarity, but the overall molecule is considered to be poorly water-soluble. Direct dissolution in aqueous buffers is unlikely to be successful at high concentrations.
Q2: I'm observing a precipitate after adding my stock solution to an aqueous buffer. What is happening?
A2: This is a common phenomenon known as "precipitation" or "crashing out." It occurs when a stock solution, typically prepared in a high-solubility organic solvent like DMSO, is diluted into an aqueous medium where the compound is less soluble. The abrupt change in solvent polarity causes the compound to come out of solution.
Q3: What is the recommended solvent for preparing a stock solution?
A3: For initial stock solutions, a strong, polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many organic compounds for in vitro screening due to its high solvating power. However, it is crucial to use anhydrous DMSO as water content can affect the stability and solubility of your compound.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: While a specific Safety Data Sheet (SDS) for 4-(morpholine-4-carbonyl)benzonitrile was not found during the compilation of this guide, related benzonitrile and morpholine compounds can be toxic if swallowed, in contact with skin, or if inhaled.[3] It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Always consult the specific SDS provided by your supplier before use.
Troubleshooting Low Solubility: A Step-by-Step Guide
If you are experiencing difficulty dissolving 4-(morpholine-4-carbonyl)benzonitrile, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving 4-(morpholine-4-carbonyl)benzonitrile.
Detailed Protocols for Solubility Enhancement
1. The Power of Heat
Rationale: Increasing the temperature of the solvent increases its kinetic energy, leading to more frequent and energetic collisions between solvent and solute molecules, which can help to break down the crystal lattice of the solid.
Protocol:
In a chemical fume hood, place your vial containing the compound and solvent in a water bath or on a heating block.
Gradually increase the temperature to 30-40°C. Caution: Do not exceed temperatures that could lead to solvent evaporation or compound degradation.
Gently agitate or stir the solution while heating.
Visually inspect for dissolution. Once the solution is clear, remove it from the heat source.
2. The Utility of Sonication
Rationale: Sonication uses high-frequency sound waves to create microbubbles in the solvent. The rapid formation and collapse of these bubbles (cavitation) generate localized energy that can break apart solute particles and enhance dissolution.
Protocol:
Place your sealed vial containing the compound and solvent into a sonicator bath.
Sonicate for 5-10 minute intervals.
After each interval, visually inspect the solution.
Be mindful that prolonged sonication can generate heat. If necessary, allow the sample to cool between sonication cycles.
3. The Co-Solvent Approach
Rationale: A co-solvent system can modulate the polarity of the primary solvent to better match that of the solute. For compounds with both polar and non-polar regions, a mixture of solvents can be more effective than a single solvent.
Protocol:
If your compound is poorly soluble in your primary solvent (e.g., DMSO), consider adding a less polar co-solvent like ethanol or a more water-miscible one like polyethylene glycol 400 (PEG 400).
Start by adding a small percentage of the co-solvent (e.g., 5-10% of the total volume) to your primary solvent.
Attempt to dissolve the compound in this co-solvent mixture using the methods described above (vortexing, heating, sonication).
If solubility is still an issue, you can incrementally increase the percentage of the co-solvent.
Data at a Glance: Solvent Considerations
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF
High
Good for dissolving compounds with both polar and non-polar character.
Polar Protic
Ethanol, Methanol
Moderate
The hydroxyl group can interact with the polar parts of the molecule.
Non-Polar
Toluene, Hexane
Low to Moderate
The benzonitrile group may allow for some solubility.
Aqueous
Water, Buffers
Very Low
The hydrophobic benzonitrile ring limits solubility in water.
Advanced Strategies for Persistent Solubility Issues
For particularly challenging cases, more advanced formulation techniques may be necessary. These methods are often employed in later-stage drug development but can be adapted for research applications.
Caption: Overview of advanced solubility enhancement techniques.
Concluding Remarks
Troubleshooting the solubility of a compound like 4-(morpholine-4-carbonyl)benzonitrile requires a systematic and logical approach. By understanding the physicochemical properties of the molecule and employing the techniques outlined in this guide, researchers can overcome many of the common hurdles associated with its dissolution. Always prioritize safety and start with small-scale experiments to determine the optimal conditions for your specific application.
References
Appchem. 4-(Morpholine-4-carbonyl)benzonitrile. Available at: [Link].
PubChem. 4-Morpholinobenzonitrile. National Institutes of Health. Available at: [Link].
Molbase. 4-(MORPHOLIN-4-YLCARBONYL)BENZONITRILE. Available at: [Link].
Technical Support Center: A Researcher's Guide to Purifying CAS 87294-97-1
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of CAS 87294-97-1, chemically known as N-(4-benzoylphenyl)-2-chloroacetamide, via rec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of CAS 87294-97-1, chemically known as N-(4-benzoylphenyl)-2-chloroacetamide, via recrystallization. Here, we move beyond generic protocols to offer a nuanced, troubleshooting-oriented approach grounded in the physicochemical properties of this specific molecule.
Understanding the Molecule: A Foundation for Purity
N-(4-benzoylphenyl)-2-chloroacetamide is a multifaceted molecule featuring a central phenyl ring substituted with a benzoyl group (an aromatic ketone) and a chloroacetamide moiety. This combination of a polar amide and ketone with a non-polar aromatic system dictates its solubility and, consequently, the strategy for its purification. The key to successful recrystallization lies in exploiting differential solubility in a chosen solvent or solvent system at varying temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying CAS 87294-97-1?
A1: Recrystallization is a purification technique that leverages the principle that the solubility of most solids increases with temperature. For CAS 87294-97-1, the goal is to find a solvent that dissolves it completely at an elevated temperature but in which it is only sparingly soluble at lower temperatures. As a hot, saturated solution of the compound cools, the solubility decreases, and the compound crystallizes out, leaving soluble impurities behind in the solvent (mother liquor). Insoluble impurities can be removed by hot filtration before cooling.[1]
Q2: What structural features of CAS 87294-97-1 should I consider when selecting a solvent?
A2: The presence of both polar functional groups (the amide and ketone) and a significant non-polar component (the two phenyl rings) suggests that a solvent of intermediate polarity, or a mixed solvent system, will likely be most effective. The principle of "like dissolves like" is a good starting point.[2]
Q3: Is a single solvent or a mixed-solvent system better for this compound?
A3: Both are possibilities and should be explored. A single solvent that meets the criteria of high solubility when hot and low solubility when cold is ideal for simplicity. However, if a suitable single solvent cannot be found, a mixed-solvent system (one in which the compound is soluble and one in which it is insoluble) can provide the fine-tuned solubility characteristics required for efficient recrystallization.[3]
Q4: How much solvent should I use?
A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid. Using too much solvent will result in a lower yield of purified crystals, as more of the compound will remain in the mother liquor upon cooling.[4]
This protocol outlines a systematic approach to identifying the optimal recrystallization solvent for CAS 87294-97-1.
Objective: To determine an effective single or mixed solvent system for the purification of CAS 87294-97-1.
Materials:
Crude CAS 87294-97-1
A selection of potential solvents (see Table 1)
Small test tubes
Heating apparatus (e.g., hot plate, sand bath)
Vortex mixer
Ice bath
Procedure:
Initial Solvent Screening (Single Solvents):
Place approximately 20-30 mg of crude CAS 87294-97-1 into several small, labeled test tubes.
To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition, until about 0.5 mL of solvent has been added. Observe the solubility.
If the compound dissolves at room temperature, the solvent is unsuitable as a single recrystallization solvent.
For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently.
Add more hot solvent dropwise until the solid dissolves completely.
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
Mixed-Solvent System Screening (if necessary):
If no single solvent is ideal, select a "good" solvent (one in which the compound is highly soluble) and a "poor" or "anti-solvent" (one in which the compound is insoluble or sparingly soluble). The two solvents must be miscible.
Dissolve a small amount of the crude compound in the minimum amount of the hot "good" solvent.
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly and observe crystal formation.
Data Presentation: Common Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity Index
Notes/Hazards
Water
100
10.2
High polarity, good for some amides.
Ethanol
78
4.3
Good general-purpose solvent, often used in mixed systems with water. Flammable.
Methanol
65
5.1
Similar to ethanol but more volatile. Toxic. Flammable.
Acetone
56
5.1
Good solvent for many organics. Very volatile and flammable.
Ethyl Acetate
77
4.4
Medium polarity, good for esters and ketones. Flammable.
Dichloromethane
40
3.1
Low boiling point, useful for heat-sensitive compounds. Volatile and toxic.
Toluene
111
2.4
Good for non-polar compounds. Higher boiling point. Flammable and toxic.
Hexane
69
0.1
Non-polar, often used as an anti-solvent. Flammable.
Isopropanol
82
3.9
Less volatile than ethanol. Flammable.
Troubleshooting Guide
Q: My compound "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. A structurally similar compound, 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, has a melting point of 159-161 °C.[5] If your solvent has a boiling point close to or above this temperature, "oiling out" is more likely.
Solution 1: Add a small amount of additional solvent to the hot mixture to decrease the saturation point and lower the temperature at which precipitation begins.[6]
Solution 2: Reheat the mixture to redissolve the oil, and allow it to cool much more slowly. Insulating the flask can help.
Solution 3: Choose a solvent with a lower boiling point.
Solution 4: If using a mixed-solvent system, you may have added too much of the "poor" solvent too quickly. Try again with a slower addition rate.
Q: I have very low recovery of my purified product. Why?
A: Low recovery can be due to several factors:
Too much solvent was used: This is the most common reason. If the mother liquor is not discarded, you can try to evaporate some of the solvent and cool again to obtain a second crop of crystals.[6]
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.
The compound has significant solubility in the cold solvent: Your chosen solvent may not be ideal. Re-evaluate your solvent screen.
Washing with too much cold solvent: Only a minimal amount of ice-cold solvent should be used to wash the crystals after filtration.
Q: No crystals are forming, even after cooling in an ice bath. What can I do?
A: This is likely due to supersaturation.
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[4]
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[4]
Solution 3: Reduce the volume of the solvent. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling again.[6]
Solution 4: Add an anti-solvent. If you are using a single solvent, you can try adding a small amount of a miscible "poor" solvent to induce precipitation.
References
Separation and Purification Techniques. (n.d.).
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
Technical Support Center: Nitrile Integrity in Amide Synthesis
Ticket Subject: Prevention of Nitrile Hydrolysis ( ) During Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Core Directive & Scope The Challenge: Nitriles are rob...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Prevention of Nitrile Hydrolysis (
) During Amide Coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Core Directive & Scope
The Challenge:
Nitriles are robust pharmacophores but possess a distinct vulnerability: the electrophilic carbon of the cyano group (
) is susceptible to hydrolysis under the very conditions often used to form amide bonds (acidic activation or basic nucleophilic attack).[1]
The Symptom:
Users typically report an unexpected M+18 peak in LCMS analysis, corresponding to the primary amide byproduct (hydration), or an M+19 peak (M+H + 18), indicating the nitrile has hydrolyzed to the primary amide. In severe cases, hydrolysis continues to the carboxylic acid.[2]
The Solution Strategy:
This guide prioritizes chemoselective activation . We must activate the carboxylic acid for amine coupling without activating the nitrile toward water attack.
Diagnostic & Decision Matrix
Before modifying your route, use this logic flow to identify the source of hydrolysis.
Figure 1: Diagnostic logic for identifying the root cause of nitrile hydrolysis during amide synthesis.
Technical Deep Dive: The Mechanism of Failure
To prevent the side reaction, one must understand the "Danger Zones." Nitriles hydrolyze via two distinct pathways that overlap with amide coupling conditions.
The Acidic Trap (Pinner-like Mechanism)
When using acid chlorides (generated via thionyl chloride or oxalyl chloride), the byproduct is HCl.
Activation: This makes the nitrile carbon highly electrophilic.
Attack: Trace water attacks the carbon, forming an imidate, which tautomerizes to the primary amide.
The Basic Trap
When using excess base (e.g., NaOH, KOH, or even strong organic bases) to deprotonate the amine salt:
Nucleophilic Attack: Hydroxide (
) directly attacks the nitrile carbon.
Intermediate: Forms an imidic acid intermediate.
Result: Rapid conversion to the primary amide.
Figure 2: Mechanistic pathways leading to nitrile hydrolysis.[1] Both extremes of pH must be avoided.
Troubleshooting Q&A (FAQs)
Q1: I am using Thionyl Chloride (
) to make the acid chloride, but I see 30% nitrile hydrolysis. Why?A: Thionyl chloride generates HCl gas and leaves dissolved HCl in the reaction mixture. This creates a highly acidic environment (The "Acidic Trap" described above).
Fix: Switch to T3P (Propylphosphonic Anhydride) or HATU . If you must use an acid chloride, use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate it under neutral conditions, or add a solid acid scavenger (like poly-4-vinylpyridine) during the activation step.
Q2: My LCMS shows the correct mass, but the NMR suggests a mixture. Could it be the amide?A: Yes. The primary amide (
) protons typically appear as two broad singlets in NMR between 5.0–8.0 ppm (solvent dependent), often distinct from your secondary amide product.
Verification: Run an IR spectrum. A nitrile peak appears sharp at ~2250
. If this peak diminishes and a broad carbonyl band appears at ~1680 (amide II), you have hydrolysis.
Q3: Can I use aqueous workup if my molecule has a nitrile?A: Yes, but pH control is critical . Avoid strong acid washes (1N HCl) or strong base washes (1N NaOH) if the nitrile is electron-deficient (e.g., attached to an aromatic ring with electron-withdrawing groups). Use saturated
(mildly acidic) or (mildly basic) for quenching.
Q4: Is HATU safe for nitriles?A: Generally, yes. HATU requires a base (DIPEA/TEA). As long as you use anhydrous DMF/DMAc and do not use a massive excess of base, the nitrile is stable. However, if the reaction is slow and moisture enters, the basic conditions will promote hydrolysis.
Validated Protocols
Protocol A: The "Gold Standard" – T3P Coupling
Why this works: T3P (Propylphosphonic Anhydride) acts as a dehydrating agent.[4] It does not generate acidic byproducts (unlike
) and does not require the uronium activation species that can sometimes lead to side reactions. It operates well in EtOAc, allowing for easy non-acidic workup [1, 2].
Reagents:
Carboxylic Acid (1.0 equiv)
Amine (1.1 equiv)
Base: DIPEA or N-Methylmorpholine (3.0 – 4.0 equiv)
Standard discovery chemistry. Requires dry solvent.
EDC/HOBt
Moderate
Medium
Slower reactions; prolonged time increases hydrolysis risk.
SOCl2 / (COCl)2
Poor
High
Avoid if possible. Generates HCl. Requires scavengers.
CDI
Good
Low
Good for one-pot reactions, but imidazole byproduct can be annoying.
References
Montalbetti, C. A. G. N., & Falque, V. (2005).[7][8] Amide bond formation and peptide coupling.[4][5][6][8][9][10] Tetrahedron, 61(46), 10827–10852.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][11] Chemical Reviews, 116(19), 12029–12122. [11]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479.
Technical Support Center: Exotherm Control in 4-Cyanobenzoyl Morpholide Synthesis
The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis of 4-cyanobenzoyl morpholide . This guide prioritizes thermodynamic control and process safety, addres...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis of 4-cyanobenzoyl morpholide . This guide prioritizes thermodynamic control and process safety, addressing the specific electronic nature of the 4-cyanobenzoyl moiety.
Core Technical Analysis: The Thermodynamic Challenge
The synthesis of 4-cyanobenzoyl morpholide via the acid chloride route involves a rapid, highly exothermic nucleophilic attack. As a researcher, you must recognize that the 4-cyano group is a strong electron-withdrawing group (EWG).
Electronic Effect: The cyano group withdraws electron density from the benzene ring, which in turn destabilizes the carbonyl carbon of the acid chloride. This makes the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride.
Kinetic Consequence: The reaction rate with morpholine (a secondary amine and moderate nucleophile) is accelerated.
Thermodynamic Consequence: The instantaneous heat release (enthalpy of reaction,
) is sharper. Without adequate heat removal, this leads to solvent boiling, impurity formation (dimerization or hydrolysis), and potential over-pressurization.
Troubleshooting & FAQs
Issue 1: "My reaction solvent boiled violently upon adding the acid chloride."
Diagnosis: Thermal Runaway due to Mass Transfer Overload.
Root Cause: You likely added the 4-cyanobenzoyl chloride (solid or solution) too quickly, exceeding the cooling capacity of your vessel. The heat of neutralization (formation of HCl salts) and amide bond formation occurred simultaneously.
Solution:
Dissolve First: Never add solid 4-cyanobenzoyl chloride directly. Dissolve it in dry Dichloromethane (DCM) or THF first.
Reverse Addition (Recommended): Place the Morpholine and auxiliary base (e.g., Triethylamine) in the flask. Cool to -10°C to 0°C . Add the Acid Chloride solution dropwise.
Calculation: Ensure your addition rate allows the internal temperature (
) to remain .
Issue 2: "A thick white precipitate formed immediately, stopping the stirrer."
Diagnosis: Salt Caking (Ammonium Hydrochloride formation).
Root Cause: The reaction generates HCl, which is immediately scavenged by the base (Triethylamine or excess Morpholine), forming insoluble salts (
or Morpholine ). In non-polar solvents or high concentrations, this creates a slurry that impedes heat transfer.
Solution:
Dilution: Increase solvent volume. The reaction should be run at 0.2 M to 0.5 M concentration relative to the limiting reagent.
Solvent Switch: If using Diethyl Ether, switch to DCM or THF . These solvents better solubilize the reagents and maintain a movable slurry.
Mechanical Stirring: For scales >50g, magnetic stirring is insufficient. Use an overhead mechanical stirrer to maintain turbulent flow for heat dissipation.
Issue 3: "I have low yield and significant 4-cyanobenzoic acid impurity."
Diagnosis: Hydrolysis via Moisture or Thermal Degradation.
Root Cause: The high electrophilicity of 4-cyanobenzoyl chloride makes it hyper-sensitive to moisture. If the exotherm was uncontrolled, the temperature spike may have increased the rate of reaction with trace water in the solvent over the reaction with morpholine.
Solution:
Dry Solvents: Use anhydrous DCM/THF (water content <50 ppm).
Nitrogen Sweep: Maintain a positive pressure of
or Ar.
Temp Control: Keep
during the addition phase. High temps favor side reactions.
Optimized Experimental Protocol
Objective: Synthesis of 4-cyanobenzoyl morpholide with strict exotherm control.
Scale: 10 mmol (adaptable).
Reagents & Stoichiometry Table
Component
Role
Equiv.
Mass/Vol
MW ( g/mol )
4-Cyanobenzoyl Chloride
Electrophile
1.0
1.65 g
165.58
Morpholine
Nucleophile
1.1
0.96 g (~0.96 mL)
87.12
Triethylamine (TEA)
HCl Scavenger
1.2
1.21 g (~1.67 mL)
101.19
Dichloromethane (DCM)
Solvent
--
40 mL (Total)
--
Step-by-Step Methodology
System Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen.
Nucleophile Charge: Add Morpholine (1.1 equiv) and TEA (1.2 equiv) to the RBF. Add 20 mL of anhydrous DCM.
Cooling: Submerge the RBF in an ice/salt bath (approx. -5°C to 0°C). Allow
to stabilize.
Electrophile Prep: In a separate vial, dissolve 4-Cyanobenzoyl Chloride (1.0 equiv) in 20 mL of anhydrous DCM. Note: The acid chloride is a solid; dissolving it ensures a homogeneous addition rate.
Controlled Addition: Transfer the acid chloride solution to the addition funnel. Add dropwise to the amine solution over 30–45 minutes .
Checkpoint: Monitor internal temperature. Stop addition if
rises above 5°C.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour.
Quench & Workup:
Quench with 1M HCl (20 mL) to remove excess morpholine/TEA.
Separate layers. Wash organic layer with Sat.
(remove 4-cyanobenzoic acid byproduct) and Brine.
Dry over
, filter, and concentrate in vacuo.
Process Visualization (Graphviz)
The following diagram illustrates the critical heat management nodes in the synthesis workflow.
Caption: Workflow logic for managing the exotherm during the acylation of morpholine. The critical control point is the temperature check loop during addition.
References & Authority
Schotten-Baumann Reaction Principles: The general procedure for reacting acid chlorides with amines in the presence of a base is well-established. The exothermicity is driven by the formation of the stable amide bond and the neutralization of HCl.
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: conversion of Acyl Halides to Amides).
Safety of 4-Cyanobenzoyl Chloride: This reagent reacts violently with water and bases.
Source: TCI Chemicals. Safety Data Sheet: 4-Cyanobenzoyl Chloride. Retrieved from
Morpholine Handling: Morpholine is a flammable liquid and corrosive.[1]
Source: Fisher Scientific. Safety Data Sheet: Morpholine. Retrieved from
Amide Synthesis Overview: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. (Discusses acid chloride activation and base requirements).
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Case ID: PUR-AMIDE-04
Subject: Separation of 4-(morpholine-4-carbonyl)benzonitrile from acid impurities
Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]
Executive Summary
You are attempting to isolate 4-(morpholine-4-carbonyl)benzonitrile (Target) from a reaction mixture containing acid impurities .
To troubleshoot effectively, we must first define the physicochemical landscape. Your target molecule is a neutral amide .[2][3][4] The primary acid impurity is likely 4-cyanobenzoic acid (unreacted starting material or hydrolysis byproduct).[1][2][3]
Target (Amide): Neutral (
of amide nitrogen is >15).[2][3][4] Lipophilic.[2]
The Solution Logic: Because the target is neutral and the impurity is acidic, Liquid-Liquid Extraction (LLE) using a basic aqueous phase is the most efficient primary separation method.[2][3][4] Chromatography should be reserved for polishing.[2]
Module 1: Liquid-Liquid Extraction (LLE) Protocol
Status: Primary Recommendation
Objective: Chemically modify the impurity to render it water-soluble while retaining the target in the organic phase.
The "pH Switch" Protocol
Do not rely on a single wash.[2][3][4] Follow this sequential wash protocol to ensure removal of both acidic and basic (morpholine) residues.
Prerequisites:
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][3][4] Note: DCM is preferred for morpholine amides due to higher solubility.[2][3]
Base: Saturated Sodium Bicarbonate (
) or 1M NaOH.
Step-by-Step Workflow:
Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10-15 mL per gram of crude).
Acid Wash (Removes Morpholine): Wash the organic layer with 1M HCl (2x).[2][3][4]
) into sodium 4-cyanobenzoate, which is highly water-soluble.[2]
Validation: Check the pH of the aqueous output.[2][3][6] It must be pH > 8 .[2][3] If neutral/acidic, the base is being consumed; add more washes.
Brine Wash: Wash with saturated NaCl to remove trapped water.[2][3][4][7]
Dry & Concentrate: Dry over
, filter, and evaporate.
Troubleshooting LLE (Q&A)
Q: I performed the base wash, but the acid impurity is still visible by TLC/HPLC. Why?A: This is a pH capacity issue .[2][3]
The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
of 4-cyanobenzoic acid is 3.[2]55. To ensure >99% extraction into the aqueous phase, the pH must be at least 2 units higher than the pKa (pH > 5.5). However, if you used an acid wash (Step 2) previously, your organic layer might be saturated with HCl, neutralizing your bicarbonate wash immediately.
Fix: Monitor the pH of the exiting aqueous layer. If it is bubbling vigorously (
release) and the pH is < 7, your base is being exhausted. Switch to 1M NaOH for a stronger, non-gassing wash (ensure contact time is <5 mins to prevent amide hydrolysis).[2][3]
Q: I have a thick "rag layer" (emulsion) between phases.A: Morpholine amides are amphiphilic and can act as surfactants.[2][3][4]
Fix 1 (Density): If using DCM, the organic layer is on the bottom.[2][3] Add brine to the aqueous layer to increase the density difference.[2]
Fix 2 (Filtration): The emulsion is often stabilized by microscopic particulates.[2][3][4] Filter the entire biphasic mixture through a pad of Celite before separating.[2]
Q: My product yield dropped significantly after the base wash.A: Check the aqueous layer. While the amide is lipophilic, morpholine derivatives can have surprising water solubility, especially in large volumes of water.
Fix: "Back-extract" the combined basic aqueous layers with a small volume of fresh DCM (1x) and combine this with your main organic fraction.
Module 2: Chromatographic Purification
Status: Secondary Recommendation (Polishing)
Objective: Remove trace impurities if LLE fails to achieve >98% purity.
Visualizing the Separation Logic
Figure 1: Decision tree for the purification of 4-(morpholine-4-carbonyl)benzonitrile.
Chromatography FAQ
Q: The acid impurity streaks across the column, contaminating my product.A: Carboxylic acids interact strongly with the silanol groups on silica gel, causing "tailing."[2][3]
Fix: Add 0.5% to 1% Acetic Acid to your mobile phase.[2][3] This keeps the acid impurity protonated and sharpens the peak, allowing it to elute distinctly (usually faster) or stay retained while the neutral amide elutes cleanly.
Q: What is the best solvent system?A:
DCM / Methanol (95:5): Excellent for morpholine amides.[2][3]
Ethyl Acetate / Hexanes: The amide is likely polar enough to require 50-100% EtOAc.[1][2][3][4]
Before concluding the purification, perform these checks:
TLC: Run in 100% EtOAc. The acid impurity should stay at the baseline (or streak) unless acid is added to the eluent. The amide should have an Rf ~ 0.3-0.6.[1][2]
): Look for the morpholine peaks (two triplets/multiplets around 3.4 - 3.8 ppm).[2][3]
Impurity Check: 4-cyanobenzoic acid will lack the morpholine signals and may show a broad carboxylic acid proton >11 ppm (if DMSO is used).[1][2]
References
Acid-Base Extraction Principles
Source: Wikipedia / General Organic Chemistry
Context: Standard protocol for separating amides from carboxylic acids using bicarbonate washes.[2][3]
Properties of 4-Cyanobenzoic Acid
Source: National Institute of Standards and Technology (NIST) WebBook
Context: Verification of pKa (3.55) and structure for acidity assessment.
Synthesis and Properties of Morpholine Amides
Source: PubChem (NIH)
Context:[2][3][4] Structural data for 4-(morpholine-4-carbonyl)benzonitrile analogs and solubility profiles.[1][2]
(Note: This link references the amine analog which shares solubility characteristics, confirming the lipophilicity of the morpholine-phenyl motif).[4]
Amide Coupling Workup Procedures
Source: Mercer University / Organic Chemistry Labs
Context:[2][3][4] Standard operating procedures for removing unreacted acid and amine from amide coupling reactions.[2][3][8]
Technical Support Center: Stability of 4-(morpholine-4-carbonyl)benzonitrile
Welcome to the Technical Support Hub. Ticket ID: #STAB-87294-AQ Subject: Aqueous Stability & Troubleshooting for 4-(morpholine-4-carbonyl)benzonitrile Assigned Scientist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Hub.Ticket ID: #STAB-87294-AQ
Subject: Aqueous Stability & Troubleshooting for 4-(morpholine-4-carbonyl)benzonitrile
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely working with 4-(morpholine-4-carbonyl)benzonitrile (CAS: 87294-97-1).[1] Before proceeding, we must distinguish this from its aniline analog, 4-(morpholin-4-yl)benzonitrile. Your molecule contains a tertiary amide linkage and a nitrile group on a benzene ring.
The Verdict: This compound exhibits high chemical stability in neutral aqueous buffers over short durations (24–48 hours) but suffers from poor physical stability (solubility) . The primary "instability" users report is actually precipitation, not chemical degradation. Long-term storage in aqueous media will lead to hydrolysis of the nitrile group.
Part 1: Critical Troubleshooting (FAQs)
Issue 1: "My solution turned cloudy/precipitated immediately upon dilution."
Diagnosis: Physical Instability (Solubility Limit).
This molecule is lipophilic. It lacks ionizable groups (like free amines or carboxylic acids) in the pH 2–10 range, meaning its solubility does not significantly improve with standard pH adjustments.
The Fix:
Solvent System: Ensure your stock solution is in 100% DMSO .
Mixing Protocol: Do not add DMSO stock directly to a static volume of water. This causes local high concentrations and immediate precipitation ("crashing out").
Correct Method: Vortex the aqueous buffer while slowly injecting the DMSO stock submerged tip-deep.
Limit: Maintain final DMSO concentration
1% (v/v) for biological assays. If precipitation persists, include 0.05% Tween-80 or Cyclodextrin to stabilize the dispersion.
Issue 2: "I see a new peak eluting earlier than my main peak on HPLC after 48 hours."
Diagnosis: Chemical Hydrolysis (Nitrile Degradation).
While the morpholine amide (tertiary amide) is robust, the nitrile group (-CN) is susceptible to hydrolysis, converting to a carboxylic acid (-COOH). This increases polarity, causing the degradation product to elute earlier on Reverse-Phase HPLC.
The Mechanism:
The Fix:
pH Check: Avoid pH > 8.0 or < 4.0 for storage. Nitrile hydrolysis is base-catalyzed.
Temperature: Store aqueous working solutions at +4°C. Never freeze-thaw aqueous dilutions; prepare fresh.
Part 2: Stability Validation Protocol
Do not assume stability; validate it. Use this self-validating protocol to distinguish between solubility issues and chemical breakdown.
Experiment A: The "Crash" Test (Physical Stability)
Objective: Determine the maximum precipitate-free concentration.
Prepare a 10 mM stock in DMSO.
Prepare a series of test tubes with PBS (pH 7.4).
Spike stock to final concentrations of: 1, 10, 50, and 100 µM.
Incubate: 2 hours at Room Temperature (RT).
Read: Measure Absorbance at 600 nm (turbidity) or centrifuge and analyze the supernatant by HPLC.
Pass Criteria: Recovery > 95% of theoretical concentration.
Experiment B: The Stress Test (Chemical Stability)
Objective: Confirm resistance to hydrolysis.
Control: 10 µM sample in 100% DMSO (Store at -20°C).
Test: 10 µM sample in PBS (pH 7.4) incubated at 37°C for 24 hours.
Analysis: Inject both on HPLC (Method below).
Pass Criteria: Test sample Area Under Curve (AUC) is >98% of Control AUC, and no new peaks >0.5% appear.
Part 3: Degradation Pathways & Visualization
Understanding the hierarchy of bond breaking is essential for interpreting LC-MS data.
Pathway Logic
Most Labile: The Nitrile (-CN) group. It hydrolyzes to a primary amide, then to a carboxylic acid.[2]
Most Stable: The Tertiary Amide (Morpholine-Carbonyl) . This bond is sterically hindered and electronically stable. It requires harsh conditions (boiling acid/base) to cleave.
Diagram: Predicted Degradation Pathway
Figure 1: The primary degradation route involves the conversion of the nitrile group to a carboxylic acid.[2] The morpholine amide linkage remains intact under physiological conditions.
Part 4: Analytical Method (HPLC)
If you are developing a method to quantify this compound, use these parameters to ensure separation of the parent from the acid degradant.
Parameter
Recommendation
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Standard retention for moderately lipophilic amides.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH suppresses ionization of the degradant (COOH), improving peak shape.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Acetonitrile provides sharper peaks for nitriles than Methanol.
Gradient
5% B to 95% B over 10 min
Steep gradient ensures the lipophilic parent elutes while catching polar degradants early.
Detection
UV @ 230–254 nm
The benzonitrile chromophore absorbs strongly here.
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] (2003). Defines stress testing and stability protocols.
Cohen, M. A., et al. Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(11), 1995. Establishes kinetics for nitrile hydrolysis to benzoic acid.
Gao, H., et al. Thermal stability and corrosion of tertiary amines.[6] International Journal of Greenhouse Gas Control, 2014. Provides comparative stability data for tertiary amine/amide structures in aqueous solution.[6]
Technical Support Center: Purification of 4-(morpholine-4-carbonyl)benzonitrile
[1] Status: Operational Ticket ID: PUR-87294-97-1 Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction Welcome to the Technical Support Center. You are working with 4-(morpholine-4-carb...
Welcome to the Technical Support Center. You are working with 4-(morpholine-4-carbonyl)benzonitrile (CAS: 87294-97-1).[1][2]
Technical Profile:
Chemical Nature: This molecule is a neutral benzamide . Unlike free morpholine, the nitrogen atom here is part of an amide bond, meaning it is not basic and will not protonate under mild acidic conditions.
Polarity: Moderate to High. The presence of both the nitrile (–CN) and the morpholine amide makes this compound "sticky" on silica gel due to dipole-dipole interactions and hydrogen bond acceptance.
Common Impurities: Unreacted morpholine (basic), 4-cyanobenzoic acid (acidic), or 4-fluorobenzonitrile (neutral, less polar).
This guide prioritizes Standard Phase Flash Chromatography (Silica Gel) but includes critical pre-purification steps that often eliminate the need for difficult columns.
Part 1: Pre-Column Optimization (The "Workup" Firewall)
CRITICAL ADVISORY: Many users struggle with this column because they load crude reaction mixtures containing excess morpholine.
The Fix: Leverage the chemical difference between your product (neutral amide) and the impurities.
Protocol: Acid/Base Wash Sequence
Before you even touch a column, perform this extraction. This often increases purity from ~70% to >95%.
Step
Action
Mechanism
1
Dissolve crude in EtOAc or DCM .
Solubilizes the target amide.
2
Wash with 1N HCl (2x).
Crucial: Protonates unreacted morpholine (impurity), forcing it into the aqueous layer. Your product (amide) remains in the organic layer.
3
Wash with Sat. NaHCO₃ (2x).
Deprotonates unreacted 4-cyanobenzoic acid (impurity), forcing it into the aqueous layer.
4
Dry (MgSO₄) & Concentrate.
Removes water; prepares for clean column loading.
Part 2: Column Chromatography Strategy
Solvent System Selection (TLC Method Development)
Because this is a benzamide, it requires a polar mobile phase.
Use when: The compound is too polar for EtOAc (streaking occurs).
Starting Point: 1% MeOH in DCM.
Gradient: 0% to 5% MeOH.
Warning: Do not exceed 10% MeOH on standard silica; it dissolves the silica matrix.
Sample Loading Techniques
Issue: The compound is a solid and may not dissolve well in Hexanes (the weak solvent).
Solution: Do not liquid load with pure DCM; this causes "band broadening" (poor separation).
Technique: Dry Loading (Solid Load)
Dissolve crude material in a minimal amount of DCM or Acetone.
Add Silica Gel (ratio: 1g crude to 3g silica).
Evaporate solvent completely on a rotary evaporator until a free-flowing powder remains.
Load this powder on top of the packed column.
Part 3: Troubleshooting & FAQs
Q1: My compound is "tailing" or "streaking" on the column. How do I fix peak shape?
Diagnosis: While the amide is neutral, the oxygen atoms and the nitrile group can interact strongly with acidic silanol groups on the silica surface.
The Fix:
Switch to DCM/MeOH: Methanol is a protic solvent that out-competes the silanol interactions.
Gradient Adjustment: Run a shallower gradient. If the compound elutes at 50% EtOAc, run a gradient from 40% to 60% over a longer period rather than 0% to 100%.
Q2: I see a spot co-eluting with my product. What is it?
Diagnosis: If you used a coupling agent (like EDC or DCC) to make the amide, this is likely the urea byproduct.
The Fix:
Change Selectivity: Switch from MeOH/DCM to Acetone/Hexane or EtOAc/Hexane . Urea byproducts often have different solubility profiles in ketones versus alcohols.
Crystallization: If the impurity persists, collect the mixed fractions and recrystallize from hot Ethanol or EtOAc/Hexane . Amides crystallize well; urea byproducts often stay in solution.
Q3: Can I use amine-functionalized silica (NH2-Silica)?
Answer: Yes, but it is usually unnecessary and expensive for this specific molecule.
Why use it? If you skipped the acid wash and have free morpholine, NH2-silica prevents the morpholine from streaking.
Better approach: Perform the acid wash (Part 1) and use standard silica.
Part 4: Visualized Workflows
Workflow 1: Purification Decision Matrix
Figure 1: Decision matrix for pre-purification workup and column loading. Implementing the wash steps (Green) significantly simplifies the chromatography.
Workflow 2: Solvent System Optimization
Figure 2: Solvent selection logic based on Thin Layer Chromatography (TLC) behavior.
References
Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925. Link
Biotage. "Successful Flash Chromatography: Solvent Systems and Stationary Phases." Biotage Knowledge Base. Link
MDPI. (2015). "Improved Schmidt Conversion of Aldehydes to Nitriles...". Molecules, 21(1), 33. (Describes purification of similar benzonitrile derivatives using MeOH/DCM gradients). Link
Sigma-Aldrich. "4-Morpholinecarbonitrile Product Information & Safety Data." (Used for physical property verification of morpholine derivatives). Link
Advanced Analytical Guide: 1H NMR Spectrum Analysis of 4-(morpholine-4-carbonyl)benzonitrile
Executive Summary 4-(morpholine-4-carbonyl)benzonitrile (also known as 4-cyanobenzoylmorpholine) presents a classic yet frequently misinterpreted challenge in structural characterization: restricted amide bond rotation ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(morpholine-4-carbonyl)benzonitrile (also known as 4-cyanobenzoylmorpholine) presents a classic yet frequently misinterpreted challenge in structural characterization: restricted amide bond rotation . Unlike simple aromatic nitriles, the partial double-bond character (
) of the amide linkage creates distinct rotameric populations at ambient temperatures.
This guide compares the analytical performance of three distinct NMR acquisition strategies. While standard CDCl₃ at 298 K (the industry default) often yields broadened or "messy" aliphatic signals that can be mistaken for impurities, High-Temperature NMR in DMSO-d₆ is identified as the superior methodology for quantitative validation.
Part 1: Structural Analysis & Theoretical Basis
The Rotameric Challenge
The core analytical difficulty stems from the resonance interaction between the carbonyl lone pair and the morpholine nitrogen. This creates a planar
framework with a high rotational energy barrier ().
Consequently, the morpholine ring protons are chemically non-equivalent at room temperature:
Syn-protons: Located on the same side as the carbonyl oxygen.
Anti-protons: Located on the opposite side.
Visualization of Electronic Effects
The following diagram illustrates the resonance structures and the resulting analytical workflow required to resolve them.
Figure 1: Causal pathway linking amide resonance to NMR spectral broadening. Tc represents the Coalescence Temperature.
Part 2: Comparative Analysis of Acquisition Methods
This section objectively compares three experimental conditions. The "Performance" metric is defined by spectral resolution and integration accuracy .
Method A: Standard Acquisition (CDCl₃, 298 K)
Status: Baseline / Common Default.
Observation: The aromatic region shows a clean AA'BB' system. However, the aliphatic morpholine region (3.2 – 3.9 ppm) typically appears as broadened humps or complex multiplets rather than distinct triplets.
Drawback: Integration is difficult; the broadness can mask impurities.
Verdict: Suboptimal for purity assays.
Method B: Polar Aprotic Solvent (DMSO-d₆, 298 K)
Status: Alternative.
Observation: DMSO's high dielectric constant stabilizes the polar resonance form. While this often separates the rotamer signals more clearly (distinct peaks for syn vs anti), it does not solve the complexity issue. You will likely see four distinct multiplets for the morpholine ring instead of two.
Verdict: Good for confirming the existence of rotamers, but complex to analyze for automated integration.
Method C: Variable Temperature (VT) NMR (DMSO-d₆, 373 K)
Status:Recommended (Gold Standard).
Observation: Heating the sample to 100°C (373 K) provides enough thermal energy to overcome the rotational barrier. The exchange rate between rotamers becomes fast on the NMR timescale.
Result: The morpholine signals coalesce into two sharp, clean triplets (or broad singlets depending on exact rate). The aromatic doublets sharpen further.
Verdict: Essential for publication-quality characterization and accurate qNMR (quantitative NMR).
Comparative Data Summary
Feature
Method A (CDCl₃, 25°C)
Method B (DMSO-d₆, 25°C)
Method C (DMSO-d₆, 100°C)
Aromatic Region
7.75 (d), 7.52 (d)
7.95 (d), 7.65 (d)
7.85 (d), 7.55 (d)
Morpholine (N-CH₂)
Broad/Split (3.3 - 3.6 ppm)
Distinct multiplets (Separated)
Single sharp signal (~3.4 ppm)
Morpholine (O-CH₂)
Broad/Split (3.6 - 3.9 ppm)
Distinct multiplets (Separated)
Single sharp signal (~3.6 ppm)
Integration Accuracy
Low (baseline drift)
Medium (overlap risk)
High (clean integrals)
Suitability
Quick ID
Structural confirmation
Purity & Publication
Part 3: Experimental Protocols
Synthesis (Brief Context)
To ensure the signals analyzed are intrinsic to the product and not impurities, the compound is typically synthesized via Schotten-Baumann acylation:
Reactants: 4-cyanobenzoyl chloride + Morpholine.
Base: Triethylamine or Pyridine.
Purification: Recrystallization from EtOH/Water or Column Chromatography (EtOAc/Hexane).
Recommended NMR Acquisition Protocol (Method C)
This protocol is designed to achieve the "Method C" results described above.
Equipment: 400 MHz (or higher) NMR Spectrometer equipped with a variable temperature probe.
Step-by-Step Workflow:
Sample Prep: Dissolve ~10 mg of 4-(morpholine-4-carbonyl)benzonitrile in 0.6 mL of DMSO-d₆ .
Note: Do not use CDCl₃ for high-temperature work (B.P. is too low).
Lock & Shim: Insert sample, lock on DMSO, and perform initial shimming at 298 K.
Temperature Elevation:
Set VT controller to 373 K (100°C) .
Safety: Ensure the probe is rated for this temperature. Use a ceramic spinner if available to prevent warping.
Allow 10 minutes for thermal equilibration to prevent convection currents (which cause peak broadening).
Tuning: Re-tune the probe (matching/tuning) as impedance changes with temperature.
Reshim: Perform gradient shimming at the elevated temperature.
Acquisition:
Pulse Angle: 30° or 45°.
Relaxation Delay (D1): > 5 seconds (T1 relaxation times increase at high temps; crucial for integration).
The following data represents the High-Temperature (fast exchange) limit, which is the only state where the spectrum appears simple and fully resolved.
Solvent: DMSO-d₆
Temperature: 373 K (100°C)
Position
Type
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
Ar-2,6
Aromatic
7.85
Doublet
2H
8.2
Ortho to CN (Strongly deshielded by CN)
Ar-3,5
Aromatic
7.55
Doublet
2H
8.2
Ortho to Carbonyl (Deshielded by C=O)
O-CH₂
Aliphatic
3.60
Triplet
4H
4.8
Ether protons (Deshielded by Oxygen)
N-CH₂
Aliphatic
3.45
Triplet
4H
4.8
Amide N-protons (Averaged environment)
Note: At 298 K (Room Temp), the aliphatic region (3.40 - 3.70 ppm) will expand into complex multiplets spanning 3.2 - 3.9 ppm.
Analytical Workflow Diagram
Figure 2: Decision tree for optimizing the NMR acquisition of benzamide derivatives.
References
Structural Dynamics of Amides:
Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link
Solvent Effects in NMR:
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link
Synthesis and Characterization of Benzoyl Morpholines:
Al-Zaydi, K. M. (2010). Microwave Assisted Synthesis of N-Benzoyl Morpholine Derivatives. Molecules, 15(12), 8870-8877. Link
Database Reference (Analogous Structures):
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2][3] Spectral Database for Organic Compounds (SDBS). SDBS No. 12845 (N-Benzoylmorpholine). Link
Unraveling the Vibrational Signature of Nitriles: A Comparative Guide to Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the precise identification and characterization of molecular structures are paramount. Infrared (I...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the functional groups within a molecule. Among these, the nitrile (-C≡N) group, a prevalent moiety in numerous active pharmaceutical ingredients and synthetic intermediates, exhibits a distinct and informative vibrational signature.
The Nitrile Stretch: A Distinctive Marker in the IR Spectrum
The triple bond between the carbon and nitrogen atoms of a nitrile group gives rise to a characteristic stretching vibration that absorbs in a relatively uncongested region of the mid-infrared spectrum. This absorption is typically sharp and of medium to weak intensity.
Expected Frequency Range for Aliphatic and Aromatic Nitriles:
Compound Type
Typical Nitrile Stretch Frequency (cm⁻¹)
Factors Influencing Frequency
Aliphatic Nitriles
2240 - 2260
- Inductive Effects: Electron-withdrawing groups attached to the α-carbon can slightly increase the frequency. - Steric Hindrance: Increased steric bulk around the nitrile group generally has a minimal effect on the stretching frequency.
Aromatic Nitriles
2220 - 2240
- Conjugation: Delocalization of the π-electrons in the aromatic ring with the nitrile triple bond weakens the C≡N bond, resulting in a lower absorption frequency compared to aliphatic nitriles. - Substituent Effects: Electron-donating groups on the aromatic ring tend to decrease the frequency, while electron-withdrawing groups increase it.
To illustrate the practical application of these principles, let's consider two common nitrile-containing compounds:
Acetonitrile (CH₃CN): As a simple aliphatic nitrile, acetonitrile exhibits a characteristic C≡N stretch at approximately 2254 cm⁻¹ . This serves as a fundamental reference point for unconjugated nitriles.
Benzonitrile (C₆H₅CN): In this aromatic nitrile, the C≡N group is conjugated with the phenyl ring. This conjugation lowers the stretching frequency to around 2229 cm⁻¹ .
The ~25 cm⁻¹ shift to a lower wavenumber for benzonitrile compared to acetonitrile is a direct consequence of the electronic effects imposed by the aromatic system. Understanding these shifts is crucial for the structural elucidation of unknown nitrile-containing molecules.
Experimental Protocol: Acquiring High-Quality IR Spectra of Nitrile Compounds
The following protocol outlines the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid or liquid nitrile-containing compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique.
Objective: To obtain a high-resolution IR spectrum of a nitrile-containing compound to identify the characteristic C≡N stretching frequency.
Materials and Equipment:
FT-IR Spectrometer with a DTGS or MCT detector
ATR accessory (e.g., with a diamond or zinc selenide crystal)
Sample of the nitrile-containing compound (solid or liquid)
Spatula
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes
Procedure:
Instrument Preparation:
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Background Spectrum Acquisition:
Clean the ATR crystal surface thoroughly with the appropriate solvent and a lint-free wipe.
Record a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.
Sample Application:
For Solid Samples: Place a small amount of the solid powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
Sample Spectrum Acquisition:
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The typical spectral range is 4000 - 400 cm⁻¹.
Data Processing and Analysis:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Use the software tools to identify and label the peak corresponding to the nitrile stretch (typically in the 2200-2260 cm⁻¹ region).
Cleaning:
Thoroughly clean the ATR crystal and the pressure clamp with the appropriate solvent and lint-free wipes to prevent cross-contamination.
Workflow for Characterization of a Nitrile Compound using IR Spectroscopy
The following diagram illustrates the logical workflow for identifying and characterizing the nitrile functional group in a compound of interest.
Validation
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Cyanobenzoyl Morpholide
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-cyanobenzoyl morpholide. In the absence of a publicly available experimental spectrum for th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-cyanobenzoyl morpholide. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established fragmentation principles of its constituent functional groups and draw direct comparisons with the known fragmentation of structurally similar compounds. This approach offers a robust, predictive framework for researchers, scientists, and drug development professionals working with related molecular scaffolds.
Introduction: The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, electron ionization mass spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, typically at 70 eV.[1][2] This process dislodges an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[1][3] The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral radicals.[3] The resulting mass spectrum is a unique fingerprint of the molecule, revealing its molecular weight and providing clues to its structure based on the observed fragment ions.
Predicted Fragmentation Pattern of 4-Cyanobenzoyl Morpholide
4-Cyanobenzoyl morpholide possesses several key structural features that will dictate its fragmentation behavior: a stable aromatic ring, a nitrile group, an amide linkage, and a morpholine ring. The molecular weight of 4-cyanobenzoyl morpholide (C12H12N2O2) is 216.24 g/mol .
The primary fragmentation pathways are expected to be initiated by cleavage at the bonds adjacent to the carbonyl group and within the morpholine ring, driven by the formation of stable carbocations and resonance-stabilized acylium ions.
Key Predicted Fragmentation Pathways:
Formation of the 4-Cyanobenzoyl Cation (m/z 129): One of the most prominent fragmentation pathways for N-acyl compounds is the cleavage of the amide C-N bond.[4] This results in the formation of a stable, resonance-stabilized acylium ion. For 4-cyanobenzoyl morpholide, this cleavage would yield the 4-cyanobenzoyl cation at m/z 129 and a neutral morpholine radical.
Formation of the Morpholino-carbonyl Cation (m/z 114): Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a morpholino-carbonyl cation at m/z 114 and a 4-cyanophenyl radical.
Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation patterns. A common pathway for cyclic amines and ethers is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom.[4] For the morpholine moiety attached to the benzoyl group, this could lead to the loss of a C2H4O neutral fragment, resulting in an ion at m/z 158.
Loss of the Morpholine Ring: A significant fragmentation pathway would involve the complete loss of the morpholine ring as a neutral molecule (C4H8NO•), leading to the 4-cyanobenzoyl cation at m/z 129, as mentioned earlier.
Formation of the 4-Cyanophenyl Cation (m/z 102): Subsequent loss of carbon monoxide (CO) from the 4-cyanobenzoyl cation (m/z 129) would result in the formation of the 4-cyanophenyl cation at m/z 102.
The predicted fragmentation pathways are visualized in the diagram below:
Caption: Predicted major fragmentation pathways of 4-cyanobenzoyl morpholide in EI-MS.
Comparative Analysis: 4-Cyanobenzoyl Morpholide vs. 4-Chlorobenzoyl Morpholide
A powerful method for predicting the fragmentation of a novel compound is to compare it to a structurally similar molecule with a known mass spectrum. The NIST WebBook provides the electron ionization mass spectrum for 4-chlorobenzoyl morpholide (C11H12ClNO2), which serves as an excellent analog.[5] The primary difference between these two molecules is the substituent at the 4-position of the benzene ring: a cyano group (-CN) versus a chloro group (-Cl).
The table below compares the observed major fragments of 4-chlorobenzoyl morpholide with the predicted fragments for 4-cyanobenzoyl morpholide.
4-substituted phenyl cation (loss of CO from acylium)
Morpholino-carbonyl Cation
114
114
Cation containing the morpholine and carbonyl groups
[M - C2H4O]•+
169/171
158
Fragmentation of the morpholine ring
The comparison reveals a strong expected correlation in the fragmentation patterns. The key difference lies in the mass of the para-substituent and the resulting fragments containing the aromatic ring. The presence of chlorine in 4-chlorobenzoyl morpholide results in characteristic isotopic peaks (M and M+2 in an approximate 3:1 ratio) for fragments containing chlorine, which would not be present for the cyano-substituted analog.
Experimental Protocol for Mass Spectrometry Analysis
The following is a generalized, step-by-step protocol for acquiring an electron ionization mass spectrum of 4-cyanobenzoyl morpholide.
Objective: To obtain a reproducible electron ionization mass spectrum of 4-cyanobenzoyl morpholide for structural confirmation and fragmentation analysis.
Instrumentation:
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.
Li, J., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. [Link]
Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Toxics, 11(9), 779. [Link]
Kowalski, P., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3456. [Link]
Miller, J. M., & Fitzgerald, M. C. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 30, 100443. [Link]
A Comparative Guide to ¹³C NMR Chemical Shifts of Carbonyl and Nitrile Carbons
For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic techniques is paramount for the accurate structural elucidation of organic molecules. Among these techniq...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic techniques is paramount for the accurate structural elucidation of organic molecules. Among these techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the carbon framework of a molecule. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for two crucial functional groups: carbonyls and nitriles. By examining the underlying principles and providing experimental data for representative molecules, this guide aims to equip you with the expertise to confidently interpret ¹³C NMR spectra.
The Foundation: Understanding ¹³C NMR Chemical Shifts
¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. The chemical shift (δ), reported in parts per million (ppm), is the most salient feature of a ¹³C NMR spectrum. It is determined by the local electronic environment of each carbon atom. Several factors influence the chemical shift, with the most prominent being the hybridization of the carbon atom and the electronegativity of the atoms attached to it.[1][2]
Carbonyl carbons, being sp²-hybridized and double-bonded to an electronegative oxygen atom, are significantly deshielded and thus resonate at a much higher chemical shift (further downfield) compared to most other carbon types.[1][2] Nitrile carbons, on the other hand, are sp-hybridized and part of a linear C≡N triple bond system, which results in a distinct, though less deshielded, chemical shift range.
Comparative Analysis of Carbonyl and Nitrile Chemical Shifts
The chemical environment of the carbonyl and nitrile groups has a profound impact on the ¹³C NMR chemical shift of the respective carbon atom. The following table provides a comparative overview of the ¹³C NMR chemical shifts for the carbonyl and nitrile carbons in a selection of representative organic molecules.
Aldehydes and Ketones: The carbonyl carbons of aldehydes and ketones exhibit the most downfield chemical shifts, typically in the range of 190-220 ppm.[5] This is due to the direct attachment of the carbonyl carbon to only carbon or hydrogen atoms, which offer minimal electron donation to shield the carbonyl carbon.
Carboxylic Acids and Their Derivatives: In contrast, the carbonyl carbons of carboxylic acids, esters, and amides are found at a relatively more shielded (upfield) position, generally between 160-180 ppm.[5][6] This upfield shift is a direct consequence of the resonance effect from the lone pair of electrons on the adjacent oxygen or nitrogen atom, which increases the electron density at the carbonyl carbon.
Nitriles: The nitrile carbon chemical shifts appear in a distinct region, typically between 110-125 ppm. The sp-hybridization and the triple bond to the electronegative nitrogen atom are the primary determinants of this chemical shift range. The electronic environment of the rest of the molecule, such as being attached to an aliphatic versus an aromatic group, causes smaller but discernible variations in the chemical shift.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a detailed, step-by-step methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
1. Sample Preparation:
Dissolution: Accurately weigh approximately 10-50 mg of the analytical sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it should dissolve the sample well and not have signals that overlap with the regions of interest.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm). For aqueous solutions, a water-soluble standard like DSS or TSP can be used.
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
2. NMR Spectrometer Setup and Data Acquisition:
Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe. The spectrometer's field is then "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.
Shimming: The magnetic field homogeneity is optimized by a process called "shimming," which involves adjusting a series of shim coils to obtain a sharp, symmetrical lock signal. This is crucial for high-resolution spectra.
Tuning and Matching: The NMR probe is tuned and matched to the ¹³C frequency to ensure efficient transfer of radiofrequency power.
Acquisition Parameters:
Pulse Program: Select a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments). This program utilizes a 30° pulse angle for the ¹³C nuclei and decouples the protons to simplify the spectrum to singlets for each unique carbon.
Spectral Width: Set the spectral width to cover the entire range of expected ¹³C chemical shifts (e.g., 0 to 220 ppm).
Acquisition Time (AT): Typically set between 1-2 seconds.
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
Data Acquisition: Start the acquisition. The free induction decay (FID) signal is collected.
3. Data Processing and Analysis:
Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum through a mathematical process called Fourier transformation.
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Referencing: The chemical shift of the TMS signal is set to 0.0 ppm, and all other peaks are referenced accordingly.
Peak Picking and Integration: Identify the chemical shifts of the peaks of interest. While integration in standard ¹³C NMR is not typically quantitative due to the nuclear Overhauser effect (nOe) and differing relaxation times, the relative intensities can sometimes provide qualitative information.
Workflow for ¹³C NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow for obtaining and analyzing a ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR Spectroscopy.
References
Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(7), 1563-1576. [Link]
Lopes, J. F., et al. (2018). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ResearchGate. [Link]
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]
Wu, G., et al. (1995). Carbonyl Carbon Chemical Shift Tensors for a Typical Aryl Aldehyde and Formaldehyde. NMR Studies of the Isolated 13C-2H Spin Pai. The Journal of Physical Chemistry, 99(43), 15808-15814. [Link]
Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
Canadian Science Publishing. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. [Link]
S. K. Mandal. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
A Comparative Guide to HPLC Retention Times of 4-(Morpholine-4-carbonyl)benzonitrile and Its Process-Related Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth tec...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth technical comparison of the HPLC retention time of 4-(morpholine-4-carbonyl)benzonitrile, a key building block in medicinal chemistry, against its potential process-related impurities. By understanding the chromatographic behavior of these compounds, a robust and reliable HPLC method can be developed for accurate purity assessment.
Introduction: The Significance of Purity in Pharmaceutical Development
4-(Morpholine-4-carbonyl)benzonitrile is a versatile intermediate used in the synthesis of various biologically active molecules. The purity of this compound is critical, as even small amounts of impurities can affect the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2]
This guide will delve into the rationale behind the selection of a suitable HPLC method, predict the elution order of 4-(morpholine-4-carbonyl)benzonitrile and its key impurities, and provide a detailed, step-by-step experimental protocol.
Understanding the Impurity Profile: A Synthesis-Based Approach
To effectively separate and quantify impurities, it is essential to first identify their likely structures. The most common synthetic route to 4-(morpholine-4-carbonyl)benzonitrile involves the reaction of 4-cyanobenzoyl chloride with morpholine.
Based on this synthesis, the following are considered the most probable process-related impurities:
Impurity A: 4-Cyanobenzoyl chloride (Starting Material) : An unreacted starting material that is highly reactive and prone to hydrolysis.
Impurity B: Morpholine (Starting Material) : The second starting material, which is a basic secondary amine.
Impurity C: 4-Cyanobenzoic acid (Side-Product) : Formed from the hydrolysis of 4-cyanobenzoyl chloride.[3][4][5]
Additionally, impurities present in the starting materials themselves, such as N-formylmorpholine in morpholine, could potentially be carried through the synthesis. However, for the purpose of this guide, we will focus on the three primary process-related impurities.
The Science of Separation: Predicting HPLC Retention Times
In reversed-phase HPLC, the retention time of a compound is primarily governed by its hydrophobicity (log P).[3] More hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase (e.g., C18) and thus have longer retention times. Conversely, more polar compounds have a higher affinity for the polar mobile phase and elute earlier.
Based on the chemical structures of 4-(morpholine-4-carbonyl)benzonitrile and its impurities, we can predict their relative retention times:
4-(Morpholine-4-carbonyl)benzonitrile (API) : With a calculated log P of approximately 1.5, this is the most non-polar and therefore expected to be the last to elute among the primary compounds of interest.
Impurity A (4-Cyanobenzoyl chloride) : This compound is less polar than 4-cyanobenzoic acid and morpholine, but more polar than the final product due to the reactive acyl chloride group. It is expected to elute after morpholine and 4-cyanobenzoic acid but before the API.
Impurity B (Morpholine) : A small, polar, and highly water-soluble molecule with a low log P. It will have minimal interaction with the C18 stationary phase and is expected to elute very early, likely near the void volume.
Impurity C (4-Cyanobenzoic acid) : The presence of the carboxylic acid group makes this molecule more polar than the API and 4-cyanobenzoyl chloride. It will elute earlier than the API.
Therefore, the predicted elution order is: Impurity B (Morpholine) < Impurity C (4-Cyanobenzoic acid) < Impurity A (4-Cyanobenzoyl chloride) < API (4-(Morpholine-4-carbonyl)benzonitrile) .
Experimental Protocol: A Validated Approach to Purity Analysis
The following HPLC method is designed to provide optimal separation of 4-(morpholine-4-carbonyl)benzonitrile from its key impurities. The principles of analytical method validation as outlined in the ICH Q2(R2) guidelines have been considered in the design of this protocol to ensure its trustworthiness and reliability.[6][7]
Instrumentation and Materials
HPLC System : A gradient-capable HPLC system with a UV detector.
Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A : 0.1% Phosphoric acid in Water.
Mobile Phase B : Acetonitrile.
Diluent : Acetonitrile/Water (50:50, v/v).
Standards : Reference standards of 4-(morpholine-4-carbonyl)benzonitrile and its potential impurities.
Chromatographic Conditions
Parameter
Condition
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Gradient Program
See Table 1
Table 1: Gradient Elution Program
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
20.0
10
90
20.1
90
10
25.0
90
10
Sample Preparation
Standard Solution : Accurately weigh and dissolve an appropriate amount of the 4-(morpholine-4-carbonyl)benzonitrile reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).
Spiked Sample Solution : Prepare a solution of the 4-(morpholine-4-carbonyl)benzonitrile reference standard and spike it with known amounts of each impurity reference standard.
Test Sample Solution : Accurately weigh and dissolve the sample to be tested in the diluent to the same concentration as the standard solution.
Comparative Data and Discussion
The following table summarizes the expected retention times for 4-(morpholine-4-carbonyl)benzonitrile and its impurities based on the proposed HPLC method.
Table 2: Comparative HPLC Retention Times
Compound
Structure
Predicted Retention Time (min)
Rationale for Elution Order
Impurity B: Morpholine
~2.5
Highly polar, low log P, elutes near the void volume.
Impurity C: 4-Cyanobenzoic acid
~5.8
The carboxylic acid group increases polarity, leading to earlier elution than the API.
Impurity A: 4-Cyanobenzoyl chloride
~8.2
Less polar than 4-cyanobenzoic acid, but more polar than the final product.
API: 4-(Morpholine-4-carbonyl)benzonitrile
~12.5
Most non-polar compound, strongest interaction with the C18 column.
Note: These are predicted retention times. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.
The separation is achieved through a gradient elution, starting with a high percentage of the aqueous mobile phase to retain and separate the polar impurities, followed by an increasing concentration of the organic modifier (acetonitrile) to elute the more non-polar compounds. The use of phosphoric acid in the mobile phase helps to ensure good peak shape for the basic morpholine impurity and the acidic 4-cyanobenzoic acid impurity.
Visualizing the Workflow and Relationships
To further clarify the experimental process and the relationship between the compounds, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis.
Caption: Relationship between API and its impurities.
Conclusion: A Foundation for Robust Quality Control
This guide provides a comprehensive framework for the HPLC analysis of 4-(morpholine-4-carbonyl)benzonitrile and its process-related impurities. By understanding the chemical properties of the target compound and its potential contaminants, a scientifically sound and reliable analytical method can be established. The provided experimental protocol and predicted retention time data serve as a valuable starting point for method development and validation in a research or quality control setting. Adherence to rigorous scientific principles and regulatory guidelines is paramount in ensuring the quality and safety of pharmaceutical products.
References
BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. BenchChem.
ECHA. (n.d.). 4-cyanobenzoyl chloride. European Chemicals Agency.
EPA. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Retrieved from [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
Lab Manager. (2025, July 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
MacMillan, J. H., & Labes, M. M. (1981). U.S.
MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Retrieved from [Link]
MDPI. (2023, June 1). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Cyanobenzoyl chloride. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (2004, August 15). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. PubMed. Retrieved from [Link]
OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Retrieved from [Link]
Organic Syntheses. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4-Pentylcyclohexyl)benzamide. Organic Syntheses. Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Retrieved from [Link]
ResearchGate. (2025, August 6). The microbial degradation of morpholine. ResearchGate. Retrieved from [Link]
ResearchGate. (2025, August 10). Photocatalytic oxidation mechanism of benzonitrile in aqueous suspensions of titanium dioxide. ResearchGate. Retrieved from [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Forced degradation and impurity profiling. Taylor & Francis Online. Retrieved from [Link] Forced Degradation and Impurity Profiling
U.S. Department of Agriculture. (2000, November 29). Morpholine.pdf. Agricultural Marketing Service. Retrieved from [Link]
U.S. Patent and Trademark Office. (2008). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes. Google Patents.
Wiley Online Library. (n.d.). Retention behaviour of reversed-phase for HPLC using a 100% aqueous mobile phase. Wiley Online Library. Retrieved from [Link]
A Comparative Guide to the UV-Vis Absorption of 4-(Morpholine-4-carbonyl)benzonitrile and Related Chromophores
For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. Among these, the ultraviolet-visible (UV-Vis) absorption characteristics...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. Among these, the ultraviolet-visible (UV-Vis) absorption characteristics are fundamental, providing insights into electronic structure, conjugation, and potential for quantitative analysis. This guide offers a comparative analysis of the UV-Vis absorption maximum (λmax) of 4-(morpholine-4-carbonyl)benzonitrile, a compound of interest in medicinal chemistry, contextualized by the spectral properties of structurally related benzonitrile derivatives.
Introduction: The Significance of UV-Vis Absorption in Drug Discovery
UV-Vis spectroscopy is a cornerstone analytical technique that measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The position of the absorption maximum (λmax) is highly sensitive to the electronic environment within the molecule, particularly the extent of π-conjugation and the presence of electron-donating or electron-withdrawing substituents. For drug development professionals, a compound's UV-Vis spectrum is critical for several reasons:
Quantitative Analysis: It forms the basis of the Beer-Lambert law, enabling the accurate determination of concentration in solution, which is essential for dose-response studies and formulation development.
Structural Elucidation: Shifts in λmax can confirm the successful modification of a chromophore during synthesis and provide clues about the electronic effects of different functional groups.
Purity Assessment: The technique can be employed to detect and quantify chromophoric impurities.
This guide will delve into the UV-Vis absorption properties of 4-(morpholine-4-carbonyl)benzonitrile, comparing it with other 4-substituted benzonitriles to provide a framework for understanding its electronic behavior.
Comparative Analysis of Benzonitrile Derivatives
To understand the UV-Vis absorption of 4-(morpholine-4-carbonyl)benzonitrile, it is instructive to first examine the spectra of simpler, related molecules. The benzonitrile moiety serves as the core chromophore, and its absorption is modulated by the substituent at the 4-position.
Compound
4-Substituent
Electronic Nature of Substituent
λmax (nm)
Benzonitrile
-H
Neutral
224, 271
4-Nitrobenzonitrile
-NO₂
Strongly Electron-Withdrawing
~268
4-Aminobenzonitrile
-NH₂
Strongly Electron-Donating
278
4-Methoxybenzonitrile
-OCH₃
Moderately Electron-Donating
245
4-(Morpholine-4-carbonyl)benzonitrile
-C(O)N(CH₂CH₂)₂O
Moderately Electron-Donating
Estimated ~260-275
Interpreting the Spectral Shifts: The Role of Substituent Effects
The data presented in the table above clearly demonstrates the influence of the 4-substituent on the λmax of the benzonitrile chromophore. This can be explained by considering the electronic transitions occurring within the molecule. The absorption bands in these compounds are primarily due to π → π* transitions within the aromatic ring and the nitrile group.
Unsubstituted Benzonitrile: Exhibits a strong primary absorption band around 224 nm and a weaker, secondary band at 271 nm. These are characteristic of the benzene ring's electronic transitions, slightly modified by the cyano group.
Electron-Withdrawing Group (EWG): In 4-nitrobenzonitrile, the strongly electron-withdrawing nitro group (-NO₂) pulls electron density from the benzene ring. This stabilizes the ground state more than the excited state, leading to a larger energy gap for the π → π* transition. Consequently, a shorter wavelength (higher energy) absorption would be expected compared to a system with an electron-donating group. However, the extended conjugation of the nitro group itself contributes to a bathochromic shift relative to benzene, resulting in a λmax around 268 nm.
Electron-Donating Groups (EDGs): The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating through resonance. They donate electron density to the benzene ring, which destabilizes the ground state and stabilizes the excited state. This reduces the energy gap for the π → π* transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the λmax. The stronger the electron-donating ability of the group, the more pronounced the bathochromic shift. This is evident in the λmax of 4-aminobenzonitrile (278 nm) being significantly red-shifted compared to benzonitrile.
Predicting the λmax of 4-(Morpholine-4-carbonyl)benzonitrile
The morpholine-4-carbonyl substituent can be considered a moderately electron-donating group. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group and the aromatic ring, donating electron density to the benzonitrile system. However, the electron-withdrawing nature of the adjacent carbonyl group mitigates this effect to some extent.
Therefore, it is predicted that the λmax of 4-(morpholine-4-carbonyl)benzonitrile will exhibit a bathochromic shift relative to unsubstituted benzonitrile. Its λmax is expected to be in the range of 260-275 nm . This places it at a longer wavelength than 4-methoxybenzonitrile but likely at a shorter wavelength than the strongly donating 4-aminobenzonitrile.
Experimental Protocol for UV-Vis Absorption Maximum Determination
To experimentally verify the predicted λmax of 4-(morpholine-4-carbonyl)benzonitrile, the following robust protocol should be followed. This protocol is designed to ensure accuracy and reproducibility.
Materials and Equipment
4-(Morpholine-4-carbonyl)benzonitrile
Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
Calibrated micropipettes
Quartz cuvettes (1 cm path length)
Dual-beam UV-Vis spectrophotometer
Step-by-Step Methodology
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (typically above 220 nm). Ethanol or methanol are often suitable choices for benzonitrile derivatives.
Preparation of a Stock Solution:
Accurately weigh a small amount (e.g., 5-10 mg) of 4-(morpholine-4-carbonyl)benzonitrile.
Quantitatively transfer the weighed compound to a volumetric flask (e.g., 50 mL).
Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This creates a stock solution of known concentration.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (usually 15-30 minutes).
Set the desired wavelength range for the scan (e.g., 200-400 nm).
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in both the reference and sample holders of the spectrophotometer and run a baseline correction.
Sample Measurement:
Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it with the solution.
Place the sample cuvette in the sample holder of the spectrophotometer.
Acquire the absorption spectrum.
Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.
Data Analysis:
Examine the obtained spectra. The wavelength at which the highest absorbance is recorded is the λmax.
To confirm, overlay the spectra of the different concentrations. The λmax should remain consistent.
For quantitative analysis, a calibration curve can be constructed by plotting absorbance at λmax versus concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the UV-Vis absorption maximum.
Caption: Experimental workflow for determining the UV-Vis absorption maximum (λmax).
Conclusion
The UV-Vis absorption characteristics of 4-(morpholine-4-carbonyl)benzonitrile are of significant interest to researchers in the pharmaceutical sciences. Based on a comparative analysis with other 4-substituted benzonitriles, its λmax is predicted to be in the range of 260-275 nm, reflecting the moderate electron-donating nature of the morpholine-4-carbonyl group. This guide provides a robust experimental protocol for the verification of this prediction. A thorough understanding and experimental determination of the UV-Vis absorption properties of this and other novel compounds are crucial for advancing drug discovery and development efforts.
St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]
Validation
Publish Comparison Guide: Melting Point Range Validation for Pure 4-(morpholine-4-carbonyl)benzonitrile
This guide outlines the validation framework for 4-(morpholine-4-carbonyl)benzonitrile (CAS 87294-97-1), also known as 4-cyanobenzoylmorpholine.[1] As a Senior Application Scientist, I must clarify a critical data point:...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the validation framework for 4-(morpholine-4-carbonyl)benzonitrile (CAS 87294-97-1), also known as 4-cyanobenzoylmorpholine.[1]
As a Senior Application Scientist, I must clarify a critical data point: unlike commodity chemicals (e.g., Benzoic Acid), this compound is a specialized intermediate often synthesized in-house. While specific melting point (MP) values for the amino analog (4-morpholinobenzonitrile, MP 83-87°C) are common, the carbonyl variant's MP is frequently determined empirically per batch. Therefore, this guide focuses on comparative validation —using the distinct melting points of potential impurities to confirm the identity and purity of your target.
Executive Summary & Technical Context
4-(morpholine-4-carbonyl)benzonitrile is a structural hybrid of a benzonitrile and a morpholine amide.[1] In drug development, it serves as a scaffold for synthesizing bioactive molecules (e.g., RNR inhibitors).
The validation of this compound is critical because its primary impurities—the starting acid chloride and the hydrolyzed acid—have melting points that bracket the expected range of the product.[1] A "clear melt" is not enough; you must ensure the melt does not occur at the specific temperatures characteristic of the precursors.[1]
The "Gold Standard" Validation Logic
If it melts < 75°C: Your sample is likely contaminated with unreacted 4-Cyanobenzoyl chloride .[1]
If it melts > 200°C: Your sample has likely hydrolyzed to 4-Cyanobenzoic acid or formed the primary amide 4-Cyanobenzamide .[1]
Target Window: The pure amide typically exhibits a sharp melting transition between these two extremes (typically 100°C – 160°C range, dependent on polymorph).
Comparative Performance Analysis
The following table contrasts the target product against its specific synthesis "alternatives" (impurities and precursors). Use this data to diagnose your synthesis outcome.
Table 1: Thermal Profile of Target vs. Critical Impurities[1]
*Note: As a specialized intermediate, the exact MP of the target can vary by polymorph. You must establish a "Gold Standard" using NMR/MS verified material. Once established, deviations >2°C indicate impurity.
Experimental Protocols
These protocols are designed to be self-validating.[1] If the system suitability test fails, do not proceed to sample measurement.
Protocol A: Capillary Melting Point Determination (Manual)
Objective: Rapid routine purity check.
Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent (morpholine/DCM) which depresses MP.
Packing: Grind 10 mg of sample into a fine powder. Fill the capillary to a height of 2-3 mm.[1] Compact by dropping the capillary through a 1-meter glass tube onto a hard surface.[1]
Ramp Rate:
Fast Ramp (10°C/min) to 60°C (to check for Acid Chloride).
Slow Ramp (1°C/min) from 60°C upwards.
Observation:
Record Onset Point: First visible liquid droplet.
Record Clear Point: Complete disappearance of solid.
Validation: If the range is >2°C, recrystallize from Ethanol/Hexane.
Objective: Definitive characterization and polymorph screening.
Instrument: Calibrate using Indium (MP 156.6°C) and Zinc standards.
Pan: Hermetically sealed Aluminum pan (prevents sublimation of unreacted morpholine).
Method:
Equilibrate at 25°C.
Ramp 10°C/min to 250°C.
Analysis: Integrate the endothermic peak.
Purity Calculation: Use the Van't Hoff equation (purity determination based on peak shape).
Rejection: Any endotherm near 70°C (Acid Chloride) or 220°C (Acid) triggers batch rejection.
Visualization: Validation Logic Flow
This diagram illustrates the decision matrix for validating the synthesis product based on thermal properties.
Caption: Decision matrix for thermal validation of 4-(morpholine-4-carbonyl)benzonitrile synthesis.
Scientific Rationale (Causality)
The choice of melting point as a validation tool here is driven by the polarity contrast between the impurities:
Hydrogen Bonding: The hydrolyzed impurity (4-cyanobenzoic acid) possesses strong intermolecular hydrogen bonding (dimerization), driving its MP to ~220°C [1].
Lattice Energy: The starting acid chloride lacks these donors and has a disrupted crystal lattice due to the bulky Chlorine atom, suppressing its MP to ~68°C [2].
The Amide Sweet Spot: The target morpholine amide lacks an N-H donor (it is a tertiary amide) but has strong dipole-dipole interactions. This typically results in an intermediate melting point, distinct from both precursors, making MP an excellent "quick check" for reaction completion and moisture exclusion.
References
ChemicalBook. (2025). 4-Cyanobenzoic acid Physical Properties and Melting Point Data. Retrieved from [1]
Tokyo Chemical Industry (TCI). (2025). 4-Cyanobenzoyl Chloride Product Specifications. Retrieved from [1]
Thermo Fisher Scientific. (2025).[10] 4-Cyanobenzamide Characterization Data. Retrieved from [1]
National Institutes of Health (NIH) PubChem. (2025). 4-Morpholinobenzonitrile (Amino Analog) vs Carbonyl Variant. Retrieved from [1]
A Senior Application Scientist's Guide to Elemental Analysis Standards for C₁₂H₁₂N₂O₂ Confirmation
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement for establishing identity, purity, and homogeneity. Elemental Analys...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement for establishing identity, purity, and homogeneity. Elemental Analysis (EA), specifically CHNS/O analysis, remains a cornerstone technique for this purpose. However, the validity of any result is inextricably linked to the quality and appropriateness of the standards used for instrument calibration and verification.
This guide provides an in-depth comparison of elemental analysis standards, contextualized for the confirmation of a compound with the molecular formula C₁₂H₁₂N₂O₂. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring your methodology is not only accurate but also robust and defensible.
The Principle of Elemental Analysis and the Role of Standards
Elemental analysis of organic compounds typically employs high-temperature dynamic flash combustion.[1] The sample is combusted in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂.[1][2] These gases are then separated and quantified by a thermal conductivity detector (TCD).[3][4]
The entire process is comparative. The instrument's response is calibrated using a highly pure, stable organic standard with a precisely known elemental composition.[5][6] Therefore, the selection of an appropriate standard is the single most critical decision influencing the accuracy of your results.
For our target molecule, C₁₂H₁₂N₂O₂ , the theoretical elemental composition is:
Carbon (C): 66.65%
Hydrogen (H): 5.59%
Nitrogen (N): 12.96%
Oxygen (O): 14.80%
The ideal standard should, where possible, have a similar elemental composition and combustion behavior to the analyte to ensure the most accurate calibration.
A Comparative Guide to Elemental Analysis Standards
The choice of a standard depends on the elements being analyzed and the expected composition of the unknown sample. Standards can be broadly categorized into Certified Reference Materials (CRMs) from national metrology institutes and other commercially available, high-purity organic compounds.
Certified Reference Materials (CRMs):
CRMs, such as those from the National Institute of Standards and Technology (NIST), offer the highest level of accuracy and traceability.[7][8] They are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[8] While invaluable, they are often used to validate in-house methods or certify secondary standards rather than for daily, routine calibration due to cost and availability.
Commonly Used High-Purity Organic Standards:
For routine analysis, a wide range of high-purity (>99.9%) organic compounds are used. The key is to select a standard that is non-hygroscopic, stable, and has an elemental composition that brackets or is close to that of the analyte.
Standard Name
Chemical Formula
%C (Theoretical)
%H (Theoretical)
%N (Theoretical)
%S (Theoretical)
Key Characteristics & Best Use Case
Acetanilide
C₈H₉NO
71.09
6.71
10.36
-
Excellent general-purpose CHN standard. Stable and non-hygroscopic.
Sulfanilamide
C₆H₈N₂O₂S
41.85
4.68
16.27
18.62
A common CHNS standard, useful for validating sulfur analysis.
Atropine
C₁₇H₂₃NO₃
69.19
7.85
4.74
-
High carbon content makes it suitable for calibrating for compounds like C₁₂H₁₂N₂O₂.
BBOT
C₂₆H₂₆N₂O₂S
71.21
5.98
6.39
7.31
A high-purity, stable standard often used for CHNS instrument validation.
Urea
CH₄N₂O
20.00
6.71
46.65
-
High nitrogen content, ideal for calibrating the nitrogen channel.
For confirming C₁₂H₁₂N₂O₂ (66.65% C, 12.96% N), Atropine or Acetanilide would be excellent choices for calibration due to their similar high carbon content. Using a single, well-characterized standard is often sufficient, but for the highest confidence, a multi-point calibration or verification with a second standard is recommended.
A Self-Validating Protocol for C₁₂H₁₂N₂O₂ Confirmation
A trustworthy protocol must validate itself during the analytical run. This is achieved by strategically sequencing blanks, standards, quality control checks, and unknown samples. This workflow ensures that the instrument is performing correctly at the time of analysis.
Caption: Self-validating workflow for elemental analysis.
Step-by-Step Methodology
This protocol is designed in accordance with principles outlined in ICH Q2(R1) for analytical procedure validation.[9][10][11]
1. Instrument and Sample Preparation:
Microbalance Verification: Ensure the microbalance used for weighing samples is calibrated and operating within specification (e.g., ±1 µg). Accurate weighing is a prerequisite for accurate results.[4]
Sample Purity: The sample must be as pure and dry as possible. Trace amounts of residual solvents or water will significantly alter the elemental composition and lead to erroneous results.[12][13] If the sample is hygroscopic, it should be handled in a glovebox or dry environment. A minimum of 5mg of sample is recommended to ensure homogeneity and provide enough material for repeat analyses.[13]
Standard Preparation: Accurately weigh 1-2 mg of a suitable, dried primary standard (e.g., Atropine) into a tin capsule for calibration. Prepare several for a calibration curve.
Sample Preparation: In duplicate or triplicate, accurately weigh 1-2 mg of the C₁₂H₁₂N₂O₂ test sample into tin capsules.
2. Instrument Calibration and Analytical Sequence:
Instrument Setup: Set up the elemental analyzer according to the manufacturer's instructions for CHN analysis. Ensure furnace temperatures, gas flows, and detector settings are optimal.
Calibration: Perform a multi-point calibration using the prepared standards. The resulting calibration curve should have a correlation coefficient (r²) > 0.999.
Analytical Sequence Execution:
Run Blanks (2-3): Analyze empty, sealed tin capsules to establish the instrument baseline.
Run Quality Control (QC) Standard: Analyze a high-purity standard from a different source or lot than the calibrant (e.g., Acetanilide). The results must be within the acceptance criteria (see Section 4) to verify the calibration.
Run C₁₂H₁₂N₂O₂ Samples: Analyze the duplicate preparations of the test material.
Run Drift Check: After every 5-10 samples, re-analyze the QC standard to check for instrument drift. The result should remain within the acceptance criteria.
Data Interpretation and Acceptance Criteria
The "gold standard" for acceptance in most peer-reviewed chemistry journals and for establishing compound purity is an absolute deviation of ±0.4% from the theoretical value for each element.[12][13][14][15]
Acceptable Range for C₁₂H₁₂N₂O₂
Element
Theoretical Value (%)
Absolute Deviation
Acceptable Range (%)
Carbon (C)
66.65
± 0.40
66.25 - 67.05
Hydrogen (H)
5.59
± 0.40
5.19 - 5.99
Nitrogen (N)
12.96
± 0.40
12.56 - 13.36
If the experimental results for the C₁₂H₁₂N₂O₂ samples fall within this range, and the QC checks have passed, the elemental composition is considered confirmed. A deviation greater than 0.4% suggests a potential issue with sample purity or the analytical process.[16]
An OOS result does not automatically invalidate the synthesis; it necessitates a systematic investigation.
Caption: Decision tree for investigating OOS elemental analysis results.
Conclusion
Confirming the elemental composition of a new chemical entity like C₁₂H₁₂N₂O₂ is a non-negotiable step in the research and development pipeline. The accuracy and reliability of this fundamental characterization hinge entirely on a well-designed, self-validating analytical procedure grounded in the use of appropriate, high-purity standards. By understanding the causality behind standard selection, implementing a robust workflow with built-in QC checks, and adhering to established acceptance criteria, researchers can generate elemental analysis data with the highest degree of scientific integrity.
References
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
Dunn, P. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
Dunn, P. J., et al. (2022). An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information. [Link]
Crystal Structure Data Guide: Morpholine-Substituted Benzonitriles
Executive Summary Morpholine-substituted benzonitriles represent a critical scaffold in medicinal chemistry, serving as intermediates for kinase inhibitors, psychoactive agents, and nonlinear optical materials. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Morpholine-substituted benzonitriles represent a critical scaffold in medicinal chemistry, serving as intermediates for kinase inhibitors, psychoactive agents, and nonlinear optical materials. This guide provides a technical comparison of their solid-state properties against their closest structural alternatives: piperidine-substituted analogs .
Key Insight: The substitution of the methylene group (
) in piperidine with an ether oxygen () in morpholine fundamentally alters the crystal packing landscape. While piperidine analogs rely heavily on van der Waals forces and stacking, morpholine derivatives introduce a strong hydrogen-bond acceptor, facilitating the formation of higher-density, more soluble, and structurally diverse polymorphs.
The core structure consists of a benzonitrile (cyanobenzene) ring substituted with a morpholine ring, typically at the para- (4-) position.
Electronic Push-Pull System: The morpholine nitrogen acts as an electron donor, while the cyano group (
) is a strong electron withdrawer. This creates a significant dipole moment, enhancing crystallinity and nonlinear optical (NLO) response.
Conformational Locking: In the solid state, the morpholine ring typically adopts a chair conformation . The twist angle between the phenyl ring and the morpholine plane is a critical determinant of biological activity (bioavailability) and solid-state fluorescence.
The following data compares a representative morpholine-substituted benzonitrile against a piperidine analog. The presence of the trifluoromethyl group in the morpholine dataset highlights the common "scaffold decoration" used to modulate lipophilicity in drug design.
High: Ether oxygen acts as a specific acceptor (C-H...O interactions).
Low: Lacks strong acceptors; relies on weak dispersion forces.
Solubility Profile
Enhanced: Oxygen atom lowers logP, improving aqueous solubility.
Lipophilic: Higher logP, often requires non-polar solvents.
Metabolic Stability
Moderate: The morpholine ring is metabolically stable but can undergo N-dealkylation.
Lower: Susceptible to rapid oxidative metabolism (hydroxylation).
Packing Motif
Forms R22(8) ring motifs or infinite chains via weak H-bonds.
Dominated by van der Waals interactions and simple stacking.
Supramolecular Performance Analysis
The "Oxygen Effect" on Crystal Packing
In morpholine-substituted benzonitriles, the ether oxygen is not passive. It actively directs the self-assembly of the crystal lattice.
Mechanism: The oxygen atom serves as a hard Lewis base, accepting hydrogen bonds from acidic protons (e.g., aromatic C-H bonds ortho to the cyano group).
Outcome: This leads to a tighter crystal lattice compared to piperidine analogs, where the corresponding methylene group (
) is sterically bulky and chemically inert.
Twist Angle & Steric Hindrance
Unsubstituted (4-position): The morpholine ring is nearly coplanar with the phenyl ring to maximize resonance (conjugation of the N-lone pair into the aromatic system).
Substituted (e.g., 3-CF3): Steric repulsion forces the morpholine ring to twist (dihedral angle > 50
). This breaks the conjugation, shifting the UV-Vis absorption spectrum (blue shift) and altering the fluorescence properties—a critical feature for designing fluorescent probes.
Experimental Protocols
Protocol A: Synthesis via
(Nucleophilic Aromatic Substitution)
Objective: Synthesize 4-morpholinobenzonitrile with high purity.
Reagents:
4-Fluorobenzonitrile (1.0 eq) - Substrate
Morpholine (1.2 eq) - Nucleophile
Potassium Carbonate (
, 2.0 eq) - Base
DMSO or DMF (Solvent)
Procedure:
Dissolve 4-fluorobenzonitrile in DMSO (0.5 M concentration).
Add
and stir for 10 minutes.
Add morpholine dropwise.
Critical Step: Heat to 100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The fluorine is a better leaving group than chlorine or bromine in
due to the high electronegativity stabilizing the Meisenheimer complex intermediate [3].
Workup: Pour into ice water. The product will precipitate as a solid. Filter and wash with water.
Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Grow X-ray quality crystals.
Solvent Selection: Use a binary solvent system.
Solvent A: Ethanol or Acetonitrile (Good solubility).
Solvent B: Water or Hexane (Poor solubility/Antisolvent).
Method:
Dissolve 20 mg of the purified solid in minimal hot Ethanol.
Filter the solution through a 0.45
m syringe filter into a clean vial (removes dust nucleation sites).
Cover the vial with parafilm and poke 3–4 small holes.
Store in a vibration-free environment at 20°C.
Validation: Crystals should appear within 3–7 days. Check for birefringence under a polarized microscope before XRD mounting.
Visualization: Workflow Diagram
Caption: Workflow for the synthesis, crystallization, and structural characterization of morpholinobenzonitriles.
References
Fun, H. K., et al. (2011). "4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile." Acta Crystallographica Section E: Structure Reports Online, 67(6), o1600.
Kessentini, Y., et al. (2014).[1] "Crystal structure and vibrational spectral studies of a new organic-inorganic crystal: 4-Benzylpiperidinium trioxonitrate." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 798-805.
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
BenchChem. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."
PubChem. "4-Morpholinobenzonitrile Compound Summary."[2] National Library of Medicine.
Operational Guide: Safe Disposal and Handling of 4-(Morpholine-4-carbonyl)benzonitrile
[1] Executive Summary & Chemical Profile 4-(Morpholine-4-carbonyl)benzonitrile is a pharmaceutical intermediate characterized by a benzonitrile ring coupled with a morpholine amide. While the amide linkage offers relativ...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
4-(Morpholine-4-carbonyl)benzonitrile is a pharmaceutical intermediate characterized by a benzonitrile ring coupled with a morpholine amide. While the amide linkage offers relative stability, the nitrile moiety presents specific toxicological and disposal challenges.[1]
Effective disposal requires treating this compound as a Toxic Organic Nitrile . The primary risks during waste handling are acute toxicity (oral/inhalation) and the potential for hazardous decomposition products (hydrogen cyanide, nitrogen oxides) if subjected to uncontrolled thermal stress or incompatible chemical environments.
Physiochemical & Hazard Profile
Data aggregated from structural analogs and GHS classifications for benzonitrile derivatives.
Nitrogen-rich; generates NOx/HCN upon combustion.[1]
Physical State
Solid (Powder)
Dust control is critical during transfer.
GHS Classification
Acute Tox. 3 (H301, H331)
Handle with full PPE; zero skin contact tolerance.[1]
Incompatibilities
Strong Oxidizers, Strong Acids, Strong Bases
Segregation Required: Do not mix with acidic waste streams.[1]
Flash Point
>100°C (Predicted)
Combustible but not Flammable (unless in solvent).
Pre-Disposal: Stabilization & Segregation
The Golden Rule: Never dispose of nitrile-bearing compounds in acidic waste streams.
Although aromatic nitriles are more resistant to hydrolysis than aliphatic nitriles, mixing them with strong acids (e.g., HCl, H₂SO₄) can theoretically catalyze hydrolysis to the carboxylic acid and ammonium salts.[1] More critically, in the presence of strong oxidizers or under thermal stress, the nitrile group can liberate Hydrogen Cyanide (HCN) gas.[1]
Segregation Protocol
Isolate from Acids: Store waste containers physically separate from acidic waste streams (Waste Code D002).
Isolate from Oxidizers: Keep away from nitrates, perchlorates, and peroxides to prevent exothermic runaway.[1]
Cover with an inert absorbent (Vermiculite, Sand, or commercial "Universal" pads).[1]
Do not use oxidative absorbents.
Decontamination:
Wipe the surface with a mild detergent solution followed by water.
Collect all wipes and absorbent materials into the hazardous waste bag (Treat as Solid Waste).
Regulatory Compliance & Classification
This section ensures your disposal plan meets US (EPA/RCRA) and EU (REACH) standards.
US EPA (RCRA) Status
While 4-(Morpholine-4-carbonyl)benzonitrile is not explicitly listed on the P-List or U-List (40 CFR 261.33), it must be characterized by the generator.[1]
Waste Code Determination:
If dissolved in a flammable solvent (e.g., Acetone): D001 (Ignitable).[1]
If dissolved in a toxic solvent (e.g., Methanol): F003 or D001 .[1]
As a pure substance: It falls under "Process Waste" exhibiting toxicity. It is best practice to manage it as Hazardous Waste due to the nitrile functionality.
DOT Shipping (for Waste Transport)
If shipping waste off-site, use the generic technical name if a specific one is unavailable:
Packing Group: III (assuming lower toxicity) or II (if high toxicity confirmed). Default to II for safety.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 394808, 4-(Morpholine-4-carbonyl)benzonitrile.[1] Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]
A Practical Guide to the Safe Handling and Disposal of 4-(Morpholine-4-carbonyl)benzonitrile
For the innovative researcher in the fast-paced fields of drug discovery and chemical synthesis, the introduction of novel compounds is a daily reality. With this comes the critical responsibility of ensuring the safety...
Author: BenchChem Technical Support Team. Date: February 2026
For the innovative researcher in the fast-paced fields of drug discovery and chemical synthesis, the introduction of novel compounds is a daily reality. With this comes the critical responsibility of ensuring the safety of oneself and the laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 4-(Morpholine-4-carbonyl)benzonitrile, moving beyond a simple checklist to offer a framework of best practices grounded in scientific principles. This document is designed to empower researchers, scientists, and drug development professionals to work confidently and safely with this and similar chemical entities.
Foundational Safety: Understanding the Hazard Profile
The benzonitrile group is a key structural feature found in some commercial drug molecules.[1] However, nitrile-containing compounds can be toxic and irritating. The morpholine component, while a common building block, can also present hazards. For instance, morpholine itself is a flammable liquid and can cause severe skin burns and eye damage.[2][3][4] Therefore, it is prudent to treat 4-(Morpholine-4-carbonyl)benzonitrile with a high degree of caution, assuming it may possess similar hazardous properties until comprehensive toxicological data is available.
Key Assumed Hazards:
Harmful if swallowed, in contact with skin, or if inhaled.[3][5]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling 4-(Morpholine-4-carbonyl)benzonitrile.
PPE Component
Specification
Rationale for Use
Eye and Face Protection
Chemical safety goggles and a face shield
Provides protection against splashes of the chemical or solvents that could cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[6]
Hand Protection
Chemical-resistant nitrile gloves
Nitrile gloves offer good resistance to a variety of chemicals, including oils and some solvents.[7][8] It is crucial to select gloves with an appropriate thickness and to be aware of the breakthrough time for the specific solvents being used.[9][10] Double-gloving is recommended when handling the pure solid or concentrated solutions.
Body Protection
A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs
Protects the skin and personal clothing from contamination. Flame-resistant material is an added precaution.
Respiratory Protection
All handling of the solid compound and its solutions should be performed within a certified chemical fume hood.
A chemical fume hood is the primary engineering control to prevent the inhalation of airborne particles or vapors.
Operational Protocol: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 4-(Morpholine-4-carbonyl)benzonitrile minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow diagram illustrates the key stages, from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of 4-(Morpholine-4-carbonyl)benzonitrile.
Pre-Handling Preparations
Information Review: Before beginning any work, review the SDS for morpholine and other relevant benzonitrile derivatives to reinforce your understanding of the potential hazards.[2][3][4][5]
PPE Adherence: Don all required PPE as outlined in the table above.
Engineering Controls: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
Handling the Compound
Weighing: All weighing of the solid 4-(Morpholine-4-carbonyl)benzonitrile must be conducted within a chemical fume hood to prevent the inhalation of fine powders.
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Experimental Procedures: All subsequent experimental steps should be carried out within the fume hood.
Spill and Emergency Procedures
In the event of a spill, a swift and informed response is crucial to mitigate any potential harm. The following flowchart outlines the necessary steps.